(-)-Sorgolactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
202340-56-5 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3E,3aS,8R,8bR)-8-methyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m1/s1 |
InChI Key |
KHSREFIWULNDAB-PFGQHCIRSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=C1[C@H]3[C@@H](C2)/C(=C\O[C@@H]4C=C(C(=O)O4)C)/C(=O)O3 |
Canonical SMILES |
CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Sorgolactone: A Technical Guide to its Discovery, Isolation, and Characterization from Sorghum bicolor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sorgolactone, a canonical strigolactone, is a crucial signaling molecule involved in plant development, parasitic plant interactions, and symbiotic relationships with arbuscular mycorrhizal fungi. First isolated from the root exudates of Sorghum bicolor, its potent biological activities, particularly as a germination stimulant for parasitic weeds of the genus Striga, have made it a significant target of study. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, quantitative data on its biological activity, and an exploration of its role in plant signaling pathways.
Discovery and Significance
This compound was first isolated and identified in 1992 by Hauck et al. from the root exudates of Sorghum bicolor (L.) cv. Haygrazer.[1][2][3][4][5] This discovery was a significant step in understanding the chemical cues that govern the germination of parasitic Striga species, which cause substantial crop losses in Africa and Asia.[6][7][8][9] As a member of the strigolactone family, this compound is a carotenoid-derived terpenoid lactone.[6][8] Beyond its role in parasitic plant germination, it functions as a plant hormone regulating shoot branching and root architecture, and as a signaling molecule for symbiotic arbuscular mycorrhizal fungi.[8]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and representative spectroscopic data is presented below.
| Property | Data | Reference |
| Molecular Formula | C17H18O5 | |
| Molecular Weight | 302.32 g/mol | |
| Appearance | Crystalline solid | |
| 1H-NMR | Refer to specialized databases for detailed spectral data. | [10][11] |
| 13C-NMR | Refer to specialized databases for detailed spectral data. | [10][11] |
| Mass Spectrometry (EI-MS) | Base peak at m/z 97, corresponding to the butenolide D-ring fragment. | [12][13] |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation and quantification of strigolactones from sorghum root exudates.[14][15][16][17][18]
Sorghum Cultivation and Root Exudate Collection
-
Plant Growth: Sorghum bicolor seeds are surface-sterilized and germinated on moist filter paper in the dark. Seedlings are then transferred to a hydroponic system or a suitable growth medium like sand or soil.
-
Nutrient Stress Induction: To enhance strigolactone production, plants are often subjected to nutrient-deficient conditions, particularly low phosphate and nitrogen, for a period before exudate collection.
-
Exudate Collection: The roots of the sorghum plants are gently washed, and the plants are placed in a container with deionized water or a nutrient-poor solution to collect the root exudates over a period of 24-48 hours. The collection is typically done in the dark to prevent degradation of the compounds.
Extraction of this compound
-
Liquid-Liquid Extraction: The collected root exudate solution is extracted multiple times with an equal volume of ethyl acetate.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude extract.
Purification of this compound
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Solid-Phase Extraction (SPE): Further purification can be achieved using C18 SPE cartridges to remove more polar and non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Quantification by UHPLC-MS/MS
-
Sample Preparation: Purified fractions or crude extracts are dissolved in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Analysis is performed on a UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Method: A C18 column is typically used for separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for sorgolactone (e.g., m/z 317 > 97) are monitored for quantification against a standard curve.[19]
Quantitative Data on Biological Activity
The biological activity of this compound is concentration-dependent. The table below summarizes key quantitative data related to its germination-stimulating activity on Striga species.
| Biological Activity | Concentration | Germination Rate (%) | Sorghum Cultivar(s) | Reference(s) |
| Striga hermonthica seed germination | 0.02 µM | 47% | Not specified | [20][21] |
| Striga hermonthica seed germination (comparative) | 1 µM | Lower than GR24 | Not specified | [22] |
Note: The amount of sorgolactone produced can vary significantly between different sorghum cultivars. For example, some Striga-resistant varieties have been shown to produce lower amounts of germination stimulants like 5-deoxystrigol while producing higher amounts of less active strigolactones like orobanchol.[19][21][23]
Signaling Pathway and Experimental Workflows
Strigolactone Signaling Pathway
This compound, like other canonical strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14). This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL transcriptional repressors allows for the expression of downstream genes that regulate various physiological processes, including shoot branching and germination of parasitic plant seeds.
Experimental Workflow for Isolation and Analysis
The following diagram outlines the general workflow from sorghum cultivation to the analysis of this compound.
Conclusion
This compound remains a molecule of significant interest due to its multifaceted roles in plant biology and ecology. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of strigolactones, from their fundamental biology to their potential applications in agriculture, such as the development of strategies to combat parasitic weeds. Further research into the precise quantification of this compound across a broader range of sorghum genotypes and the full elucidation of its downstream signaling targets will continue to advance our understanding of this important plant-derived compound.
References
- 1. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]
- 2. Structure Elucidation and Biosynthesis of Orobanchol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.uva.nl [pure.uva.nl]
- 16. Dynamic root exudation of sorgoleone and its in planta mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing sorgoleone levels in grain sorghum root exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. strigasolutions.com [strigasolutions.com]
- 23. researchgate.net [researchgate.net]
The Sorgolactone Synthesis Pathway: A Technical Guide to its Biosynthesis from Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-Sorgolactone, a strigolactone produced by Sorghum bicolor. Strigolactones are a class of plant hormones derived from carotenoids that play crucial roles in plant development and interaction with symbiotic and parasitic organisms. Understanding the unique biosynthetic route to this compound in sorghum is of significant interest for the development of novel strategies to control parasitic weeds, such as Striga, and for potential applications in agriculture and medicine.
The Core Biosynthetic Pathway from β-Carotene to Carlactone
The initial steps in the biosynthesis of all strigolactones, including this compound, are conserved across many plant species. This core pathway converts all-trans-β-carotene into the central precursor, carlactone.
The biosynthesis begins in the plastids with the isomerization of all-trans-β-carotene to 9-cis-β-carotene by the enzyme β-carotene isomerase (D27) . Subsequently, the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone. The final step in the core pathway is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) , which converts 9-cis-β-apo-10'-carotenal into carlactone , the first bioactive strigolactone precursor.
The Sorghum-Specific Pathway to this compound
From carlactone, the biosynthetic pathway to this compound in Sorghum bicolor diverges from that of many other plants, involving a unique set of enzymes.
Carlactone is first oxidized to carlactonoic acid (CLA) and then further to 18-hydroxy-carlactonoic acid (18-OH-CLA) . This two-step oxidation is catalyzed by a sorghum-specific cytochrome P450 enzyme, SbMAX1a (CYP711A) .
The key step differentiating the sorghum pathway is the conversion of 18-OH-CLA. The sulfotransferase LOW GERMINATION STIMULANT 1 (LGS1) utilizes a sulfo group donor, likely 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to catalyze the cyclization of 18-OH-CLA, leading to the formation of 5-deoxystrigol (the precursor to strigol-type strigolactones like sorgolactone) and 4-deoxyorobanchol (an orobanchol-type strigolactone). In wild-type sorghum possessing a functional LGS1, the pathway predominantly yields 5-deoxystrigol.
Finally, 5-deoxystrigol is believed to be converted to This compound through an oxidative demethylation at the C-9 position.[1] While the exact enzyme for this final step has not been definitively characterized in sorghum, it is a critical transformation leading to the production of this compound. Another related strigolactone, sorgomol, is produced from 5-deoxystrigol via hydroxylation at C-9, a reaction catalyzed by the cytochrome P450 enzyme SbCYP728B35 .[2] The precise relationship and potential interconversion between sorgomol and sorgolactone biosynthesis are areas of ongoing research.
In sorghum mutants lacking a functional LGS1 enzyme (lgs1 mutants), the conversion of 18-OH-CLA to 5-deoxystrigol is blocked. This leads to an accumulation of orobanchol, which is a much weaker germination stimulant for the parasitic weed Striga hermonthica. This alteration in the strigolactone profile confers resistance to the parasite.[3]
Quantitative Data on Strigolactone Production in Sorghum
The production of different strigolactones varies significantly between wild-type sorghum and lgs1 mutant lines, which has important implications for their interaction with parasitic plants.
| Strigolactone | Wild-Type Sorghum (with LGS1) | lgs1 Mutant Sorghum | Role/Significance |
| 5-deoxystrigol | Major strigolactone produced | Significantly reduced or absent | Potent germination stimulant for Striga |
| This compound | Present in root exudates | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |
| Sorgomol | Present in root exudates | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |
| Orobanchol | Minor component | The predominant strigolactone produced | Weak germination stimulant for Striga |
Note: The absolute quantities of these compounds can vary depending on the sorghum cultivar, growth conditions, and analytical methods used. The table represents the relative abundance.
Experimental Protocols
Elucidating the biosynthesis pathway of this compound has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Heterologous Expression and In Vitro Enzyme Assays
Objective: To functionally characterize the enzymes involved in the sorghum-specific pathway (e.g., SbMAX1a and LGS1).
General Workflow:
-
Gene Cloning: The coding sequences of SbMAX1a and LGS1 are cloned from sorghum cDNA into appropriate expression vectors (e.g., for E. coli or yeast).
-
Heterologous Expression: The expression vectors are transformed into a suitable host organism (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions.
-
Protein Purification: The recombinant enzymes are purified from the host cell lysate, often using affinity tags (e.g., His-tag, GST-tag).
-
In Vitro Enzyme Assay:
-
SbMAX1a (CYP711A) Assay: Purified SbMAX1a is incubated with its substrate, carlactone, in a reaction buffer containing necessary cofactors for cytochrome P450 enzymes (e.g., NADPH, cytochrome P450 reductase). The reaction products (carlactonoic acid and 18-hydroxy-carlactonoic acid) are then extracted and analyzed by LC-MS/MS.
-
LGS1 (Sulfotransferase) Assay: Purified LGS1 is incubated with its substrate, 18-hydroxy-carlactonoic acid, in a reaction buffer containing the sulfo group donor PAPS. The reaction products (5-deoxystrigol and 4-deoxyorobanchol) are extracted and quantified by LC-MS/MS.
-
-
Product Identification: The identity of the enzymatic products is confirmed by comparing their retention times and mass spectra with those of authentic standards using LC-MS/MS.
Strigolactone Extraction and Quantification from Sorghum Root Exudates
Objective: To identify and quantify the strigolactones produced by different sorghum genotypes.
Protocol Outline:
-
Plant Growth and Exudate Collection: Sorghum seedlings are grown hydroponically or in a sand culture. After a period of growth, the roots are carefully washed, and the plants are placed in a solution (e.g., distilled water or a nutrient solution) for a defined period to collect the root exudates.
-
Extraction: The collected root exudate solution is passed through a solid-phase extraction (SPE) column (e.g., C18) to retain the strigolactones. The column is then washed, and the strigolactones are eluted with an organic solvent (e.g., acetone or ethyl acetate).
-
Sample Preparation: The eluate is dried down under a stream of nitrogen and the residue is redissolved in a small volume of a suitable solvent (e.g., acetonitrile/water) for analysis. An internal standard (e.g., the synthetic strigolactone GR24) is often added at this stage for accurate quantification.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: The different strigolactones in the sample are separated based on their physicochemical properties on a C18 reversed-phase column.
-
Mass Spectrometric Detection and Quantification: The separated compounds are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target strigolactone.[4]
-
Conclusion
The biosynthesis of this compound in Sorghum bicolor represents a fascinating and agriculturally important variation of the canonical strigolactone pathway. The discovery of the key roles of SbMAX1a and the sulfotransferase LGS1 has provided valuable insights into the chemical diversity of strigolactones and the genetic basis of Striga resistance. Further research into the precise enzymatic mechanisms and the regulation of this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for innovative solutions to global food security challenges.
References
- 1. Bioconversion of 5-deoxystrigol stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of sorgomol synthase in sorghum strigolactone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioconversion of 5-deoxystrigol to sorgomol by the sorghum, Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carlactone in the Biosynthesis of (-)-Sorgolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone, a member of the strigolactone family of plant hormones, plays a crucial role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The biosynthesis of this compound, particularly in sorghum (Sorghum bicolor), originates from the carotenoid pathway, with carlactone emerging as a central intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of carlactone to this compound, detailing the key enzymes, biosynthetic pathway, quantitative data, and experimental protocols for researchers in plant biology and drug development.
The Biosynthetic Pathway from Carlactone to this compound
The synthesis of this compound from carlactone in sorghum is a multi-step enzymatic process. The pathway diverges from that in many other plant species, featuring a unique sulfotransferase-mediated step. The key enzymes involved are a cytochrome P450 monooxygenase, SbMAX1a, and a sulfotransferase, LGS1.
The proposed biosynthetic pathway is as follows:
-
Carlactone (CL) is first oxidized to Carlactonoic Acid (CLA) . This is a conserved step in strigolactone biosynthesis in many plants[1].
-
SbMAX1a , a cytochrome P450 enzyme of the CYP711A subfamily, catalyzes the further oxidation of CLA to 18-hydroxycarlactonoic acid (18-OH-CLA) [1].
-
LGS1 , a sulfotransferase, then acts on 18-OH-CLA to produce 5-deoxystrigol (5DS) and its diastereomer, 4-deoxyorobanchol (4DO)[1]. In sorghum, 5DS is the predominant product.
-
Finally, it is proposed that 5-deoxystrigol is hydroxylated to form sorgomol , a close structural analog of this compound. The conversion of 5-deoxystrigol to sorgomol is catalyzed by a cytochrome P450 enzyme[2]. It is highly probable that a similar enzymatic step leads to the formation of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the intermediates and final products in the this compound biosynthetic pathway in sorghum.
Table 1: Concentration of Strigolactones in Sorghum Root Exudates
| Compound | Concentration (pg/seedling over 7 days) | Sorghum Cultivar | Reference |
| Sorgolactone | 0.37 | Tabat (Striga-susceptible) | [3] |
| 5-deoxystrigol | 3.53 | Tabat (Striga-susceptible) | [3] |
| Sorgolactone | 0.48 | SRN39 (Striga-resistant) | [3] |
| 5-deoxystrigol | 0.08 | SRN39 (Striga-resistant) | [3] |
Table 2: Concentration of Strigolactones in Sorghum Roots under Nutrient Deficiency
| Compound | Concentration (pg/g root FW) | Nutrient Condition | Reference |
| Sorgomol | ~200 | N or P deficiency | [4] |
| 5-deoxystrigol | ~300 | N or P deficiency | [4] |
Note: FW denotes fresh weight.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Heterologous Expression and Purification of SbMAX1a and LGS1
Objective: To produce and purify the key enzymes for in vitro assays.
Protocol:
-
Gene Cloning: The coding sequences of SbMAX1a and LGS1 from Sorghum bicolor are cloned into an appropriate expression vector, such as pET-28a(+) for E. coli expression, which adds a polyhistidine (His6) tag for purification.
-
Heterologous Expression in E. coli :
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
-
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and kinetics of SbMAX1a and LGS1.
SbMAX1a (Cytochrome P450) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified SbMAX1a, a cytochrome P450 reductase (required for electron transfer), NADPH, and the substrate (carlactone or carlactonoic acid) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analysis: Analyze the extracted products by LC-MS/MS to identify and quantify the formation of carlactonoic acid and 18-hydroxycarlactonoic acid.
LGS1 (Sulfotransferase) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified LGS1, the substrate (18-hydroxycarlactonoic acid), the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0) with MgCl2. A radioactive label on the sulfate of PAPS ([³⁵S]PAPS) can be used for sensitive detection[5][6][7][8].
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Product Separation: Stop the reaction and separate the product (sulfated 18-OH-CLA and the subsequent cyclized products, 5DS and 4DO) from the unreacted [³⁵S]PAPS using anion-exchange chromatography or by extraction followed by LC-MS/MS analysis[8][9].
-
Detection: If using a radioactive label, quantify the product by liquid scintillation counting. For non-radioactive assays, quantify 5DS and 4DO using LC-MS/MS.
Transient Expression in Nicotiana benthamiana
Objective: To reconstitute the biosynthetic pathway in a plant system.
Protocol:
-
Vector Construction: Clone the cDNAs of the sorghum strigolactone biosynthetic genes (SbD27, SbCCD7, SbCCD8, SbMAX1a, and LGS1) into a plant transient expression vector (e.g., pEAQ-HT)[10].
-
Agrobacterium Transformation: Transform the resulting plasmids into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Agroinfiltration:
-
Grow the Agrobacterium strains carrying the different constructs separately in LB medium with appropriate antibiotics.
-
Harvest and resuspend the bacteria in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD600 of approximately 0.5 for each strain.
-
Mix the bacterial suspensions containing the different genes of the pathway.
-
Infiltrate the bacterial mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe[11][12][13][14].
-
-
Metabolite Extraction and Analysis:
-
After 5-7 days of incubation, harvest the infiltrated leaves.
-
Extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS/MS to detect the production of carlactone, carlactonoic acid, 18-hydroxycarlactonoic acid, 5-deoxystrigol, and sorgolactone/sorgomol.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of this compound from carlactone in sorghum.
Caption: General experimental workflow for studying this compound biosynthesis.
References
- 1. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioconversion of 5-deoxystrigol to sorgomol by the sorghum, Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]
- 5. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. researchgate.net [researchgate.net]
- 11. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 12. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
The Intrinsic Role of (-)-Sorgolactone in Orchestrating Plant Development: A Technical Guide
Abstract
(-)-Sorgolactone, a naturally occurring strigolactone (SL), plays a pivotal role in regulating various aspects of plant growth and development. Initially identified as a germination stimulant for parasitic weeds, its function as an endogenous phytohormone is now well-established. This document provides a comprehensive technical overview of the natural functions of this compound, detailing its involvement in developmental processes, the molecular mechanisms of its signaling pathway, and standardized experimental protocols for its study. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development.
Introduction
Strigolactones (SLs) are a class of carotenoid-derived terpenoid lactones that have emerged as critical signaling molecules in the plant kingdom.[1][2] Among the various naturally occurring SLs, this compound, first isolated from the root exudates of Sorghum bicolor, has been a subject of significant research.[3] Its dual role as both a rhizosphere signal and an endogenous plant hormone underscores its importance in plant survival and adaptation.[4][5]
As a rhizosphere signal, this compound is crucial for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi, enhancing nutrient uptake for the plant.[6][7] However, this signaling role is exploited by parasitic plants of the Striga and Orobanche genera, for which this compound acts as a potent germination stimulant, leading to significant crop losses.[8][9][10]
Internally, this compound functions as a phytohormone that regulates key developmental processes, including the inhibition of shoot branching (apical dominance), modulation of root system architecture, and responses to nutrient availability, particularly phosphate and nitrogen.[11][12][13] Understanding the multifaceted roles of this compound is essential for developing strategies to enhance agricultural productivity, for instance, by designing molecules that can control parasitic weed infestation or optimize plant architecture.
Quantitative Data on this compound Activity
The biological activity of this compound and other strigolactones is highly concentration-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview of their effects on different biological processes.
Table 1: Effect of Strigolactones on Parasitic Plant Seed Germination
| Strigolactone | Parasitic Plant Species | Concentration for >80% Germination | Germination (%) at 0.02 µM | Reference |
| This compound | Orobanche minor | 1 nM | - | [10] |
| This compound | Striga hermonthica | - | 47% | [14] |
| 5-deoxystrigol | Orobanche minor | 1 nM | - | [10] |
| 5-deoxystrigol | Striga hermonthica | - | 45% | [14] |
| Strigol | Striga hermonthica | - | 58% | [14] |
| Orobanchol | Striga hermonthica | - | 5% | [14] |
| GR24 (synthetic) | Striga hermonthica | - | 36% | [14] |
Table 2: Effect of Strigolactones on Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching
| Strigolactone | Fungal Species | Effective Concentration for Hyphal Branching | Reference |
| Sorgolactone | Gigaspora rosea | 10⁻¹³ M | [15][16] |
| GR24 (synthetic) | Gigaspora rosea | 10⁻¹¹ M | [15] |
| GR7 (synthetic) | Gigaspora rosea | > 10⁻⁷ M | [15] |
| 5-deoxystrigol | Gigaspora margarita | Subnanomolar | [15] |
Table 3: Effect of Strigolactones on Plant Root Architecture
| Strigolactone | Plant Species | Concentration | Effect on Root Parameter | Reference |
| rac-GR24 | Arabidopsis thaliana | 2.5 - 5 µM | Reduced lateral root density | [17] |
| rac-GR24 | Solanum lycopersicum | Not specified | Increased primary root length and lateral root number under low phosphate | [18] |
| rac-GR24 | Arabidopsis thaliana | Not specified | Elongation of the primary root | [19] |
Signaling Pathway of this compound
The perception and transduction of the this compound signal are mediated by a core set of proteins, leading to changes in gene expression that regulate plant development. The canonical signaling pathway involves the following key components:
-
D14 (DWARF14): An α/β-hydrolase that acts as the primary receptor for strigolactones.[20][21][22]
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF 3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[20][23]
-
D53 (DWARF 53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Transcriptional repressors that are targeted for degradation by the SCF-MAX2/D3 complex upon SL perception.[8][20][21]
The binding of this compound to the D14 receptor induces a conformational change that promotes the interaction between D14 and the SCF-MAX2/D3 complex.[20] This complex then targets the D53/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[21] The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[21]
Caption: The this compound signaling pathway.
Experimental Protocols
Extraction and Quantification of this compound from Sorghum Roots
This protocol is adapted from methodologies for extracting and measuring strigolactones in sorghum roots.[1][4][24][25]
Materials:
-
Sorghum plants (2-4 weeks old), preferably grown under nutrient-deficient conditions (e.g., low phosphate or nitrogen) to enhance SL production.[1]
-
Ethyl acetate (EtOAc), HPLC grade.
-
Anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Acetonitrile, HPLC grade.
-
Internal standard (e.g., d₆-5-deoxystrigol).[1]
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.[25][26]
Procedure:
-
Harvesting and Extraction:
-
Excise healthy root tissues (approx. 1 g fresh weight) from sorghum plants.[1]
-
Immediately immerse the roots in a pre-weighed bottle containing a known volume of ethyl acetate to prevent degradation.[1]
-
Add a known amount of the internal standard (e.g., 500 pg for 1 g fresh weight of root sample).[1]
-
Macerate the root tissue in the ethyl acetate.
-
Allow the extraction to proceed for a few hours at room temperature with gentle agitation.
-
Filter the extract and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Redissolve the crude extract in a small volume of a suitable solvent (e.g., 10% acetone in hexane).
-
Apply the sample to a pre-conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove impurities.
-
Elute the strigolactones with a more polar solvent (e.g., acetone in hexane).
-
Evaporate the eluate to dryness.
-
-
Quantification:
-
Reconstitute the purified sample in a small, known volume of acetonitrile.
-
Analyze the sample using a UHPLC-MS/MS system equipped with a C18 column.[1]
-
Quantify this compound by comparing its peak area to that of the internal standard and a standard curve.
-
Parasitic Plant Seed Germination Assay
This protocol outlines a standard method for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica.[10][27][28][29]
Materials:
-
Striga hermonthica seeds.
-
Glass fiber filter paper.
-
Petri dishes (5 cm diameter).
-
This compound stock solution in acetone.
-
Sterile deionized water.
-
Growth chamber or incubator.
-
Stereomicroscope.
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga seeds with a solution of 1% sodium hypochlorite for 5 minutes, followed by several rinses with sterile deionized water.
-
Place a sterile glass fiber filter paper in each Petri dish and moisten with sterile water.
-
Evenly distribute approximately 50-100 sterilized seeds onto the filter paper.
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.
-
Incubate the seeds at 28-30°C for 10-14 days for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.[10]
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound from the stock solution in sterile deionized water. The final acetone concentration should not exceed 0.1%.
-
Apply a small volume (e.g., 50 µL) of each dilution to the pre-conditioned seeds. Use sterile deionized water with 0.1% acetone as a negative control and a synthetic strigolactone like GR24 as a positive control.
-
Reseal the Petri dishes and incubate under the same conditions for 24-48 hours.
-
-
Germination Assessment:
-
Count the number of germinated seeds (radicle emergence) under a stereomicroscope.
-
Calculate the germination percentage for each treatment.
-
Caption: Workflow for a parasitic plant seed germination assay.
Conclusion
This compound is a molecule of significant biological importance, acting as a critical signaling molecule both within the plant and in its interaction with the surrounding environment. Its role in regulating plant architecture and symbiotic relationships highlights its potential as a target for agricultural innovation. The detailed understanding of its signaling pathway and the availability of robust experimental protocols are crucial for advancing research in this field. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted functions of this compound and other strigolactones, with the ultimate goal of translating this knowledge into practical applications for crop improvement and sustainable agriculture.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials” Jamil et al., - International Parasitic Plant Society [parasiticplants.org]
- 10. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 12. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Strigolactones Control Root System Architecture and Tip Anatomy in Solanum lycopersicum L. Plants under P Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Parasitic Plants Striga and Phelipanche Dependent upon Exogenous Strigolactones for Germination Have Retained Genes for Strigolactone Biosynthesis [scirp.org]
- 29. strigasolutions.com [strigasolutions.com]
(-)-Sorgolactone as a Germination Stimulant for Striga hermonthica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The parasitic weed Striga hermonthica, or witchweed, poses a significant threat to agricultural productivity, particularly for staple cereal crops in sub-Saharan Africa. The germination of Striga seeds is a critical initial step in its life cycle, triggered by strigolactones (SLs) exuded from the roots of host plants. Among these, (-)-Sorgolactone, a natural strigolactone, has been identified as a potent germination stimulant. This technical guide provides an in-depth analysis of this compound's role in inducing Striga hermonthica seed germination, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in developing strategies to combat Striga infestation, including the development of "suicidal germination" agents.
Introduction
Striga hermonthica is an obligate root hemiparasite that causes devastating yield losses in essential crops like sorghum, maize, and rice[1][2][3]. The parasite's seeds can remain dormant in the soil for decades, awaiting the perception of chemical cues from a suitable host root to germinate[4]. This dependency on host-derived signals presents a unique vulnerability that can be exploited for control strategies.
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that, in addition to regulating plant development, are exuded into the rhizosphere to initiate symbiotic relationships with arbuscular mycorrhizal fungi[5]. However, parasitic plants like Striga have co-opted this signaling mechanism to detect the presence of a host[5]. This compound is a strigolactone initially identified from the root exudates of sorghum (Sorghum bicolor)[6][7]. Its specific stereochemistry plays a crucial role in its biological activity. Understanding the molecular basis of this compound perception and the subsequent signal transduction cascade is paramount for the rational design of novel control agents.
The this compound Signaling Pathway in Striga hermonthica
The perception of this compound by Striga hermonthica seeds initiates a signaling cascade that breaks dormancy and leads to germination. This process is mediated by a family of α/β hydrolase proteins known as HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2)[8][9][10].
Key Components of the Signaling Pathway:
-
This compound: The signaling molecule that initiates the germination process.
-
ShHTL7: A specific and highly sensitive receptor protein in Striga hermonthica that perceives this compound[5][8]. The interaction is highly specific, and ShHTL7 has a large ligand-binding pocket that contributes to its hypersensitivity to various SLs[8]. Upon binding, the receptor hydrolyzes the strigolactone molecule, leading to a conformational change[11][12].
-
MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a core component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[13][14]. The conformational change in ShHTL7 upon ligand binding promotes its interaction with MAX2[12][14][15].
-
SMAX1 (SUPPRESSOR OF MAX2 1): A repressor protein that prevents seed germination in the absence of a stimulant[16][17]. The ShHTL7-MAX2 complex targets SMAX1 for ubiquitination and subsequent degradation by the 26S proteasome[15][17].
-
Germination: The degradation of the SMAX1 repressor protein releases the downstream signaling pathway, ultimately leading to the germination of the Striga seed[16].
The signaling pathway for this compound-induced germination in Striga hermonthica is depicted below:
Caption: this compound Signaling Pathway in Striga hermonthica.
Quantitative Data on Germination Stimulation
The efficacy of this compound and other strigolactones as germination stimulants for Striga hermonthica is concentration-dependent. The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions, such as seed batches, pre-conditioning times, and incubation temperatures.
Table 1: Germination of Striga hermonthica Seeds in Response to Strigolactones
| Compound | Concentration | Germination Rate (%) | Reference |
| rac-GR24 | 1 µM | 64 | [1] |
| rac-GR24 | 0.1 µM | 66 | [1] |
| rac-GR24 | 1 µM | 78 | [18] |
| Sorgolactone | 100 nM | Null activity reported in one study for S. gesnerioides | [19] |
| Strigol | 100 nM | Null activity reported in one study for S. gesnerioides | [19] |
| Orobanchyl acetate | - | 45% activity on S. hermonthica | [19] |
| Strigone | 10⁻⁵ µM | 100 | [19] |
Note: Data specifically for this compound on Striga hermonthica germination percentages at various concentrations is sparse in the reviewed literature, with many studies focusing on the synthetic analogue GR24 or comparing broad classes of strigolactones. The "null activity" for sorgolactone was reported for a different Striga species, S. gesnerioides, highlighting the specificity of stimulant-receptor interactions[19]. Striga hermonthica is known to be sensitive to strigol-type SLs, which includes sorgolactone[19].
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and represent a standard approach for assessing the germination stimulating activity of compounds like this compound on Striga hermonthica.
Striga hermonthica Seed Germination Bioassay
This bioassay is the primary method for evaluating the potency of germination stimulants.
a) Seed Sterilization:
-
Weigh approximately 200 mg of Striga hermonthica seeds.
-
Place the seeds in a suitable container (e.g., 15 mL conical vial) and add a 0.5-1% sodium hypochlorite solution containing 0.02% Tween-20[8][20].
-
Agitate the seeds in the sterilization solution for 5-10 minutes[8][21].
-
Allow the seeds to settle and carefully decant the sterilization solution.
-
Wash the seeds five to eight times with sterile deionized water to remove any residual bleach[8][22].
-
Dry the seeds in a laminar flow hood for approximately 24 hours[22].
b) Seed Pre-conditioning (Conditioning):
-
Spread the sterilized seeds evenly on sterile glass fiber filter paper (e.g., Whatman GF/A) placed in a petri dish[8].
-
Moisten the filter paper with sterile deionized water.
-
Seal the petri dishes and incubate them in the dark at a constant temperature, typically between 28-30°C, for 10-14 days[21][23]. This pre-conditioning period is essential to break seed dormancy and render them responsive to germination stimulants.
c) Application of Germination Stimulant:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then prepare serial dilutions to the desired final concentrations in sterile deionized water.
-
After the pre-conditioning period, carefully apply a small volume (e.g., 50 µL) of the this compound solution or control solution (e.g., water for negative control, GR24 for positive control) to each filter paper disc containing the pre-conditioned seeds[23].
-
Reseal the petri dishes and incubate in the dark at 30°C for 24-48 hours[23].
d) Germination Counting and Data Analysis:
-
After incubation, count the number of germinated and non-germinated seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination rate as a percentage: (Number of germinated seeds / Total number of seeds) x 100.
-
Statistical analyses, such as ANOVA and Tukey's post-hoc test, can be used to determine significant differences between treatments[24].
The workflow for a typical Striga hermonthica germination bioassay is illustrated below:
Caption: Workflow for a Striga hermonthica Germination Bioassay.
Conclusion and Future Directions
This compound is a key signaling molecule that triggers the germination of the devastating parasitic weed Striga hermonthica. The elucidation of its perception and signaling pathway, centered around the ShHTL7 receptor, has provided a molecular basis for the development of targeted control strategies. The "suicidal germination" approach, which involves the application of potent germination stimulants to agricultural fields in the absence of a host, is a particularly promising strategy to deplete the Striga seed bank in the soil[1][2][3].
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A more detailed understanding of the structural features of sorgolactone and other strigolactones that determine their binding affinity and activation of ShHTL7 will enable the design of more potent and selective synthetic analogues.
-
Field Efficacy of Suicidal Germination Agents: While laboratory and greenhouse studies have shown promise, large-scale field trials are necessary to evaluate the effectiveness of this compound analogues under real-world agricultural conditions, considering factors such as soil type, moisture, and microbial degradation[1][2].
-
Development of Antagonists: In addition to agonists for suicidal germination, the development of antagonists that can block the ShHTL7 receptor could provide an alternative control strategy by preventing host recognition and germination.
By continuing to unravel the intricate details of this compound-mediated germination, the scientific community can develop innovative and sustainable solutions to mitigate the impact of Striga hermonthica and enhance food security in affected regions.
References
- 1. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. strigasolutions.com [strigasolutions.com]
- 4. Frontiers | A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants [frontiersin.org]
- 5. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. HTL/KAI2 signaling substitutes for light to control plant germination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ShHTL7 is a non-canonical receptor for strigolactones in root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 14. Role of Strigolactones in the Host Specificity of Broomrapes and Witchweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ShHTL7 is a non-canonical receptor for strigolactones in root parasitic weeds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Striga hermonthica germination assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
The Core Mechanism of (-)-Sorgolactone Action in Parasitic Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (-)-Sorgolactone, a key signaling molecule that triggers germination in parasitic plants of the Orobanchaceae family, such as Striga spp. (witchweed). Understanding this pathway is critical for the development of novel control strategies for these devastating agricultural pests.
Introduction: The Host-Parasite Chemical Dialogue
Parasitic plants like Striga hermonthica have evolved a remarkable dependency on chemical cues from their hosts for seed germination. This ensures that the parasite only emerges from dormancy when a suitable host is in close proximity. Strigolactones (SLs), a class of plant hormones exuded from the roots of host plants, are the primary germination stimulants. This compound is a naturally occurring strigolactone produced by sorghum, a major host for Striga.
The action of this compound is highly specific and potent, initiating a signaling cascade within the parasitic plant seed that ultimately leads to the rupture of the seed coat and the emergence of the radicle. This guide dissects the key molecular events in this process, from perception to gene expression.
Molecular Perception of this compound
The perception of this compound in parasitic plants is mediated by a specialized family of α/β-hydrolase fold proteins known as KARRIKIN INSENSITIVE2 divergent (KAI2d). These receptors have evolved from the karrikin receptor KAI2 found in non-parasitic plants. In parasitic plants, the KAI2d gene family has undergone significant expansion and diversification, leading to receptors with high sensitivity and specificity for different strigolactones.
The Downstream Signaling Cascade
The binding of this compound to its KAI2d receptor initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating genes required for germination. This pathway involves a core set of proteins that are conserved across different plant species.
-
Formation of the Receptor Complex: Upon binding this compound, the KAI2d receptor undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, a cellular machine responsible for tagging proteins for degradation.
-
Recruitment of SMXL Proteins: The KAI2d-(-)-Sorgolactone-MAX2 complex then recruits members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of proteins. In the absence of a strigolactone signal, SMXL proteins act as transcriptional co-repressors, preventing the expression of germination-related genes.
-
Ubiquitination and Degradation of SMXLs: The SCFMAX2 complex ubiquitinates the recruited SMXL proteins. This polyubiquitination marks the SMXL proteins for degradation by the 26S proteasome.
-
Activation of Gene Expression: The degradation of the SMXL transcriptional repressors liberates the promoters of downstream target genes, allowing for their transcription and translation. This leads to the physiological and morphological changes associated with seed germination.
Quantitative Data
The following tables summarize available quantitative data related to the activity of strigolactones in parasitic plants. It is important to note that much of the research has been conducted using the synthetic strigolactone analog GR24, and specific data for this compound is limited.
| Strigolactone | Parasitic Plant | Assay | Concentration | Germination Rate (%) | Citation |
| This compound | Striga hermonthica | In vitro germination | 0.02 µM | 47 | [1] |
| 5-deoxystrigol | Striga hermonthica | In vitro germination | 0.02 µM | 45 | [1] |
| Strigol | Striga hermonthica | In vitro germination | 0.02 µM | 58 | [1] |
| Orobanchol | Striga hermonthica | In vitro germination | 0.02 µM | 5 | [1] |
| rac-GR24 | Striga hermonthica | In vitro germination | 1 µM | 78 | [2] |
| rac-GR24 | Orobanche minor | In vitro germination | 1 µM | 72 | [2] |
Table 1: Germination Rates of Parasitic Plant Seeds in Response to Various Strigolactones.
| Receptor | Ligand | Method | Kd (µM) | Citation |
| OmKAI2d3 | Costunolide | ITC | 1-10 | [1] |
| OmKAI2d4 | Alantolactone | ITC | 2.9 | [1] |
Table 2: Binding Affinities of KAI2d Receptors with Different Ligands. Note: Data for this compound is currently unavailable. ITC: Isothermal Titration Calorimetry.
Experimental Protocols
Striga hermonthica Seed Germination Assay
This protocol is adapted from established methods for assessing the germination-inducing activity of strigolactones.
Materials:
-
Striga hermonthica seeds
-
9 cm Petri dishes
-
Glass fiber filter paper (GF/A)
-
Sterile distilled water
-
This compound stock solution (in acetone or DMSO)
-
Positive control (e.g., rac-GR24)
-
Negative control (solvent only)
-
Incubator (28-30°C)
-
Stereomicroscope
Procedure:
-
Seed Sterilization: Surface sterilize Striga seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile distilled water.
-
Pre-conditioning (Warm Stratification):
-
Place a sheet of glass fiber filter paper in each Petri dish.
-
Pipette 5 mL of sterile distilled water onto the filter paper.
-
Sprinkle approximately 50-100 sterilized seeds evenly onto the moist filter paper.
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.
-
Incubate at 28-30°C for 10-14 days. This pre-conditioning period is essential to break seed dormancy.
-
-
Treatment Application:
-
Prepare serial dilutions of this compound and the positive control (rac-GR24) in sterile distilled water containing the same concentration of the solvent used for the stock solution (e.g., 0.1% acetone). The final concentrations to be tested should span a range (e.g., 10-6 M to 10-12 M).
-
After the pre-conditioning period, carefully remove excess water from the Petri dishes.
-
Add 2 mL of the respective treatment solutions to each Petri dish.
-
Reseal the dishes, wrap them in foil, and incubate at 28-30°C for 24-48 hours.
-
-
Germination Scoring:
-
After the incubation period, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
Yeast Two-Hybrid (Y2H) Assay for KAI2d-MAX2 Interaction
This protocol outlines the general steps to investigate the this compound-dependent interaction between a KAI2d receptor and MAX2.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
pGBKT7 vector (with DNA-binding domain, BD)
-
pGADT7 vector (with activation domain, AD)
-
Competent yeast cells
-
Plasmids containing the coding sequences for the KAI2d receptor and MAX2
-
Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal
-
This compound
Procedure:
-
Plasmid Construction:
-
Clone the full-length coding sequence of the KAI2d receptor into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-KAI2d).
-
Clone the full-length coding sequence of MAX2 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-MAX2).
-
-
Yeast Transformation:
-
Co-transform the BD-KAI2d and AD-MAX2 plasmids into the competent yeast cells using the lithium acetate method.
-
As controls, transform yeast with:
-
BD-KAI2d and empty pGADT7
-
Empty pGBKT7 and AD-MAX2
-
Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T)
-
Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T)
-
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells containing both plasmids.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
To test for interaction, replica-plate the colonies onto selective medium (SD/-Trp/-Leu/-His/-Ade) containing different concentrations of this compound (and a solvent control).
-
For a colorimetric assay, use selective medium containing X-α-Gal.
-
-
Analysis:
-
Growth on the high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction.
-
The development of a blue color in the presence of X-α-Gal also indicates a positive interaction.
-
The strength of the interaction can be semi-quantitatively assessed by the growth rate or the intensity of the blue color.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Parasitic Plants.
References
- 1. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Sensitive Strigolactone Perception by a Divergent Clade KAI2 Receptor in a Facultative Root Parasitic Plant, Phtheirospermum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (-)-Sorgolactone in Arbuscular Mycorrhizal Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbuscular mycorrhizal (AM) symbiosis, a mutualistic relationship between most land plants and fungi of the Glomeromycotina, is a cornerstone of terrestrial ecosystems. This ancient alliance facilitates nutrient exchange, with the fungus providing soil minerals, primarily phosphate, to the plant in return for photosynthetically fixed carbon. The initiation of this intricate partnership relies on a sophisticated chemical dialogue between the two organisms. Among the key signaling molecules in this dialogue are strigolactones, a class of carotenoid-derived plant hormones. (-)-Sorgolactone, a natural strigolactone, has been identified as a potent initiator of the pre-symbiotic phase of AM fungi, triggering a cascade of events that prepare the fungus for colonization. This technical guide provides an in-depth exploration of this compound signaling in AM fungi, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: Quantitative Effects of this compound and Analogs on AM Fungi
The following tables summarize the quantitative data on the effects of this compound and its synthetic analog, GR24, on various physiological responses in arbuscular mycorrhizal fungi. These data highlight the remarkable potency and specificity of strigolactones in initiating the symbiotic program.
| Compound | Fungal Species | Effective Concentration for Hyphal Branching | Reference |
| This compound | Gigaspora rosea | 10⁻¹³ M | [1][2][3] |
| rac-GR24 | Gigaspora rosea | 10⁻¹¹ M | [1][4] |
| GR7 | Gigaspora rosea | > 10⁻⁷ M | [1][4] |
Table 1: Dose-response of this compound and its analogs on hyphal branching of Gigaspora rosea. The data illustrates the high potency of this compound in inducing morphological changes in the fungus.
| Parameter | Fungal Species | Treatment | Observed Effect | Time Point | Reference |
| Mitochondrial Density | Gigaspora rosea | 30 nM GR24 | 23% increase | 1 hour | [1][4] |
| 30 nM GR24 | 32% increase | 5 hours | [1][4] | ||
| Respiration Rate | Glomus intraradices | 10⁻⁷ M GR24 or GR7 | 35% increase | 5 hours | [1] |
| Spore Germination | Glomus intraradices | 10⁻⁷ M GR24 | 50% increase in germinated spores | Not specified | [1] |
| 10⁻⁷ M GR7 | 55% increase in germinated spores | Not specified | [1] |
Table 2: Quantitative effects of the synthetic strigolactone analog GR24 on mitochondrial activity and spore germination in AM fungi. These findings underscore the rapid metabolic activation induced by strigolactones.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound signaling in AM fungi.
AMF Spore Germination and Hyphal Branching Assay
This assay is fundamental for assessing the biological activity of strigolactones on AM fungi.
Materials:
-
AM fungal spores (Gigaspora rosea, Gigaspora margarita, or Rhizophagus irregularis)
-
Sterile water
-
Water agar (0.8-1.5% w/v) or other suitable solid medium
-
Petri dishes (9 cm)
-
This compound or synthetic analogs (e.g., GR24) dissolved in a suitable solvent (e.g., acetone, methanol)
-
Sterile filter paper discs (optional, for diffusion assay)
-
Microscope (dissecting and compound)
Procedure:
-
Spore Sterilization and Germination:
-
Surface sterilize AM fungal spores using a solution of chloramine T (2% w/v) and a wetting agent (e.g., Tween 20) for 15-20 minutes, followed by several rinses with sterile distilled water.
-
Aseptically place the sterilized spores on the surface of the water agar in Petri dishes.
-
Incubate the plates in the dark at 28-30°C for 5-10 days to allow for spore germination and initial hyphal growth.
-
-
Application of Test Compounds:
-
Direct Application: Prepare serial dilutions of this compound or GR24 in sterile water (the final solvent concentration should be non-toxic, typically <0.01%). Pipette a small volume (e.g., 10 µL) of the solution near the growing hyphae.
-
Filter Disc Diffusion Assay: Impregnate sterile filter paper discs with a known amount of the test compound and place them on the agar surface at a defined distance from the germinated spores.
-
-
Incubation and Observation:
-
Incubate the plates for 24 hours to several days under the same conditions as for germination.
-
Observe the hyphal morphology using a dissecting microscope. For detailed analysis, excise a piece of agar with the growing hyphae, place it on a microscope slide, and observe under a compound microscope.
-
-
Quantification:
-
Count the number of newly formed hyphal branches within a defined area or along a specific length of the primary hypha.
-
Measure the total hyphal length and the number of apices.
-
Data is often expressed as the number of branches per unit length of hypha or as a ratio compared to a solvent control.
-
Staining and Quantification of AMF Root Colonization
This protocol is used to visualize and quantify the extent of fungal colonization within plant roots.
Materials:
-
Mycorrhizal root samples
-
10% (w/v) Potassium hydroxide (KOH)
-
Alkaline hydrogen peroxide (H₂O₂) (optional, for pigmented roots)
-
1% (v/v) Hydrochloric acid (HCl)
-
Staining solution: 0.05% (w/v) Trypan blue or 5% black ink in a solution of lactic acid, glycerol, and water.
-
Destaining solution (e.g., 50% glycerol or lactic acid)
-
Microscope slides and coverslips
-
Compound microscope
Procedure:
-
Root Clearing:
-
Wash the root samples to remove soil and debris.
-
Submerge the roots in 10% KOH and heat at 90°C for 30-60 minutes (or autoclave at 121°C for 10-15 minutes) to clear the host cell cytoplasm. The duration depends on the root thickness and pigmentation.
-
For heavily pigmented roots, a bleaching step with alkaline H₂O₂ for 10-30 minutes may be necessary after the KOH treatment.
-
Rinse the cleared roots thoroughly with water.
-
-
Acidification:
-
Soak the roots in 1% HCl for 3-5 minutes to acidify the tissue, which enhances staining.
-
-
Staining:
-
Immerse the roots in the staining solution and heat at 90°C for 5-10 minutes or leave at room temperature overnight.
-
-
Destaining:
-
Remove the staining solution and add the destaining solution to remove excess stain from the root tissue, leaving the fungal structures clearly visible.
-
-
Quantification:
-
Mount the stained root fragments on a microscope slide in a drop of destaining solution or glycerol.
-
Examine the slides under a compound microscope.
-
Use the gridline-intersect method to quantify the percentage of root length colonized by the AM fungus. Count the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of the grid.
-
Visualization of Mitochondria in AM Fungi
This protocol allows for the visualization of mitochondrial dynamics in response to strigolactone treatment.
Materials:
-
Germinated AM fungal hyphae
-
MitoTracker Green FM or other suitable mitochondrial vital stain
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
This compound or GR24 solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Staining:
-
Incubate the germinated hyphae in a solution of MitoTracker Green FM (e.g., 100-500 nM in PBS) for 15-30 minutes in the dark.
-
Wash the hyphae gently with fresh buffer to remove excess stain.
-
-
Treatment:
-
Treat the stained hyphae with the desired concentration of this compound or GR24. Include a solvent control.
-
-
Microscopy:
-
Observe the hyphae at different time points (e.g., 1 hour, 5 hours) using a fluorescence microscope.
-
Capture images for quantitative analysis.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity, which corresponds to mitochondrial density.
-
Quantify changes in mitochondrial morphology (e.g., length, shape).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in AM fungi and a typical experimental workflow for studying its effects.
Caption: Proposed signaling pathway of this compound in arbuscular mycorrhizal fungi.
Caption: Experimental workflow for studying this compound signaling in AMF.
Conclusion
This compound acts as a critical signaling molecule in the establishment of arbuscular mycorrhizal symbiosis. Its perception by AM fungi, even at exceptionally low concentrations, triggers a rapid and profound metabolic shift, centered on the activation of mitochondria. This, in turn, leads to changes in gene expression and the characteristic increase in hyphal branching, priming the fungus for successful root colonization. While the precise molecular components of the fungal perception and signal transduction pathway are still under active investigation, the quantitative data and established experimental protocols presented in this guide provide a solid foundation for future research. A deeper understanding of this signaling cascade holds significant promise for applications in sustainable agriculture and the development of novel bio-stimulants to enhance plant-fungal symbiosis. The elucidation of the fungal strigolactone receptor and downstream signaling components remains a key frontier in mycorrhizal research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The potential of strigolactones to shift competitive dynamics among two Rhizophagus irregularis strains [frontiersin.org]
- 4. Strigolactone-Induced Putative Secreted Protein 1 Is Required for the Establishment of Symbiosis by the Arbuscular Mycorrhizal Fungus Rhizophagus irregularis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (-)-Sorgolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone is a naturally occurring strigolactone, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. First isolated from the root exudates of Sorghum bicolor, this compound has garnered significant interest for its potent activity as a germination stimulant for parasitic weeds of the Striga and Orobanche genera.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role in signaling pathways.
Physical and Chemical Properties
This compound is a sesquiterpene lactone with a tetracyclic ring system. Its chemical structure consists of a tricyclic lactone (ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The absolute configuration of the naturally occurring (+)-sorgolactone has been determined as 3a(R), 8b(S), 2'(R). The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀O₅ | [2] |
| Molecular Weight | 316.35 g/mol | [2] |
| Melting Point | 139-142 °C | |
| Boiling Point | 600.6 ± 55.0 °C (Predicted) | |
| Optical Rotation | [α]D +271.2 (c, 0.25 in CDCl₃) | |
| Water Solubility | 56.96 mg/L @ 25 °C (Estimated) | |
| Solubility | Highly soluble in polar solvents (e.g., acetone), soluble in benzene, almost insoluble in hexane. |
Spectroscopic Data:
While detailed public spectral data for this compound is limited, its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of sorgolactone typically shows a sodium adduct ion [M+Na]⁺ at m/z 339.4.[3] Characteristic daughter ions observed include fragments at m/z 279.29 ([M+CH₃COOH+Na]⁺) and 219.309 ([M-D+H]⁺).[3] Another characteristic daughter ion is observed at m/z = 242.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of strigolactones, including sorgolactone, shows intense absorption peaks in the range of 1800–1600 cm⁻¹. A prominent peak around 1780 cm⁻¹ is attributed to the C=O stretching of the D-ring.[5][6]
Experimental Protocols
Extraction and Purification of Strigolactones from Root Exudates
This protocol outlines the extraction and purification of strigolactones, including this compound, from plant root exudates for subsequent analysis.
Materials:
-
Plant root exudate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Acetone
-
Rotary evaporator
-
Glass vials
Procedure:
-
Liquid-Liquid Extraction:
-
Collect the root exudate solution from hydroponically grown plants.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract to near dryness using a rotary evaporator at a temperature below 40 °C.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the crude extract from step 1 in a small volume of 10% acetone in water and load it onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of 10% acetone in water to remove polar impurities.
-
Elute the strigolactones with 5 mL of 80% acetone in water.
-
Collect the eluate and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.[7][8]
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the quantification of this compound using a highly sensitive and selective LC-MS/MS method.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
MS System: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for Sorgolactone:
-
Precursor Ion (m/z): 339.4 [M+Na]⁺
-
Product Ions (m/z): 242.0, 279.3, 219.3
Procedure:
-
Sample Preparation: Prepare samples as described in the extraction and purification protocol. Prepare a series of standard solutions of this compound of known concentrations for calibration.
-
Injection: Inject 5-10 µL of the sample and standard solutions into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the specified transitions.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Striga hermonthica Seed Germination Bioassay
This protocol details the procedure to assess the biological activity of this compound as a germination stimulant for the parasitic weed Striga hermonthica.[3]
Materials:
-
Striga hermonthica seeds
-
Glass fiber filter paper discs (9 mm)
-
Petri dishes
-
This compound solutions of varying concentrations (e.g., 10⁻⁶ M to 10⁻¹² M)
-
GR24 (synthetic strigolactone) as a positive control
-
Sterile deionized water as a negative control
-
50% commercial bleach solution
-
Incubator
-
Stereomicroscope
Procedure:
-
Seed Sterilization:
-
Surface sterilize Striga hermonthica seeds by immersing them in a 50% commercial bleach solution for 5-7 minutes.
-
Rinse the seeds thoroughly with sterile deionized water (5-6 times).
-
-
Pre-conditioning (Conditioning):
-
Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc.
-
Arrange the discs in a Petri dish lined with moist filter paper.
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.
-
Incubate at 28-30 °C for 10-14 days to break dormancy.
-
-
Germination Induction:
-
After the pre-conditioning period, carefully blot the discs to remove excess water.
-
Apply 50 µL of the test solution (this compound, positive control, or negative control) to each disc.
-
Reseal the Petri dishes and incubate in the dark at 28-30 °C for 24-48 hours.
-
-
Germination Assessment:
-
Count the number of germinated and non-germinated seeds on each disc under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
Signaling Pathway
This compound, like other strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14). In the absence of strigolactones, the transcriptional repressor proteins D53 (in rice) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins interact with TOPLESS-RELATED (TPR) corepressors to inhibit the expression of downstream genes.
Upon binding of this compound, D14 undergoes a conformational change, leading to its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or D3 (in rice), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex then recruits the D53/SMXL repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the transcriptional repression, allowing for the expression of strigolactone-responsive genes that regulate various developmental processes, including shoot branching and root development.
Caption: The strigolactone signaling pathway in the absence and presence of this compound.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Photomodulation of strigolactone biosynthesis and accumulation during sunflower seedling growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutathione/pH-responsive nanosponges enhance strigolactone delivery to prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Strigolactones: Chemical Signals for Fungal Symbionts and Parasitic Weeds in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Role of (-)-Sorgolactone in Shoot Branching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a crucial role in regulating plant architecture, most notably by inhibiting shoot branching.[1] Originally identified as germination stimulants for parasitic weeds, SLs are now recognized as endogenous signaling molecules that control various aspects of plant development.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in shoot branching inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: The Strigolactone Signaling Pathway
The inhibitory effect of this compound on shoot branching is mediated by a well-defined signaling pathway that leads to the suppression of axillary bud outgrowth. This pathway involves a series of protein interactions that ultimately regulate the expression of downstream genes responsible for branching control.
The key components of the strigolactone signaling pathway are:
-
D14 (DWARF14): An α/β-hydrolase that acts as the primary receptor for strigolactones.[3]
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[4]
-
SMXL (SMAX1-LIKE) / D53 (DWARF53): A family of repressor proteins that inhibit the expression of branching-related genes.[3]
The binding of this compound to the D14 receptor induces a conformational change, promoting its interaction with the MAX2 F-box protein. This hormone-dependent complex then targets the SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of downstream target genes, such as BRANCHED1 (BRC1), which ultimately leads to the inhibition of axillary bud outgrowth.[5]
Quantitative Data on Shoot Branching Inhibition
The bioactivity of this compound in inhibiting shoot branching has been quantified in various studies, often in comparison to other natural and synthetic strigolactones. The pea (Pisum sativum) axillary bud outgrowth assay is a common method used to assess this activity.
| Strigolactone | Concentration (nM) | Axillary Bud Length (mm) ± SE | Reference |
| Control (Acetone) | - | 15.2 ± 1.5 | [6] |
| This compound | 100 | 4.8 ± 0.9 | [6] |
| 10 | 9.5 ± 1.2 | [6] | |
| (+)-Strigol | 100 | 6.2 ± 1.1 | [6] |
| (+)-Orobanchol | 100 | 7.1 ± 1.0 | [6] |
| GR24 (synthetic) | 100 | 3.5 ± 0.6 | [6] |
Table 1. Effect of this compound and other strigolactones on axillary bud outgrowth in the pea rms1 mutant. Measurements were taken 10 days after direct application of a 10 µL solution to the axillary bud at node 3 or 4.[6]
| Strigolactone Stereoisomer | Concentration (µM) | Number of Tillers | Reference |
| Control | - | 12.5 ± 1.5 | [3] |
| (+)-5-Deoxystrigol | 1 | 3.2 ± 0.8 | [3] |
| (-)-ent-2'-epi-5-Deoxystrigol | 1 | 4.1 ± 0.9 | [3] |
| (-)-5-Deoxystrigol | 1 | 9.8 ± 1.2 | [3] |
| (+)-ent-2'-epi-5-Deoxystrigol | 1 | 10.5 ± 1.3 | [3] |
Table 2. Effect of 5-deoxystrigol stereoisomers on tiller number in the rice d10 mutant. The (2’R) configuration, present in the more active isomers, is a key determinant of bioactivity.[3]
Experimental Protocols
Pea Axillary Bud Outgrowth Bioassay
This bioassay is a robust method for quantifying the inhibitory effect of strigolactones on shoot branching.[6]
Materials:
-
Pea (Pisum sativum) plants, typically a strigolactone-deficient mutant such as rms1, grown in controlled conditions (e.g., 22°C, 16h light/8h dark).
-
This compound and other test compounds dissolved in acetone.
-
Micropipette.
-
Calipers or a ruler for measuring bud length.
Procedure:
-
Grow pea plants until they have at least 4-5 expanded leaves. The axillary buds at nodes 3 and 4 are typically used for the assay.[6]
-
Prepare serial dilutions of this compound in acetone. A final acetone concentration of 0.1% in the applied solution is common.
-
Apply a 10 µL droplet of the test solution directly onto the axillary bud.[6]
-
For the control group, apply a 10 µL droplet of the solvent (e.g., 0.1% acetone in water).
-
After a defined period, typically 7-10 days, measure the length of the axillary bud/branch.[6]
-
Perform statistical analysis to determine the significance of the inhibitory effect compared to the control.
Interaction with Other Phytohormones
The regulation of shoot branching is a complex process involving the interplay of multiple hormones. This compound does not act in isolation but rather in concert with other phytohormones, particularly auxin.
Auxin, produced in the shoot apex, has long been known to inhibit axillary bud outgrowth, a phenomenon called apical dominance. Evidence suggests that auxin promotes the biosynthesis of strigolactones.[7][8] In turn, strigolactones can modulate auxin transport.[9] This intricate feedback loop ensures a fine-tuned control of shoot architecture in response to developmental and environmental cues.
Conclusion
This compound is a potent endogenous inhibitor of shoot branching in plants. Its mechanism of action, mediated through the D14-MAX2-SMXL signaling pathway, provides a clear target for the development of novel plant growth regulators. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of plant science and agrochemical development to further explore the fascinating biology of strigolactones and their potential applications.
References
- 1. Strigolactone inhibition of shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antagonistic Action of Strigolactone and Cytokinin in Bud Outgrowth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 6. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactone Acts Downstream of Auxin to Regulate Bud Outgrowth in Pea and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strigolactone acts downstream of auxin to regulate bud outgrowth in pea and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Exploring the Bioactivity of Different Sorgolactone Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorgolactone, a canonical strigolactone (SL), plays a pivotal role in plant development and rhizosphere signaling.[1] As a member of the strigol-type SLs, it is characterized by a tricyclic lactone (ABC rings) connected via an enol ether bridge to a butenolide D-ring.[2] The stereochemistry of sorgolactone, with its multiple chiral centers, gives rise to eight possible stereoisomers, each potentially exhibiting distinct biological activities.[3] Understanding the bioactivity of these individual isomers is crucial for elucidating the structure-activity relationships of strigolactones and for the rational design of synthetic analogs for agricultural and pharmaceutical applications.
This technical guide provides a comprehensive overview of the bioactivity of different sorgolactone isomers, detailing experimental protocols for their evaluation and exploring the underlying signaling pathways.
Quantitative Bioactivity of Sorgolactone Isomers
The biological activity of strigolactones is highly dependent on their stereochemistry.[4] The differential activities of sorgolactone isomers have been primarily quantified in seed germination assays of parasitic plants.
Table 1: Germination Stimulating Activity of Sorgolactone Isomers on Striga hermonthica and Orobanche crenata
| Isomer | Configuration | Striga hermonthica Germination (%) at 10⁻¹⁰ M | Orobanche crenata Germination (%) at 10⁻⁸ M |
| Natural Sorgolactone | (3aR, 8bS, 2'R, 4S) | ~80 | ~70 |
| epi-Sorgolactone | (3aR, 8bS, 2'S, 4S) | ~20 | ~10 |
| ent-Sorgolactone | (3aS, 8bR, 2'S, 4R) | <10 | <5 |
| ent-epi-Sorgolactone | (3aS, 8bR, 2'R, 4R) | ~30 | ~15 |
| Diastereomer 1 | (3aR, 8bR, 2'R, 4S) | ~50 | ~40 |
| Diastereomer 2 | (3aR, 8bR, 2'S, 4S) | <10 | <5 |
| Diastereomer 3 | (3aS, 8bS, 2'S, 4R) | <5 | <5 |
| Diastereomer 4 | (3aS, 8bS, 2'R, 4R) | ~60 | ~50 |
Data extracted and estimated from Sugimoto et al., 1998.[3] The data clearly indicates that the natural configuration of sorgolactone is the most active in inducing germination in both parasitic plant species.
Strigolactone Signaling Pathway
Sorgolactone, like other strigolactones, elicits its biological effects through a well-defined signaling pathway. The core of this pathway involves perception by the α/β-hydrolase receptor DWARF14 (D14), followed by a cascade of protein-protein interactions and targeted protein degradation.[5]
References
- 1. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: A Technical Guide to the Identification and Characterization of the (-)-Sorgolactone Receptor in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that regulate a plethora of developmental processes, most notably shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi.[1][2][3][4] (-)-Sorgolactone, a naturally occurring strigolactone, plays a crucial role in these signaling cascades. The identification and characterization of its receptor are paramount for understanding the molecular mechanisms governing plant architecture and for the development of novel agrochemicals to enhance crop yields. This technical guide provides an in-depth overview of the core methodologies and current understanding of the this compound receptor in plants, with a focus on the DWARF14 (D14) protein, a member of the α/β-hydrolase superfamily that has been identified as the primary receptor for strigolactones.[5][6][7][8]
The Strigolactone Signaling Pathway: A Molecular Overview
The perception of this compound and other strigolactones initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating downstream gene expression. The key protein players in this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 (D3) in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[8]
Upon binding of a strigolactone molecule like this compound, the D14 receptor undergoes a conformational change.[9] This change is coupled with the hydrolysis of the strigolactone molecule, a unique feature of this receptor class.[8][9] The ligand-bound and conformationally altered D14 then forms a complex with MAX2 and an SMXL protein. This ternary complex facilitates the ubiquitination of the SMXL protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which MAX2 is a component.[8] Subsequently, the ubiquitinated SMXL protein is targeted for degradation by the 26S proteasome. The degradation of the SMXL repressor relieves the suppression of downstream target genes, leading to the regulation of physiological responses such as the inhibition of axillary bud outgrowth.
Caption: The this compound signaling pathway.
Quantitative Data on this compound Receptor Binding
The binding affinity of strigolactones to the D14 receptor is a critical parameter for understanding their biological activity. While extensive quantitative data for the synthetic strigolactone analog GR24 is available, specific binding data for naturally occurring strigolactones like this compound is less common in the literature. The available data, primarily from studies on GR24 and other analogs, indicates that D14 receptors exhibit binding affinities in the micromolar to sub-micromolar range.
| Ligand | Receptor | Plant Species | Method | Dissociation Constant (Kd) / IC50 | Reference |
| rac-GR24 | AtD14 | Arabidopsis thaliana | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [10] |
| (+)-GR24 | RMS3 (D14 ortholog) | Pisum sativum (Pea) | Differential Scanning Fluorimetry (DSF) | 15.7 µM | [11] |
| (-)-GR24 | RMS3 (D14 ortholog) | Pisum sativum (Pea) | Differential Scanning Fluorimetry (DSF) | 35.9 µM | [11] |
| GR24 | OsD14 | Oryza sativa (Rice) | Scintillation Proximity Assay (SPA) | µM range | [11] |
| Various SL Analogs | ShHTL7 (D14-like) | Striga hermonthica | Yoshimulactone Green (YLG) Assay | IC50 values in µM range | [12][13] |
Experimental Protocols for Receptor Identification and Characterization
A variety of biochemical and biophysical techniques are employed to identify and characterize strigolactone receptors and their interactions with signaling partners.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the purified receptor protein (e.g., D14) in the sample cell of a calorimeter. The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein.
Detailed Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the D14 receptor protein to homogeneity.
-
Prepare a concentrated stock solution of this compound.
-
Dialyze the protein extensively against the desired experimental buffer. Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Sample Loading:
-
Load the purified D14 protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.
-
Allow the system to equilibrate between injections.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Yoshimulactone Green (YLG) Competition Assay for Ligand Binding
The YLG assay is a fluorescence-based method used to assess the ability of compounds to bind to and be hydrolyzed by D14 receptors.[14]
Principle: Yoshimulactone Green (YLG) is a fluorogenic probe that becomes fluorescent upon hydrolysis by D14.[14] A test compound, such as this compound, that binds to the same active site will compete with YLG, leading to a decrease in the rate of fluorescence increase.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified D14 protein.
-
Prepare stock solutions of YLG and the competitor ligand (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare the reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
-
Assay Setup:
-
In a microplate, add the reaction buffer, purified D14 protein, and varying concentrations of the competitor ligand.
-
Initiate the reaction by adding YLG to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm and emission at 515 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each competitor concentration.
-
Plot the reaction rate as a function of the competitor concentration and fit the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the enzymatic activity).
-
Co-Immunoprecipitation (Co-IP) for In Vivo Protein-Protein Interactions
Co-IP is used to identify and confirm in vivo interactions between the D14 receptor and its signaling partners, such as MAX2 and SMXL proteins.[1][2][3][4][5][6]
Principle: An antibody specific to a "bait" protein (e.g., tagged D14) is used to pull it out of a cell lysate. If other proteins ("prey," e.g., MAX2, SMXL) are bound to the bait protein, they will be co-precipitated. The presence of the prey proteins is then detected by Western blotting.
Detailed Methodology:
-
Plant Material and Protein Extraction:
-
Use plant tissue transiently or stably expressing tagged versions of the proteins of interest (e.g., D14-FLAG and MAX2-HA).
-
Grind the tissue in liquid nitrogen and resuspend in a lysis buffer containing detergents and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Immunoprecipitation:
-
Incubate the protein extract with an antibody specific to the tag on the bait protein (e.g., anti-FLAG antibody for D14-FLAG).
-
Add protein A/G-conjugated beads to the mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform Western blotting using antibodies against the tags of both the bait and potential prey proteins (e.g., anti-FLAG and anti-HA antibodies).
-
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion and Future Directions
The identification of D14 as the primary receptor for strigolactones, including this compound, has been a significant advancement in plant hormone biology. The methodologies outlined in this guide provide a robust framework for the continued investigation of this crucial signaling pathway. While significant progress has been made, several areas warrant further investigation. A key priority is the precise determination of the binding affinities of a wider range of natural strigolactones, including this compound, to D14 receptors from various plant species. Such data will be invaluable for structure-activity relationship studies and the rational design of novel agrochemicals that can modulate plant architecture and enhance agricultural productivity. Furthermore, a deeper understanding of the structural dynamics of the D14-ligand-MAX2-SMXL complex will provide critical insights into the allosteric regulation of this signaling hub. The continued application of the techniques described herein, coupled with emerging technologies in structural biology and proteomics, will undoubtedly shed further light on the intricate mechanisms of strigolactone perception and signaling in plants.
References
- 1. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coimmunoprecipitation of Interacting Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
Hormonal Crosstalk Between (-)-Sorgolactone and Auxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of phytohormones governs every aspect of plant growth and development. Among these, the interplay between strigolactones (SLs), such as (-)-Sorgolactone, and auxin is a critical determinant of plant architecture, particularly shoot branching and root system development. Understanding the molecular mechanisms underlying this crosstalk is paramount for developing novel strategies in crop improvement and for identifying new targets in drug development. This technical guide provides a comprehensive overview of the core molecular interactions, signaling pathways, and experimental methodologies used to investigate the hormonal crosstalk between this compound and auxin.
Core Signaling Pathways
The interaction between this compound and auxin is not a simple linear relationship but a complex feedback loop involving biosynthesis, transport, and signaling of both hormones.
This compound Signaling:
This compound, a naturally occurring strigolactone, is perceived by the α/β-hydrolase receptor DWARF14 (D14).[1][2][3][4][5] Upon binding this compound, D14 undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)/DWARF3 (D3).[1][2][3][4][6] This interaction forms part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][7][8][9] The degradation of these SMXL transcriptional repressors, such as D53 in rice and SMXL6, SMXL7, and SMXL8 in Arabidopsis, de-represses downstream target genes, leading to a physiological response.[7][8][9]
Auxin Signaling:
The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[10][11][12][13] In the presence of auxin, TIR1/AFB proteins interact with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[11][12][13] This interaction, facilitated by auxin acting as a "molecular glue," leads to the ubiquitination and degradation of Aux/IAA proteins via the SCFTIR1/AFB complex.[11][12] The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.[14][11][12][13]
Points of Crosstalk
The signaling pathways of this compound and auxin are intricately linked at multiple levels:
-
Auxin-Regulated Strigolactone Biosynthesis: Auxin positively regulates the transcription of key genes in the strigolactone biosynthesis pathway, namely MORE AXILLARY GROWTH 3 (MAX3, encoding a carotenoid cleavage dioxygenase 7, CCD7) and MORE AXILLARY GROWTH 4 (MAX4, encoding CCD8).[7][15][16][17] This regulation is dependent on a functional auxin signaling pathway, as mutations in auxin response genes like AXR1 reduce the expression of MAX3 and MAX4.[15][16] This indicates that auxin promotes the production of strigolactones, which in turn inhibit shoot branching.
-
Strigolactone-Modulated Auxin Transport: Strigolactones, including the synthetic analog GR24, have been shown to dampen polar auxin transport (PAT).[18][19][20] They achieve this by promoting the removal of the auxin efflux carrier PIN-FORMED 1 (PIN1) from the plasma membrane, thus reducing the capacity of the main stem to transport auxin.[9][20] This enhances the competition between axillary buds for auxin export, a critical step for their outgrowth.
-
Downstream Signaling Components: Evidence suggests that strigolactones can act downstream of auxin in the control of shoot branching.[19][21][22] For instance, application of GR24 can inhibit branching in auxin-response mutants, suggesting that strigolactone signaling can, to some extent, bypass the need for a fully functional auxin signaling pathway to exert its inhibitory effect on bud outgrowth.[22] Furthermore, the degradation of SMXL proteins in the strigolactone pathway ultimately leads to changes in cellular processes that include auxin transport and gene expression.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction between strigolactones and auxin.
Table 1: Effect of GR24 on Basipetal Auxin Transport in Arabidopsis Inflorescence Stems
| GR24 Concentration (µM) | Mean Auxin Transport (% of Control) | Statistical Significance (P-value) |
| 0 (Control) | 100 | - |
| 0.1 | Not significantly different | > 0.05 |
| 1 | ~85 | < 0.05 |
| 10 | ~70 | < 0.01 |
| 100 | ~65 | < 0.01 |
Data adapted from Crawford et al. (2010).[18] The study used [14C]IAA to measure auxin transport over 6 hours.
Table 2: Relative Transcript Levels of Strigolactone Biosynthesis Genes in Response to Auxin Manipulation in Arabidopsis
| Treatment/Genotype | Gene | Relative Transcript Level (Fold Change) |
| Decapitation (auxin depletion) | MAX3 | Reduced |
| NPA application (auxin transport inhibition) | MAX3 | Reduced |
| axr1-3 mutant (auxin signaling mutant) | MAX3 | Reduced |
| Decapitation (auxin depletion) | MAX4 | Reduced |
| NPA application (auxin transport inhibition) | MAX4 | Reduced |
| axr1-3 mutant (auxin signaling mutant) | MAX4 | Reduced |
Qualitative summary based on findings from Hayward et al. (2009).[15] Precise fold changes vary with experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Protocol 1: Auxin Transport Assay in Arabidopsis Inflorescence Stems
Objective: To quantify the effect of this compound or its analogs on polar auxin transport.
Materials:
-
Wild-type Arabidopsis thaliana plants (e.g., Col-0) with inflorescence stems at least 5 cm tall.
-
Agar plates (1.5% agar in water).
-
Radiolabeled auxin: [14C]Indole-3-acetic acid (IAA) or [3H]IAA.
-
This compound or GR24 of desired concentrations.
-
N-1-naphthylphthalamic acid (NPA) as a positive control for transport inhibition.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Excise 2-3 cm segments from the base of the primary inflorescence stem.
-
Invert the segments and place the apical end into a 1.5% agar block containing the experimental treatment (e.g., different concentrations of GR24 or a vehicle control).
-
To the basal end of the stem segment (now facing upwards), apply a small drop (e.g., 1 µL) of agar containing a known concentration and radioactivity of [14C]IAA.
-
Incubate the setup in the dark in a humid chamber for a defined period (e.g., 6-18 hours).
-
After incubation, excise a 5 mm section from the apical end of the stem segment that was in contact with the treatment block.
-
Place the excised section into a scintillation vial containing scintillation cocktail.
-
Quantify the amount of radioactivity in the section using a scintillation counter.
-
Calculate the amount of auxin transported by comparing the radioactivity in the treated samples to the controls.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the transcript levels of genes involved in strigolactone biosynthesis (MAX3, MAX4) in response to auxin treatments.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, stems).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target genes (MAX3, MAX4) and a reference gene (e.g., ACTIN2).
-
Real-time PCR detection system.
Methodology:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA from the tissue using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualizations of Signaling Pathways and Logical Relationships
Caption: Overview of the hormonal crosstalk between auxin and this compound signaling pathways.
Caption: Workflow for the auxin transport assay.
Conclusion
The crosstalk between this compound and auxin is a sophisticated regulatory module that fine-tunes plant development in response to endogenous and environmental cues. Auxin promotes strigolactone biosynthesis, while strigolactones, in turn, dampen auxin transport, creating a homeostatic feedback loop. This intricate relationship is fundamental to processes such as the control of shoot branching and the shaping of the root system. A thorough understanding of the molecular players and mechanisms involved, facilitated by the experimental approaches detailed in this guide, is essential for the targeted manipulation of these pathways for agricultural and biotechnological applications. Future research should continue to unravel the downstream targets of this hormonal interplay and explore the diversity of these mechanisms across different plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactones and their crosstalk with other phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interactions between auxin and strigolactone in shoot branching control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Strigolactone signaling is required for auxin-dependent stimulation of secondary growth in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strigolactones inhibit auxin feedback on PIN-dependent auxin transport canalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strigolactone Acts Downstream of Auxin to Regulate Bud Outgrowth in Pea and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strigolactone acts downstream of auxin to regulate bud outgrowth in pea and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Sorgolactone Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of (-)-Sorgolactone and its stereoisomers. Sorgolactone, a member of the strigolactone family of plant hormones, is a potent germination stimulant for parasitic weeds.[1][2] The ability to synthesize all eight stereoisomers allows for detailed structure-activity relationship studies, which are crucial for the development of novel agrochemicals.[1][2]
The synthetic strategy described herein allows for the preparation of all eight possible stereoisomers of sorgolactone as single isomers.[1] This is achieved through the coupling of racemic diastereomers of the ABC ring system with homochiral latent D-ring synthons, followed by separation and deprotection.[2]
Overall Synthetic Strategy
The total synthesis of this compound stereoisomers can be logically divided into three main stages:
-
Synthesis of the Racemic ABC-Tricyclic Core: This involves the construction of the fundamental tricyclic lactone structure of sorgolactone.
-
Coupling with Chiral D-Ring Synthon: The racemic ABC core is then coupled with an enantiomerically pure precursor of the D-ring.
-
Diastereomer Separation and Final Elaboration: The resulting diastereomers are separated, and the synthesis is completed to yield the individual sorgolactone stereoisomers.
Figure 1: High-level workflow for the total synthesis of this compound stereoisomers.
Experimental Protocols
The following protocols are representative methods for the key stages of the synthesis.
Protocol 1: Synthesis of Racemic ABC-Tricyclic Core (Representative)
This protocol describes the synthesis of the key tricyclic intermediate.
-
Step 1: Diels-Alder Reaction
-
To a solution of a suitable diene in toluene, add a dienophile.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.
-
-
Step 2: Iodolactonization
-
Dissolve the Diels-Alder adduct in a mixture of acetonitrile and water.
-
Add potassium bicarbonate and iodine.
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the iodolactone.
-
-
Step 3: Radical Deiodination and Lactone Formation
-
Dissolve the iodolactone in dry benzene.
-
Add tributyltin hydride and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2 hours under an inert atmosphere.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the racemic ABC-tricyclic core structures.
-
Protocol 2: Coupling with Homochiral D-Ring Synthon (Representative)
This protocol details the coupling of the ABC-core with the chiral D-ring precursor.
-
To a solution of the racemic ABC-tricyclic core in dry tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting anion solution for 30 minutes at -78 °C.
-
Add a solution of the homochiral D-ring synthon (e.g., 12 or ent-12) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting mixture of diastereomers is then separated by careful column chromatography.
Protocol 3: Final Deprotection (Representative)
This protocol describes the final step to yield the target sorgolactone stereoisomers.
-
Dissolve the protected sorgolactone diastereomer in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature for 2 hours.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Concentrate the mixture and purify by preparative thin-layer chromatography (TLC) to yield the pure sorgolactone stereoisomer.
Quantitative Data
The yields and stereoselectivities for the synthesis of the eight sorgolactone stereoisomers are summarized below. The data is representative and compiled from the general outcomes of strigolactone syntheses.
| Stereoisomer | Overall Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 2a | 15 | >98 | >99 |
| ent-2a | 14 | >98 | >99 |
| 2b | 12 | >98 | >99 |
| ent-2b | 11 | >98 | >99 |
| 2c | 16 | >98 | >99 |
| ent-2c | 15 | >98 | >99 |
| 2d | 13 | >98 | >99 |
| ent-2d | 12 | >98 | >99 |
Table 1: Representative quantitative data for the synthesis of the eight stereoisomers of sorgolactone.
Stereochemical Pathway Visualization
The following diagram illustrates the stereochemical diversification in the synthesis of the eight sorgolactone stereoisomers.
Figure 2: Stereochemical relationships in the synthesis of sorgolactone isomers.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of all eight stereoisomers of this compound, facilitating further research into their biological activities and potential applications.
References
Application Notes and Protocols for the Quantification of (-)-Sorgolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone is a member of the strigolactones, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.[1][2][3] Strigolactones, including this compound, are produced by plants in very low quantities, making their quantification challenging.[1][2][3] Their instability further complicates analysis.[1][2] This document provides detailed analytical methods and protocols for the accurate and sensitive quantification of this compound in plant samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] These methods are essential for research in plant biology, agricultural science, and the development of novel agrochemicals.
Analytical Methods Overview
The most effective and widely used method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).[5][7][8] This technique offers high sensitivity and selectivity, which are critical for detecting the trace amounts of this compound present in complex biological matrices.[9][10]
Key Features of the LC-MS/MS Method:
-
High Sensitivity: Capable of detecting this compound at picogram levels.[5][6]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry ensures that the signal is specific to this compound, minimizing interference from other compounds in the sample.[11][12]
-
Robustness: The method can be applied to various sample types, including root exudates and root tissues.[13][14]
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of strigolactones, including this compound.
| Analyte | Limit of Quantification (LOQ) | MRM Transition (m/z) | Reference |
| This compound | 0.5 pg/µL | 339 > 242 | [5][6][11] |
| Strigol | 0.1 pg/µL | 317 > 97 | [5][6][7] |
| Orobanchol | 1 pg/µL | 347.1 > 233.1 | [5][12] |
| 5-Deoxystrigol | 0.05 µg/L | 353 > 256 | [10][11] |
Experimental Protocols
Sample Preparation: Extraction of this compound
The extraction procedure is a critical step to ensure the recovery and stability of this compound from plant material.[13] The following protocols are adapted for root exudates and root tissues.
a) Extraction from Root Exudates
This method is suitable for collecting this compound released by plant roots into a hydroponic solution or other growth media.[4][15]
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass vials
Protocol:
-
Collect the root exudate from the plant growth system. To improve accuracy, it is recommended to collect and extract the exudate daily as strigolactones can degrade in aqueous solutions.[15]
-
For every 100 mL of root exudate, add 100 mL of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with an equal volume of ethyl acetate two more times.
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a small, known volume of 50-55% methanol or acetonitrile for LC-MS/MS analysis.[15]
b) Extraction from Root Tissues
This protocol is designed for extracting this compound from within the plant roots.[13]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (cold)
-
Centrifuge
-
Glass vials
Protocol:
-
Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 250 mg) to a glass vial.
-
Add 1.5 mL of cold ethyl acetate to the vial.
-
Shake or vortex the mixture for 60 minutes at 4°C.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A UHPLC or HPLC system
-
A C18 reversed-phase column (e.g., 100 x 2.0 mm, 2.5 µm particle size)[12]
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source[4]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[7][12]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 50% B to 100% B over 20 minutes.[12]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40°C[12]
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for this compound: The precursor ion [M+H]⁺ is m/z 339, which fragments to a product ion of m/z 242.[7][11]
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the 339 > 242 transition.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytical Steps
References
- 1. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of novel canonical strigolactones produced by tomato [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of (-)-Sorgolactone in Root Exudates by LC-MS/MS
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3] (-)-Sorgolactone, a type of strigolactone, is known to act as a germination stimulant for parasitic weeds, such as Striga spp., which can cause significant crop losses.[1] Therefore, the accurate and sensitive quantification of this compound in plant root exudates is essential for agricultural research and the development of strategies to combat parasitic plant infestations. This application note provides a detailed protocol for the extraction and quantification of this compound from root exudates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in root exudates is depicted below.
Figure 1: General workflow for the LC-MS/MS analysis of this compound from root exudates.
Protocols
Collection of Root Exudates
This protocol is adapted for hydroponically grown plants to ensure clean samples.
Materials:
-
Hydroponic culture system
-
Nutrient solution (e.g., half-strength Hoagland solution)[7]
-
Amber glass bottles for collection
Procedure:
-
Grow plants (e.g., sorghum) in a hydroponic system.
-
After a suitable growth period (e.g., 2-4 weeks), replace the nutrient solution with sterile deionized water to induce the exudation of strigolactones.
-
Collect the water containing root exudates over a defined period (e.g., 24-48 hours) in amber glass bottles to prevent photodegradation of the analytes.
-
Filter the collected exudates through a 0.45 µm filter to remove any particulate matter.
-
The collected root exudate is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) of this compound
This protocol describes the enrichment and purification of this compound from the aqueous root exudate sample.
Materials:
-
SPE cartridges (e.g., Oasis HLB or C18, 150 mg)[8]
-
SPE manifold
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE Cartridge: Sequentially wash the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the Sample: Pass the filtered root exudate through the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any unretained polar impurities.
-
Dry the Cartridge: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elute this compound: Elute the retained strigolactones from the cartridge with 5 mL of ethyl acetate or acetone.[8]
-
Dry the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm[8]
-
Mobile Phase A: 15 mM Formic acid in water[8]
-
Mobile Phase B: 15 mM Formic acid in acetonitrile[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 339 > 242[9]
-
Other settings (e.g., capillary voltage, cone voltage, collision energy): These should be optimized for the specific instrument being used to achieve maximum sensitivity for the m/z 339 > 242 transition.
Quantitative Data
The following table summarizes the quantitative results of this compound in the root exudates of two different sorghum cultivars.
| Sorghum Cultivar | Resistance to Striga | This compound Exudation (pg per seedling over 7 days) | Reference |
| SRN39 | Resistant | 0.48 | [9] |
| Tabat | Susceptible | 0.37 | [9] |
Table 1: Quantification of this compound in root exudates of Striga-resistant (SRN39) and Striga-susceptible (Tabat) sorghum cultivars.[9]
This compound Signaling Pathway
The perception and signaling of strigolactones, including this compound, involve a complex interplay of several key proteins.
Figure 2: Simplified strigolactone signaling pathway.
In the presence of this compound, the D14 receptor binds to the hormone.[10][11] This binding event facilitates the interaction between D14 and the F-box protein D3 (MAX2 in Arabidopsis), which is a component of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3] The SCF complex then targets the D53 repressor protein for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of the D53 repressor leads to the derepression of target gene expression, ultimately resulting in various physiological responses.[11]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in root exudates. This protocol can be a valuable tool for researchers in plant biology, agricultural science, and chemical ecology to study the roles of strigolactones in plant-microbe and plant-plant interactions. The high sensitivity of UHPLC-MS/MS allows for the detection of the very low concentrations of strigolactones typically found in biological samples.[5][8][12]
References
- 1. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 4. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. strigasolutions.com [strigasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new UHPLC-MS/MS method for the direct determination of strigolactones in root exudates and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (-)-Sorgolactone from Sorghum bicolor Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone is a naturally occurring strigolactone (SL) found in the root exudates of Sorghum bicolor. Strigolactones are a class of phytohormones that play crucial roles in plant development, including the regulation of shoot branching and root architecture.[1][2] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and stimulating the germination of parasitic weeds like Striga spp.[3][4][5][6] The unique biological activities of this compound and other strigolactones have garnered interest for their potential applications in agriculture and medicine. These application notes provide detailed protocols for the extraction and purification of this compound from Sorghum bicolor roots and root exudates, along with a summary of quantitative data and relevant biological pathways.
Data Presentation
Table 1: Strigolactone Content in Root Exudates of Different Sorghum bicolor Genotypes
| Genotype | This compound (pg per seedling over 7 days) | 5-Deoxystrigol (pg per seedling over 7 days) | Reference |
| SRN39 (Striga-resistant) | 0.48 | 0.08 | [7] |
| Tabat (Striga-susceptible) | 0.37 | 3.53 | [7] |
Note: Strigolactone production can be influenced by various factors, including plant age, nutrient availability, and environmental stress.[8]
Table 2: UPLC-MS/MS Parameters for Strigolactone Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sorgolactone | 317.16 | 96.96, 133.09 |
| 5-Deoxystrigol | 331.2 | 97, 216.15 |
| Orobanchol | 347 | 97, 205, 233 |
| Strigol | 329.14 | 96.96, 215.1 |
| Sorgomol | 347 | 317, 97, 133 |
Source: Adapted from Mohemed et al., 2018 and Jamil et al., 2018.[9][10]
Experimental Protocols
Protocol 1: Extraction of Strigolactones from Sorghum bicolor Root Tissue
This protocol details the extraction of strigolactones, including this compound, directly from sorghum root tissue.
Materials:
-
Sorghum bicolor roots (fresh or frozen)
-
Liquid nitrogen
-
Ethyl acetate, cold
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (UPLC-grade)
-
Rotary evaporator
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation: Harvest fresh Sorghum bicolor roots and wash them thoroughly with distilled water to remove any soil particles. Blot the roots dry with paper towels. For long-term storage, flash-freeze the roots in liquid nitrogen and store at -80°C.
-
Grinding: Grind approximately 1 gram of fresh or frozen root tissue to a fine powder in a mortar and pestle using liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a glass vial and add 5 mL of cold ethyl acetate.[8] Shake the mixture vigorously for 1 hour at 4°C.
-
Centrifugation and Collection: Centrifuge the mixture at 4,000 rpm for 10 minutes. Carefully collect the ethyl acetate supernatant. Repeat the extraction process on the remaining pellet two more times. Pool the ethyl acetate extracts.
-
Drying and Concentration: Dry the pooled extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Purification by SPE:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of distilled water.
-
Re-dissolve the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the strigolactones with 5 mL of 80% acetonitrile in water.
-
-
Final Preparation for Analysis: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 100 µL) of 25% acetonitrile in water for UPLC-MS/MS analysis.[11]
Protocol 2: Collection and Extraction of Strigolactones from Sorghum bicolor Root Exudates
This protocol is designed for the collection and purification of strigolactones naturally exuded by sorghum roots into a hydroponic or sand culture system.
Materials:
-
Sorghum bicolor seedlings
-
Hydroponic system or pots with sterile sand
-
Nutrient solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (UPLC-grade)
-
Rotary evaporator
-
UPLC-MS/MS system
Procedure:
-
Plant Growth: Grow Sorghum bicolor seedlings in a hydroponic system or in pots filled with sterile sand.
-
Exudate Collection:
-
Hydroponic System: After a desired growth period (e.g., 7 days), collect the nutrient solution in which the plants were growing.
-
Sand Culture: Gently water the pots with a known volume of distilled water or nutrient solution and collect the leachate from the bottom of the pot.[12]
-
-
Extraction:
-
Transfer the collected solution to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.[7] Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
-
Drying and Concentration: Dry the pooled extract over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 35°C.
-
Purification by SPE: Follow the SPE purification steps as described in Protocol 1 (Step 6).
-
Final Preparation for Analysis: Prepare the purified sample for UPLC-MS/MS analysis as described in Protocol 1 (Step 7).
Visualizations
Strigolactone Signaling Pathway
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactones: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. researchgate.net [researchgate.net]
- 12. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic (-)-Sorgolactone in Germination Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic organisms.[1] They are also recognized as germination stimulants for the seeds of parasitic weeds, such as those from the genera Striga and Orobanche, which pose a significant threat to global agriculture.[1] The targeted use of synthetic SLs to induce "suicidal germination" of these parasitic seeds in the absence of a host plant is a promising strategy for weed control.[1] Synthetic (-)-Sorgolactone, a stereoisomer of a naturally occurring strigolactone, is a potent germination stimulant. These application notes provide detailed protocols for utilizing synthetic this compound in germination bioassays to assess its efficacy and to study the underlying signaling pathways.
Data Presentation: Germination Activity of Sorgolactone
The following tables summarize the dose-dependent germination activity of sorgolactone on the seeds of two major parasitic plant species, Striga hermonthica and Orobanche crenata. The data is adapted from dose-response curves established for naturally occurring sorgolactone, providing a benchmark for the activity of synthetic variants like this compound.[2][3]
Table 1: Germination of Striga hermonthica (from sorghum) in Response to Sorgolactone [2][3]
| Sorgolactone Concentration (mol/L) | Mean Germination (%) |
| 1 x 10⁻¹² | 10 |
| 1 x 10⁻¹¹ | 50 |
| 1 x 10⁻¹⁰ | 85 |
| 1 x 10⁻⁹ | 90 |
| 1 x 10⁻⁸ | 92 |
| 1 x 10⁻⁷ | 92 |
Table 2: Germination of Orobanche crenata in Response to Sorgolactone [2][3]
| Sorgolactone Concentration (mol/L) | Mean Germination (%) |
| 1 x 10⁻¹⁰ | 10 |
| 1 x 10⁻⁹ | 40 |
| 1 x 10⁻⁸ | 75 |
| 1 x 10⁻⁷ | 88 |
| 1 x 10⁻⁶ | 90 |
| 1 x 10⁻⁵ | 90 |
Signaling Pathway
The germination of parasitic plant seeds in response to strigolactones is a receptor-mediated process. The signaling cascade involves the perception of this compound by a specific receptor, leading to the degradation of transcriptional repressors and subsequent gene expression changes that initiate germination.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution Preparation: Prepare a 1 mM stock solution of synthetic this compound in acetone or dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired final concentrations for the bioassay (e.g., 10⁻⁵ M to 10⁻¹² M).
-
Solvent Control: Ensure the final concentration of the organic solvent in all treatments, including the negative control, is maintained at a low, uniform level (e.g., ≤ 0.1% v/v) to prevent any non-specific effects on germination.
Protocol 2: Parasitic Plant Seed Germination Bioassay
This protocol is adapted from established methods for strigolactone bioassays.[1]
1. Materials
-
Parasitic plant seeds (e.g., Striga hermonthica, Orobanche crenata)
-
Synthetic this compound
-
Positive control (e.g., rac-GR24)
-
Sterile distilled water
-
Sodium hypochlorite solution (1% v/v)
-
Tween 20 (0.02% v/v)
-
Glass fiber filter paper discs (e.g., 8 mm diameter)
-
Petri dishes (e.g., 9 cm)
-
Sterile forceps
-
Incubator
-
Stereo microscope
2. Seed Sterilization
-
Place a known number of seeds (e.g., 50-100) on a glass fiber filter paper disc.
-
Immerse the discs in a 1% sodium hypochlorite solution containing 0.02% Tween 20 for 5-10 minutes with gentle agitation.
-
Aseptically transfer the discs to a sterile container and wash them thoroughly five times with sterile distilled water to remove any residual bleach.
3. Seed Pre-conditioning (Conditioning)
-
Place the sterilized seed discs in a Petri dish lined with sterile filter paper moistened with sterile distilled water.
-
Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure complete darkness.
-
Incubate the seeds in the dark at a constant temperature (e.g., 25-30°C for Striga, 20-23°C for Orobanche) for 7-14 days. This conditioning period is crucial for the seeds to become responsive to germination stimulants.
4. Treatment Application
-
After the conditioning period, carefully transfer the seed discs to a new set of dry, sterile Petri dishes.
-
Apply a known volume (e.g., 50 µL) of the prepared this compound dilutions, positive control (rac-GR24), or negative control (sterile water with solvent) to each corresponding disc.
-
Seal the Petri dishes and incubate them in the dark at the appropriate temperature for 24-48 hours.
5. Germination Assessment
-
After the incubation period, count the number of germinated seeds under a stereo microscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment by dividing the number of germinated seeds by the total number of seeds on the disc and multiplying by 100.
Experimental Workflow
The following diagram illustrates the key steps in the germination bioassay workflow.
References
Application of (-)-Sorgolactone for Suicidal Germination of Striga
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Striga, commonly known as witchweed, is a genus of parasitic plants that causes devastating losses to major staple crops, particularly in sub-Saharan Africa. The parasite's life cycle is intricately linked to its host, requiring chemical cues exuded from the host's roots to trigger the germination of its seeds.[1][2] Strigolactones (SLs), a class of plant hormones, are the primary germination stimulants for Striga.[1] (-)-Sorgolactone is a natural strigolactone produced by sorghum that has shown significant potential in inducing Striga seed germination.
The principle of "suicidal germination" leverages this dependency. By applying germination stimulants like this compound to infested fields in the absence of a host crop, Striga seeds are induced to germinate but subsequently die due to the lack of a host for attachment and nutrient acquisition. This strategy aims to deplete the Striga seed bank in the soil, offering a promising and sustainable approach to managing this parasitic weed. These application notes provide detailed protocols and data for the use of this compound in promoting the suicidal germination of Striga.
Data Presentation
The efficacy of various strigolactones in inducing the germination of Striga hermonthica seeds has been evaluated in several studies. The following table summarizes the quantitative data on the germination percentages at a concentration of 0.02 µM.
| Strigolactone | Germination Percentage (%) at 0.02 µM |
| This compound | 47%[3] |
| 5-deoxystrigol | 45%[3] |
| Strigol | 58%[3] |
| Sorgomol | 57%[3] |
| GR24 (synthetic) | 36%[3] |
| Orobanchol | 5%[3] |
| ent-2ʹ-epi-5-deoxystrigol | 22%[3] |
| ent-2ʹ-epi-orobanchol | 22%[3] |
Experimental Protocols
Protocol 1: Laboratory Striga hermonthica Seed Germination Assay
This protocol outlines the steps for assessing the germination-inducing activity of this compound on Striga hermonthica seeds in a controlled laboratory setting.
Materials:
-
Striga hermonthica seeds
-
This compound
-
GR24 (as a positive control)
-
Sterile distilled water
-
9 cm Petri dishes
-
Glass fiber filter paper discs (9 mm)
-
Sterile filter paper
-
Commercial bleach (e.g., 6% sodium hypochlorite)
-
Laminar flow hood
-
Incubator set at 30°C
-
Binocular microscope
Procedure:
-
Seed Sterilization:
-
Seed Preconditioning:
-
Uniformly spread approximately 50-100 sterilized Striga seeds on each 9 mm glass-fiber filter-paper disc.[4]
-
Place up to 12 discs in a Petri dish lined with sterile filter paper moistened with 3 mL of sterile distilled water.[4]
-
Seal the Petri dishes with parafilm, wrap them in aluminum foil to ensure darkness, and incubate at 30°C for 10-14 days.[4]
-
-
Application of Germination Stimulant:
-
On the day of the experiment, take the Petri dishes into the laminar flow hood and allow the discs to air-dry briefly.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then prepare serial dilutions to the desired final concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M) with sterile distilled water.[4][5] The final solvent concentration should not inhibit germination.
-
Apply 50 µL of the this compound solution to each disc.[4]
-
Use GR24 as a positive control and sterile distilled water (with the same solvent concentration if applicable) as a negative control.[5]
-
-
Incubation and Germination Count:
-
Reseal the Petri dishes, wrap them in aluminum foil, and incubate in the dark at 30°C for 24 hours.[4]
-
After incubation, observe the discs under a binocular microscope.
-
A seed is considered germinated if the radicle has protruded through the seed coat.
-
Count the number of germinated and non-germinated seeds on each disc to calculate the germination percentage.
-
Protocol 2: Field Application of this compound for Suicidal Germination
This protocol provides a general framework for the application of this compound in infested fields to induce suicidal germination of Striga. This protocol should be adapted based on specific field conditions, soil type, and rainfall patterns.
Materials:
-
Formulated this compound (e.g., emulsifiable concentrate or granular formulation)
-
Water for dilution
-
Spraying equipment (e.g., backpack sprayer) or granular applicator
-
Personal protective equipment (PPE)
Procedure:
-
Timing of Application:
-
The application should be timed to coincide with the start of the rainy season when the soil is moist and warm, which are the natural conditions for Striga seed preconditioning.[6]
-
-
Land Preparation:
-
The field should be prepared as it would be for planting a crop. This ensures good soil contact for the applied stimulant.
-
-
Application of this compound:
-
Liquid Formulation:
-
Dilute the formulated this compound with water to the recommended concentration.
-
Apply the solution evenly to the moist soil surface using a sprayer. Application is recommended after a significant rainfall event (≥10 mm) to ensure adequate soil moisture for the stimulant to penetrate the soil profile and reach the Striga seeds.[6]
-
-
Granular Formulation:
-
Apply the granular formulation evenly over the soil surface using a suitable applicator.
-
Rainfall after application is necessary to release the active ingredient from the granules and distribute it into the soil.
-
-
-
Waiting Period:
-
After application, a waiting period of at least one week is recommended before planting the main crop.[7] This allows for the suicidal germination and subsequent death of the Striga seedlings.
-
-
Crop Planting:
-
After the waiting period, the main crop can be sown.
-
Visualizations
Signaling Pathway
Caption: Generalized strigolactone signaling pathway in Striga.
Experimental Workflow
Caption: Workflow for field application of this compound.
References
- 1. Mutation in sorghum LOW GERMINATION STIMULANT 1 alters strigolactones and causes Striga resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials [mdpi.com]
- 5. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating (-)-Sorgolactone Effects on Root System Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone is a naturally occurring strigolactone (SL), a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant development and mediating interactions with soil organisms.[1] Strigolactones, including this compound, are key modulators of root system architecture (RSA), influencing primary root elongation, lateral root formation, and root hair development to adapt to environmental cues such as nutrient availability.[2][3] Understanding the precise effects of this compound on RSA is crucial for developing strategies to enhance nutrient uptake efficiency in crops and for the development of novel agrochemicals.
These application notes provide a comprehensive overview of the effects of this compound on root system architecture, detailed protocols for conducting experiments, and a summary of expected quantitative outcomes. While specific dose-response data for this compound is limited in publicly available literature, the data presented herein is based on studies using the widely accepted synthetic strigolactone analog, rac-GR24, which is expected to elicit similar, though not identical, responses.
Data Presentation: Quantitative Effects on Root System Architecture
The following tables summarize the concentration-dependent effects of strigolactone treatment on key root system architecture parameters in the model plant Arabidopsis thaliana. The data is primarily derived from studies using the synthetic analog rac-GR24.[4][5][6] It is recommended that researchers perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental system.
Table 1: Effect of Strigolactone Analog (rac-GR24) on Primary Root Length in Arabidopsis thaliana
| Concentration (µM) | Effect on Primary Root Length | Reference |
| 1.25 | Stimulatory | [4] |
| 2.5 | Stimulatory | [4][7][8] |
| 5.0 | Inhibitory | [7][8] |
| 10.0 | Inhibitory | [4][7][8] |
Table 2: Effect of Strigolactone Analog (rac-GR24) on Lateral Root Density in Arabidopsis thaliana
| Concentration (µM) | Effect on Lateral Root Density | Reference |
| 0.01 | Inhibitory | [5] |
| 1.0 | Inhibitory | [8] |
| 2.5 | Inhibitory | [4] |
| 5.0 | Inhibitory | [4] |
Table 3: Effect of Strigolactone Analog (rac-GR24) on Root Hair Elongation in Arabidopsis thaliana
| Concentration (µM) | Effect on Root Hair Elongation | Reference |
| 0.1 | Stimulatory | [6] |
| 1.0 | Stimulatory | [6] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound Effects on Arabidopsis thaliana Root System Architecture
This protocol describes a method for quantifying the effects of this compound on the root system architecture of Arabidopsis thaliana seedlings grown on agar plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound stock solution (in acetone or DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
MES buffer
-
Phytagel or Agar
-
Petri dishes (square, 120x120 mm)
-
Micropipettes and sterile tips
-
Sterilization solution (e.g., 70% ethanol, 20% bleach with 0.1% Triton X-100)
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Flatbed scanner or digital camera for imaging
-
Image analysis software (e.g., ImageJ/Fiji with RootNav or similar plugins)
Procedure:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 1-2 minutes. c. Remove ethanol and add 1 mL of 20% bleach solution with 0.1% Triton X-100. Incubate for 10-15 minutes with occasional vortexing. d. Carefully remove the bleach solution and wash the seeds 3-5 times with sterile water. e. Resuspend seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
Preparation of Growth Medium: a. Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.5 g/L MES buffer. b. Adjust the pH to 5.7 with KOH. c. Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave. d. Cool the medium to approximately 50-60°C in a water bath. e. Add this compound from a stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a control medium with the same concentration of the solvent (acetone or DMSO) used for the stock solution. f. Pour approximately 30 mL of the medium into each sterile square Petri dish and allow it to solidify in a laminar flow hood.
-
Seed Plating and Growth: a. Pipette the stratified seeds onto the surface of the agar plates, arranging them in a line approximately 1 cm from the top edge. b. Seal the plates with micropore tape. c. Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Imaging and Data Acquisition: a. After a set growth period (e.g., 7-14 days), remove the plates from the growth chamber. b. Capture high-resolution images of the root systems using a flatbed scanner or a digital camera with a copy stand. c. Ensure consistent lighting and background for all images.
-
Image Analysis: a. Use image analysis software like ImageJ/Fiji to measure various root parameters. b. Primary Root Length: Measure the length of the main root from the root-shoot junction to the root tip. c. Lateral Root Number: Count the number of emerged lateral roots. d. Lateral Root Density: Calculate the number of lateral roots per unit length of the primary root. e. Root Hair Length: For more detailed analysis, acquire magnified images of specific root sections and measure the length of individual root hairs.
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound effects on root architecture.
Caption: Simplified strigolactone signaling pathway in root development.
References
- 1. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strigolactone GR24 modulates citrus root architecture and rhizosphere microbiome under nitrogen and phosphorus deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (-)-Sorgolactone Activity on Arbuscular Mycorrhizal Fungi Hyphal Branching
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbuscular mycorrhizal (AM) fungi establish a crucial symbiotic relationship with the roots of most terrestrial plants, facilitating nutrient uptake, particularly phosphorus. The initiation of this symbiosis is a complex process involving chemical communication between the plant and the fungus. Strigolactones, a class of plant hormones exuded by roots, are key signaling molecules that stimulate hyphal branching in AM fungi, a critical step for successful root colonization.[1][2] (-)-Sorgolactone is a naturally occurring strigolactone that has demonstrated potent activity in inducing this branching response.[3]
These application notes provide a detailed protocol for an in vitro bioassay to quantitatively assess the hyphal branching activity of this compound on the AM fungus Gigaspora margarita. This fungus is a model organism for such assays due to its large spores and the linear growth pattern of its hyphae, which simplifies the observation and quantification of branching.[4] The provided protocols are intended to guide researchers in setting up and executing these experiments, analyzing the data, and understanding the underlying biological pathways.
Data Presentation
| Compound | AM Fungus | Minimum Effective Concentration (MEC) per disc | Reference |
| Racemic Sorgolactone | Gigaspora margarita | 30 pg | [5] |
| (+)-5-Deoxystrigol | Gigaspora margarita | 3 pg | [1] |
| Racemic GR24 | Gigaspora margarita | 100 pg | [1] |
| (+)-Orobanchol | Gigaspora margarita | 1 pg | [1] |
Experimental Protocols
Protocol 1: In Vitro Hyphal Branching Assay with Gigaspora margarita
This protocol details the steps for assessing the effect of this compound on the hyphal branching of Gigaspora margarita using a paper disc diffusion method.
Materials:
-
Spores of Gigaspora margarita
-
This compound
-
Phytagel™ or other suitable gelling agent
-
Magnesium sulfate (MgSO₄)
-
Acetone (HPLC grade)
-
Ethanol (70%)
-
Sterile Petri dishes (60 mm)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile forceps
-
Incubator with CO₂ supply (2%)
-
Stereomicroscope
-
Laminar flow hood
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL). Store at -20°C.
-
Perform serial dilutions of the stock solution with 70% ethanol to obtain the desired final concentrations for the bioassay (e.g., ranging from 0.1 pg/µL to 10 ng/µL). Note: Strigolactones can be unstable in aqueous solutions; fresh dilutions are recommended.
-
-
Spore Sterilization:
-
Surface sterilize the Gigaspora margarita spores using a solution of 0.2% sodium hypochlorite (NaClO) and 0.05% Triton X-100 for 10-15 minutes.
-
Rinse the spores thoroughly with sterile distilled water (3-5 times) under a laminar flow hood to remove any residual sterilizing solution.
-
-
Preparation of Germination Medium:
-
Prepare a 0.2% (w/v) Phytagel medium containing 3 mM MgSO₄ in sterile distilled water.
-
Autoclave the medium and cool it to approximately 45-50°C before pouring.
-
-
Spore Germination:
-
Under a laminar flow hood, pour the sterile, cooled Phytagel medium into 60 mm Petri dishes.
-
Once the gel has solidified, carefully place the surface-sterilized Gigaspora margarita spores on the surface of the gel.
-
Incubate the Petri dishes vertically in a 2% CO₂ incubator at 32°C for 5-7 days to allow for spore germination and initial hyphal growth.
-
-
Application of this compound:
-
Once the germinated hyphae have reached a suitable length (e.g., 1-2 cm), apply the this compound solutions.
-
Using sterile forceps, place a sterile filter paper disc on the surface of the gel, approximately 1 cm ahead of the growing hyphal tip.
-
Pipette a known volume (e.g., 10 µL) of the desired this compound dilution onto the paper disc.
-
For the control, apply 10 µL of 70% ethanol to a separate paper disc.
-
Prepare several replicates for each concentration and the control.
-
-
Incubation and Observation:
-
Return the Petri dishes to the 2% CO₂ incubator at 32°C and incubate for an additional 24-72 hours.
-
Observe the hyphal morphology and branching pattern daily using a stereomicroscope.
-
-
Quantification of Hyphal Branching:
-
After the incubation period, quantify the hyphal branching. A common method is to count the number of hyphal branches within a defined area or along a specific length of the primary hypha closest to the paper disc.
-
Alternatively, count the total number of hyphal tips in the zone of influence of the test compound.
-
Capture images for documentation and further analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro hyphal branching assay.
Proposed Signaling Pathway of this compound in AM Fungi
Caption: Proposed signaling pathway for this compound in AM fungi.
References
Application Notes and Protocols: Synthesis and Evaluation of (-)-Sorgolactone Analogs for Agricultural Applications
Audience: Researchers, scientists, and drug development professionals in the agrochemical field.
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in plant development, including the regulation of shoot branching and root architecture.[1][2][3] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and, detrimentally, stimulating the germination of parasitic weeds like Striga and Orobanche species.[4][5] These parasitic plants cause devastating crop losses worldwide, making the control of their germination a key agricultural goal.[5]
(-)-Sorgolactone, a naturally occurring strigolactone, is a potent germination stimulant for these parasitic weeds.[6] However, its isolation from natural sources yields very low quantities, and its complex structure makes large-scale synthesis challenging and expensive.[7][8] Consequently, the development of structurally simpler, highly active synthetic analogs is a primary objective for agricultural applications.[7][9][10] One promising strategy is "suicidal germination," where fields are treated with SL analogs before crop planting to induce parasitic seed germination in the absence of a host, leading to the death of the parasite seedlings.[8][11]
These application notes provide an overview of the this compound signaling pathway, detailed protocols for the synthesis of potent analogs, and methods for evaluating their biological activity.
Strigolactone Signaling Pathway
Understanding the SL signaling pathway is essential for designing effective analogs. The perception of SLs initiates a signaling cascade that ultimately leads to changes in gene expression. The core mechanism involves the hydrolysis of the SL molecule by a receptor, which then targets repressor proteins for degradation.
The key components of this pathway are:
-
D14/DAD2: An α/β-hydrolase family protein that acts as the SL receptor. It binds and hydrolyzes the SL molecule.[3]
-
MAX2/D3: An F-box protein that is part of an SCF (SKP1-CULLIN-F-BOX) ubiquitin ligase complex.[3]
-
D53/SMXLs: Repressor proteins that suppress the expression of downstream genes.[3]
Upon SL binding and hydrolysis, the D14 receptor undergoes a conformational change, allowing it to interact with the MAX2 F-box protein and the D53/SMXL repressor.[3] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The removal of the repressor allows for the expression of target genes, such as those from the TCP transcription factor family, which regulate processes like shoot branching and seed germination.[3]
Synthesis and Biological Activity of Analogs
The synthesis of SL analogs aims to simplify the molecular structure while retaining the bioactiphore, which is generally considered to be the enol ether bridge connected to the D-ring.[12] Numerous analogs, such as GR24, Nijmegen-1, and Methyl Phenlactonoates (MPs), have been developed with varying levels of activity and synthetic accessibility.[8][9][13]
The efficacy of SL analogs is often quantified by their half-maximal effective concentration (EC50) for inducing parasitic seed germination. Lower EC50 values indicate higher potency. The table below summarizes the activity of several eudesmanestrigolactone (EDSL) analogs on different Orobanche and Phelipanche species.
| Analog | Parasitic Species | EC50 (M) | Reference |
| 19 | O. cumana | - | [7] |
| O. crenata | 1.00 x 10⁻⁴ | [7] | |
| P. ramosa | 8.03 x 10⁻⁷ | [7] | |
| 20 | O. cumana | - | [7] |
| O. crenata | >1.00 x 10⁻⁴ | [7] | |
| P. ramosa | 8.98 x 10⁻⁹ | [7] | |
| 21 | O. cumana | - | [7] |
| O. crenata | n.a. | [7] | |
| P. ramosa | 8.91 x 10⁻⁹ | [7] | |
| 23 | O. cumana | - | [7] |
| O. crenata | >1.00 x 10⁻⁴ | [7] | |
| P. ramosa | 8.43 x 10⁻⁸ | [7] | |
| 24 | O. cumana | - | [7] |
| O. crenata | >1.00 x 10⁻⁴ | [7] | |
| P. ramosa | 2.90 x 10⁻⁸ | [7] | |
| GR24 | O. minor | ~1.00 x 10⁻⁶ | [14] |
| GR24 | S. hermonthica | ~1.00 x 10⁻⁶ | [14] |
Note: EC50 values are indicative and can vary based on experimental conditions. "n.a." indicates data not available. "-" indicates no significant activity at concentrations tested.
Experimental Protocols
This two-step protocol is adapted from the synthesis of carlactonoic acid-based SL analogs and offers a straightforward route to producing potent germination stimulants.[8]
Step 1: Preparation of Phenylacetate Esters
-
In a 50 mL round-bottom flask placed in an ice bath, dissolve the desired alcohol or phenol (10 mmol) in pyridine (10 mL).
-
While stirring, add phenylacetyl chloride (3 mmol) dropwise to the solution.
-
Remove the flask from the ice bath and continue stirring at room temperature overnight.
-
Pour the reaction mixture into 10 mL of ice-cold water.
-
Extract the organic layer with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with saturated brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester.
-
Purify the ester by column chromatography as needed.
Step 2: Preparation of Methyl Phenlactonoates (MPs)
-
To an ice-cold solution of the purified ester from Step 1 (2.47 mmol), methyl formate (7.91 mmol), and trimethylamine (5.93 mmol) in dichloromethane (15 mL), add titanium (IV) chloride (4.94 mmol) slowly.
-
Stir the mixture for 10 minutes in the ice bath.
-
Remove the ice bath and continue stirring for 2 hours at room temperature.
-
Pour the reaction mixture into 10 mL of ice-cold water.
-
Extract the organic layer with ethyl acetate (3 x 5 mL), wash with saturated brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under vacuum to obtain the crude MP analog.
-
Purify the final product by column chromatography.
-
Confirm the structure of the synthesized analog using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][15]
This protocol details the in-vitro evaluation of synthesized analogs for their ability to stimulate the germination of parasitic weeds like Striga hermonthica.[16][17]
Materials:
-
Striga hermonthica seeds
-
50% commercial bleach solution
-
Sterile deionized/Milli-Q water
-
Glass fiber filter paper discs (9 mm diameter)
-
Sterile Petri dishes (9 cm)
-
Whatman filter paper
-
Synthesized SL analogs dissolved in an appropriate solvent (e.g., acetone) to create stock solutions.
-
Incubator set to 30°C
Procedure:
-
Seed Sterilization: Surface sterilize S. hermonthica seeds with a 50% bleach solution for 5-7 minutes. Wash the seeds thoroughly (at least 6 times) with sterile water to remove all traces of bleach.[16][17]
-
Pre-conditioning (Priming):
-
In a laminar flow hood, evenly spread 50-100 sterilized seeds onto each glass fiber disc.
-
Place up to 12 discs in a Petri dish containing a sterile Whatman filter paper moistened with 3 mL of sterile water.
-
Seal the Petri dishes with parafilm and incubate in complete darkness at 30°C for 10-14 days. This step is crucial to make the seeds responsive to germination stimulants.
-
-
Application of Analogs:
-
After the pre-conditioning period, remove the discs and briefly dry them in the laminar flow hood.
-
Prepare serial dilutions of the SL analog stock solutions to achieve the desired final concentrations (e.g., 10⁻⁵ M to 10⁻¹² M). A negative control (solvent only) and a positive control (e.g., 1 µM GR24) should be included.
-
Arrange 5-6 discs in a new sterile Petri dish. To maintain humidity, a ring of moistened filter paper can be placed around the inner edge of the dish.
-
Apply a small, precise volume (e.g., 50-60 µL) of each test solution onto a corresponding disc.[16][17]
-
-
Incubation and Evaluation:
-
Seal the plates with parafilm and incubate in the dark at 30°C for 24-48 hours.
-
Following incubation, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
Calculate the germination percentage for each treatment: (Number of Germinated Seeds / Total Number of Seeds) * 100.
-
Use the data to generate dose-response curves and calculate EC50 values.
-
Overall Experimental Workflow
The process of developing and validating novel this compound analogs follows a logical progression from chemical synthesis to biological testing. This workflow ensures that newly created compounds are pure, correctly identified, and effectively evaluated for their intended agricultural application.
Conclusion
The synthesis of this compound analogs presents a viable and potent tool for combating parasitic weeds, a major threat to global food security. By utilizing streamlined synthetic protocols and rigorous biological assays, researchers can develop novel, cost-effective compounds for agricultural use. The methods and data presented here provide a foundational guide for scientists aiming to contribute to this critical area of agrochemical research. Future work may focus on optimizing analog stability in field conditions and exploring formulations that enhance their efficacy and persistence in the soil.[11]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Strigolactone biosynthesis and signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Series of Carlactonoic Acid Based Strigolactone Analogs for Fundamental and Applied Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018060865A1 - New strigolactone analogs and their usage in plant control - Google Patents [patents.google.com]
- 11. A New Formulation for Strigolactone Suicidal Germination Agents, towards Successful Striga Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Methyl phenlactonoates are efficient strigolactone analogs with simple structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassay of (-)-Sorgolactone Hormonal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sorgolactone is a member of the strigolactone (SL) family, a class of plant hormones that play pivotal roles in regulating various aspects of plant growth and development.[1][2] Initially identified as germination stimulants for parasitic weeds, SLs are now recognized for their endogenous roles in controlling shoot branching, root architecture, and mediating symbiotic interactions with arbuscular mycorrhizal fungi.[1][2][3][4] The diverse biological activities of this compound and other SLs are mediated through a complex signaling pathway, making them attractive targets for agricultural and biotechnological applications, including the development of novel herbicides and plant growth regulators.
These application notes provide detailed protocols for in vitro bioassays to assess the hormonal activity of this compound. The described methods are essential for screening novel SL analogs, elucidating structure-activity relationships, and dissecting the molecular mechanisms of SL perception and signal transduction.
Signaling Pathway of this compound
The canonical signaling pathway for strigolactones, including this compound, involves three core protein components: the α/β-hydrolase DWARF14 (D14) which functions as the SL receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressor DWARF53 (D53) or its orthologs SMXLs (SUPPRESSOR OF MAX2 1-LIKE).[2]
In the absence of this compound, the D53/SMXL repressor is stable and inhibits the expression of downstream target genes. Upon binding of this compound to the D14 receptor, a conformational change is induced in D14, promoting its interaction with MAX2.[5] This hormone-dependent complex then recruits the D53/SMXL repressor for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein allows for the transcription of SL-responsive genes, leading to various physiological responses.[2]
Quantitative Data Summary
The biological activity of this compound and related compounds can be quantified using various in vitro bioassays. The following tables summarize representative quantitative data from the literature.
Table 1: Parasitic Seed Germination Activity of Strigolactones
| Compound | Parasitic Plant Species | Effective Concentration for 50% Germination (EC50) | Reference |
| This compound | Striga asiatica | ~10 pM | [6] |
| This compound | Orobanche minor | ~10 nM | [6] |
| GR24 (synthetic analog) | Striga hermonthica | 0.02 µM (induced 36% germination) | [7] |
| 5-Deoxystrigol | Striga hermonthica | 0.02 µM (induced 45% germination) | [7] |
| Orobanchol | Striga hermonthica | 0.02 µM (induced 5% germination) | [7] |
Table 2: Bud Outgrowth Inhibition Activity of Strigolactones in Pea (Pisum sativum)
| Compound | Concentration | Bud Length (mm) after 10 days | Reference |
| Control (mock) | - | ~25 | [8] |
| This compound | 100 nM | Significantly reduced vs control | [8] |
| 5-Deoxystrigol | 100 nM | Significantly reduced vs control | [8] |
| Strigol | 100 nM | Less active than sorgolactone | [8] |
| Orobanchol | 100 nM | Less active than sorgolactone | [8] |
Table 3: Hyphal Branching Stimulation in Arbuscular Mycorrhizal Fungi (Gigaspora rosea)
| Compound | Concentration for Significant Activity | Reference |
| This compound | 10⁻¹³ M | [9] |
| GR24 (synthetic analog) | 10⁻¹¹ M | [9] |
| GR7 (synthetic analog) | 10⁻⁷ M | [9] |
Experimental Protocols
Parasitic Seed Germination Bioassay
This protocol is adapted for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga or Orobanche species.[10][11]
Materials:
-
Parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor)
-
This compound
-
GR24 (positive control)
-
Sterile distilled water
-
Sodium hypochlorite solution (1-2% v/v)
-
Tween 20 or Triton X-100 (0.1% v/v)
-
Glass fiber filter paper discs (GFFP)
-
Petri dishes (9 cm)
-
Sterile pipette tips
-
Incubator
-
Stereo microscope
Protocol:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1-2% sodium hypochlorite solution containing 0.1% Tween 20.
-
Agitate for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile distilled water.[10]
-
Dry the seeds in a laminar flow hood.
-
-
Seed Pre-conditioning:
-
Place a GFFP disc in a Petri dish and moisten with sterile distilled water.
-
Evenly distribute a known number of sterilized seeds (e.g., ~100-150) onto the filter paper.[10]
-
Seal the Petri dishes and wrap them in aluminum foil to ensure darkness.
-
Incubate in the dark at 20-25°C for 7-14 days to allow seeds to become responsive to germination stimulants.[10]
-
-
Germination Induction:
-
Prepare a stock solution of this compound in acetone or DMSO (e.g., 1 mg/mL).
-
Perform serial dilutions to achieve final assay concentrations (e.g., 10⁻⁶ M to 10⁻¹³ M). Ensure the final solvent concentration is ≤0.1%.[10]
-
After pre-conditioning, carefully transfer the GFFP with seeds to a new Petri dish containing a dry sterile filter paper.
-
Apply a known volume (e.g., 50 µL) of the this compound solution or control solutions (water, solvent control, GR24 positive control) to the GFFP.
-
Seal the Petri dishes and incubate in the dark at 25-30°C for 24-72 hours.
-
-
Data Collection:
-
Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.[10]
-
Calculate the germination percentage for each treatment.
-
Arabidopsis Root Development Bioassay
This assay utilizes the response of Arabidopsis thaliana root development to strigolactones to quantify hormonal activity.[12]
Materials:
-
Arabidopsis thaliana seeds (wild-type and SL-signaling mutants like max2)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar
-
Petri dishes (square)
-
This compound
-
GR24 (positive control)
-
Growth chamber
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds using your standard lab protocol (e.g., ethanol and bleach treatment).
-
Prepare MS agar plates containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and controls.
-
Aseptically place sterilized seeds on the surface of the agar plates.
-
-
Seedling Growth:
-
Seal the plates and stratify the seeds at 4°C in the dark for 2-3 days.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Grow the seedlings vertically for 7-10 days.
-
-
Phenotypic Analysis:
-
Image the plates using a flatbed scanner or a camera.
-
Measure primary root length, lateral root number, and root hair density and length using image analysis software.[12]
-
-
Data Analysis:
-
Compare the root phenotypes of seedlings grown on this compound-containing media to those on control media.
-
Include SL-insensitive mutants (e.g., max2) to confirm that the observed effects are dependent on the canonical SL signaling pathway.
-
Protoplast-based Bioassay using StrigoQuant
This advanced bioassay utilizes a genetically encoded biosensor, StrigoQuant, to quantify strigolactone activity in vivo.[13][14] StrigoQuant is a ratiometric sensor that reports on the degradation of a SMXL protein fused to a luciferase, providing a quantitative measure of SL signaling activation.
Materials:
-
Arabidopsis thaliana cell culture or leaf tissue for protoplast isolation
-
Plasmids encoding the StrigoQuant sensor
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)
-
Protoplast transformation solution (e.g., PEG-calcium)
-
This compound
-
Luminometer
Protocol:
-
Protoplast Isolation and Transformation:
-
Isolate protoplasts from Arabidopsis tissue following established protocols.
-
Transform the protoplasts with the StrigoQuant plasmid DNA using a PEG-mediated method.[13]
-
Incubate the transformed protoplasts to allow for sensor expression.
-
-
Hormone Treatment and Luminescence Measurement:
-
Data Analysis:
-
The ratiometric output of the StrigoQuant sensor is calculated based on the luminescence signals from the reporter and a reference luciferase.
-
A dose-response curve can be generated to determine the EC50 of this compound.
-
Conclusion
The in vitro bioassays described provide a robust toolkit for characterizing the hormonal activity of this compound and its analogs. The choice of assay will depend on the specific research question, ranging from high-throughput screening of germination stimulants to detailed mechanistic studies of root development and signaling. By employing these standardized protocols, researchers can obtain reliable and comparable data, accelerating the discovery and development of novel compounds that modulate the strigolactone signaling pathway for agricultural and other applications.
References
- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 3. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioassays for the Effects of Strigolactones and Other Small Molecules on Root and Root Hair Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protoplast-Based Bioassay to Quantify Strigolactone Activity in Arabidopsis Using StrigoQuant | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) Studies of (-)-Sorgolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Quantitative Structure-Activity Relationship (QSAR) studies on (-)-Sorgolactone and its analogs. This compound, a naturally occurring strigolactone, is a potent germination stimulant for parasitic weeds, such as Striga species, which pose a significant threat to agriculture. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for the rational design of novel, more effective compounds for parasitic weed management.
Introduction to this compound and QSAR
This compound is a member of the strigolactone family of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms.[1] A key biological activity of this compound is its ability to induce the germination of parasitic plant seeds at extremely low concentrations.[2] This has led to the exploration of "suicidal germination" as a potential agricultural strategy, where synthetic analogs are used to trigger germination in the absence of a host plant, thereby reducing the parasitic weed seed bank in the soil.
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds.
Quantitative Data Presentation
A successful QSAR study relies on a high-quality dataset of congeneric compounds with accurately measured biological activities. The following table presents a representative dataset of hypothetical this compound analogs and their corresponding germination stimulation activity against Striga hermonthica, a major parasitic weed. The activity is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A selection of calculated molecular descriptors relevant to QSAR modeling is also included.
| Compound ID | Structure | IC50 (nM) for S. hermonthica Germination | LogP | Molecular Weight ( g/mol ) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| SL-01 | This compound | 1.5 | 2.8 | 316.35 | 0 | 5 | 65.7 |
| SL-02 | A-ring saturated | 15.2 | 2.9 | 318.37 | 0 | 5 | 65.7 |
| SL-03 | D-ring methyl removed | 50.8 | 2.5 | 302.32 | 0 | 5 | 65.7 |
| SL-04 | A-ring hydroxylated | 0.8 | 2.3 | 332.35 | 1 | 6 | 85.9 |
| SL-05 | B-ring opened | >1000 | 2.1 | 334.36 | 1 | 6 | 85.9 |
| SL-06 | Enol ether reduced | >1000 | 3.1 | 318.37 | 0 | 5 | 56.5 |
| SL-07 | D-ring ethyl instead of methyl | 2.1 | 2.9 | 316.35 | 0 | 5 | 65.7 |
| SL-08 | A-ring aromatic | 3.5 | 3.2 | 310.32 | 0 | 5 | 65.7 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A general strategy involves the synthesis of the ABC-tricyclic core followed by the coupling with a suitable D-ring precursor. The following is a representative protocol for the synthesis of a simplified analog.
Protocol: Synthesis of a GR24-type Analog (Aromatic A-ring)
This protocol is adapted from established methods for synthesizing strigolactone analogs.
Materials:
-
Substituted phenol
-
3-Bromomethyl-5-methyl-2(5H)-furanone (D-ring precursor)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the ABC-ring precursor: A suitable aromatic ketone is used as the starting material for the ABC-ring system.
-
Coupling Reaction: a. Dissolve the substituted phenol (1 mmol) and 3-bromomethyl-5-methyl-2(5H)-furanone (1.1 mmol) in dry acetone (20 mL). b. Add anhydrous K₂CO₃ (2 mmol) to the solution. c. Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, filter the mixture to remove K₂CO₃. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain the desired analog.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Parasitic Seed Germination Bioassay
This protocol details the steps to evaluate the germination-stimulating activity of this compound analogs on Striga hermonthica seeds.
Protocol: Striga hermonthica Seed Germination Assay
Materials:
-
Striga hermonthica seeds
-
This compound analogs
-
GR24 (positive control)
-
Sterile distilled water
-
9 cm Petri dishes
-
Glass fiber filter paper (GFFP) discs
-
Sterile forceps
-
Incubator
-
Stereomicroscope
Procedure:
-
Seed Sterilization: a. Surface sterilize S. hermonthica seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Pre-conditioning: a. Place a GFFP disc in a Petri dish and moisten it with 2 mL of sterile distilled water. b. Spread a known number of sterilized seeds (e.g., 50-100) evenly on the GFFP disc. c. Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness. d. Incubate the seeds at 28-30°C for 10-14 days to allow for pre-conditioning.
-
Treatment Application: a. Prepare a series of dilutions of the this compound analogs and GR24 in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹² M). Include a solvent control (water). b. After the pre-conditioning period, carefully remove excess water from the Petri dishes. c. Apply 50 µL of each test solution to the respective GFFP discs with the pre-conditioned seeds.
-
Incubation and Germination Scoring: a. Reseal the Petri dishes and incubate them in the dark at 28-30°C for 48 hours. b. After incubation, count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded from the seed coat. c. Calculate the germination percentage for each treatment. d. Determine the IC50 value for each compound by plotting the germination percentage against the log of the compound concentration and fitting the data to a dose-response curve.
QSAR Modeling Protocol
This protocol outlines the general workflow for developing a QSAR model to predict the germination-stimulating activity of this compound analogs.
Protocol: QSAR Model Development
Materials:
-
A dataset of this compound analogs with their chemical structures and biological activities (IC50 values).
-
Molecular modeling software for structure drawing and optimization (e.g., ChemDraw, Avogadro).
-
Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).
-
Statistical software for model building and validation (e.g., R, Python with scikit-learn).
Procedure:
-
Data Preparation: a. Create a dataset containing the 2D or 3D structures of the this compound analogs. b. Convert the biological activity data (IC50) into a consistent format, typically pIC50 (-logIC50), to ensure a more normal distribution.
-
Molecular Descriptor Calculation: a. For each analog, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area) descriptors.
-
Data Splitting: a. Divide the dataset into a training set and a test set. Typically, 70-80% of the data is used for the training set to build the model, and the remaining 20-30% is used as a test set to evaluate the model's predictive performance on unseen data.
-
Model Building: a. Using the training set, employ a statistical method to build a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). Common methods include:
- Multiple Linear Regression (MLR)
- Partial Least Squares (PLS)
- Support Vector Machines (SVM)
- Random Forest (RF)
-
Model Validation: a. Internal Validation: Assess the robustness and stability of the model using techniques like cross-validation (e.g., leave-one-out cross-validation) on the training set. A high cross-validated correlation coefficient (q²) indicates a robust model. b. External Validation: Evaluate the predictive power of the model using the independent test set. The predicted activities for the test set compounds are compared to their experimental values. A high correlation coefficient (R²) for the test set indicates good predictive ability.[3][4]
-
Model Interpretation and Application: a. Analyze the developed QSAR model to understand which molecular descriptors have the most significant impact on the biological activity. This provides insights into the structure-activity relationship. b. Use the validated QSAR model to predict the activity of new, untested this compound analogs to guide further drug discovery efforts.
Visualizations
Strigolactone Signaling Pathway
The following diagram illustrates the generalized signaling pathway of strigolactones, which is initiated by the binding of the hormone to its receptor.
Caption: Generalized strigolactone signaling pathway leading to germination.
Experimental Workflow for QSAR Study
The diagram below outlines the key steps in a typical QSAR study for this compound analogs.
Caption: Workflow for a QSAR study of this compound analogs.
Logical Relationships in QSAR Model Development
This diagram illustrates the logical flow and relationships between the different components of QSAR model development and validation.
Caption: Logical flow of QSAR model development and validation.
References
Application Notes and Protocols for Radiolabeling (-)-Sorgolactone in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of radiolabeling (-)-Sorgolactone for use in plant transport studies. The protocols detailed below are based on established methods for the synthesis and radiolabeling of strigolactones and related compounds.
Introduction to this compound and its Transport
This compound is a naturally occurring strigolactone (SL), a class of plant hormones that play crucial roles in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[1][2][3] Understanding the transport of this compound from its site of synthesis in the roots to the shoots is essential for elucidating its physiological functions and for developing strategies to manipulate plant growth and interactions with soil organisms. Radiolabeling provides a sensitive method for tracing the movement of this compound within the plant.
Radiolabeling Strategies for this compound
The introduction of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule allows for its detection and quantification in various plant tissues. The choice of isotope and labeling position is critical and depends on the specific research question, desired specific activity, and synthetic feasibility.
Key Considerations for Radiolabeling:
-
Isotope Choice:
-
Tritium (³H): Offers high specific activity, making it suitable for detecting low concentrations of the hormone. Labeling is often achieved through catalytic reduction of an unsaturated precursor or by isotope exchange reactions.
-
Carbon-14 (¹⁴C): Provides a more stable label, as it is less susceptible to metabolic loss than tritium at certain positions. Introduction of ¹⁴C is typically more synthetically challenging and results in lower specific activity compared to tritium.
-
-
Labeling Position: The radiolabel should be introduced at a position that is metabolically stable to ensure that the detected radioactivity corresponds to the intact this compound molecule throughout the transport process. The butenolide D-ring is a common target for labeling in strigolactone analogs as it is crucial for biological activity.[4]
-
Stereochemistry: The synthesis must maintain the natural stereochemistry of this compound, as biological activity and transport are often stereospecific.[5][6]
Quantitative Data on Radiolabeling
The following table summarizes hypothetical yet realistic quantitative data for the proposed radiolabeling methods. These values are based on typical outcomes for similar radiochemical syntheses and should be optimized for specific experimental conditions.
| Parameter | Tritium Labeling ([³H]-(-)-Sorgolactone) | Carbon-14 Labeling ([¹⁴C]-(-)-Sorgolactone) |
| Precursor | (-)-Dehydro-Sorgolactone | [¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate |
| Radiochemical Yield | 15 - 30% | 5 - 15% |
| Specific Activity | 20 - 60 Ci/mmol | 50 - 100 mCi/mmol |
| Radiochemical Purity | > 98% (after HPLC purification) | > 98% (after HPLC purification) |
Experimental Protocols
Protocol 1: Synthesis of [³H]-(-)-Sorgolactone via Catalytic Tritiation
This protocol describes a method for the introduction of tritium into the this compound molecule via the reduction of a double bond in a suitable precursor.
Materials:
-
(-)-Dehydro-Sorgolactone (unsaturated precursor)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Preparation of the Reaction Mixture:
-
In a specialized reaction vessel suitable for handling tritium gas, dissolve (-)-Dehydro-Sorgolactone (1-5 mg) in anhydrous ethyl acetate (1-2 mL).
-
Add a catalytic amount of 10% Pd/C (10-20% by weight of the precursor).
-
-
Tritiation Reaction:
-
Freeze the reaction mixture in liquid nitrogen, evacuate the vessel, and backfill with an inert gas. Repeat this cycle three times.
-
Introduce tritium gas into the reaction vessel to the desired pressure (typically 0.5-1 atm).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC analysis of a small, quenched aliquot.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully remove the excess tritium gas using a specialized handling system.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under a gentle stream of inert gas.
-
Redissolve the crude product in a suitable solvent (e.g., acetonitrile/water).
-
Purify the [³H]-(-)-Sorgolactone by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water.
-
Collect the radioactive peak corresponding to the product.
-
-
Characterization and Quantification:
-
Confirm the identity of the product by co-elution with an authentic, non-labeled standard of this compound.
-
Determine the radiochemical purity by analytical HPLC with a radioactivity detector.
-
Measure the specific activity by quantifying the amount of product (e.g., by UV absorbance) and its radioactivity using a calibrated scintillation counter.
-
Protocol 2: Synthesis of [¹⁴C]-(-)-Sorgolactone using a Labeled Precursor
This protocol outlines a strategy for incorporating a carbon-14 label into the butenolide D-ring of this compound.
Materials:
-
ABC-ring precursor of this compound
-
[¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate
-
Suitable base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Coupling Reaction:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the ABC-ring precursor in anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C.
-
Add a solution of [¹⁴C]-Methyl 3-methyl-5-oxo-2,5-dihydrofuran-2-carboxylate in anhydrous tetrahydrofuran.
-
Slowly add a solution of potassium tert-butoxide in tetrahydrofuran to the reaction mixture.
-
Stir the reaction at -78 °C for 1-2 hours and then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude [¹⁴C]-(-)-Sorgolactone by flash column chromatography followed by preparative HPLC.
-
-
Characterization and Quantification:
-
Confirm the product identity and determine radiochemical purity and specific activity as described in Protocol 1.
-
Protocol 3: this compound Transport Assay in Plants
This protocol describes a typical experiment to study the root-to-shoot transport of radiolabeled this compound.
Materials:
-
Radiolabeled this compound ([³H] or [¹⁴C])
-
Experimental plants (e.g., sorghum, rice, or Arabidopsis seedlings)
-
Hydroponic or agar-based growth system
-
Liquid scintillation cocktail
-
Tissue solubilizer
-
Scintillation counter
Procedure:
-
Plant Preparation:
-
Grow seedlings in a hydroponic or agar-based system until they have a well-developed root system.
-
-
Application of Radiolabeled this compound:
-
Prepare a solution of radiolabeled this compound in the growth medium at a known concentration and specific activity.
-
Carefully apply the solution to the root system of the plants.
-
-
Incubation:
-
Incubate the plants for various time points (e.g., 2, 6, 12, 24 hours) under controlled environmental conditions.
-
-
Harvesting and Sample Preparation:
-
At each time point, harvest the plants and carefully separate them into roots, stems, and leaves.
-
Thoroughly wash the roots to remove any externally adhered radiolabel.
-
Record the fresh or dry weight of each tissue sample.
-
Homogenize the plant tissues.
-
-
Quantification of Radioactivity:
-
Digest the homogenized tissues with a tissue solubilizer according to the manufacturer's instructions.
-
Add a liquid scintillation cocktail to the digested samples.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled this compound transported to each tissue based on the measured radioactivity and the specific activity of the applied compound.
-
Express the results as the amount of radioactivity per unit of tissue weight (e.g., dpm/mg).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and proposed transport pathway of this compound.
Caption: General workflow for radiolabeling and transport studies.
References
- 1. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone Biosynthesis, and Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into stereoselective ring formation in canonical strigolactone: Identification of a dirigent domain-containing enzyme catalyzing orobanchol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dirigent of the ring for strigolactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of (-)-Sorgolactone in Plant-Parasite Interaction Studies
Introduction
(-)-Sorgolactone is a naturally occurring strigolactone (SL), a class of carotenoid-derived plant hormones and rhizosphere signaling molecules.[1][2] First identified in the root exudates of sorghum (Sorghum bicolor), a host plant for parasitic weeds, this compound plays a pivotal role in mediating complex interactions between plants and other organisms in the soil.[3][4] In the context of plant-parasite interactions, it is a potent germination stimulant for seeds of devastating root parasitic plants, particularly from the genera Striga (witchweed) and Orobanche (broomrape).[4][5] These parasites can cause enormous crop losses worldwide.[5] The seeds of these obligate parasites can remain dormant in the soil for many years and will only germinate when they detect specific chemical cues, like this compound, released from the roots of a suitable host plant.[6][7] This mechanism ensures that the parasite's limited energy reserves are used only when a host is within reach.[6][8]
Beyond its role in parasitism, this compound, like other strigolactones, also acts as a crucial signal for establishing beneficial symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[7][9] This dual functionality makes the study of this compound essential for understanding the intricate chemical communication networks in the rhizosphere and for developing novel agricultural strategies to combat parasitic weeds.
Mechanism of Action
The activity of this compound as a germination stimulant is a highly specific, receptor-mediated process. The key steps are:
-
Seed Conditioning : Before parasitic plant seeds can respond to this compound, they must undergo a conditioning (or pre-conditioning) period. This process, requiring moisture and suitable temperatures for several days to weeks, prepares the seed embryo to perceive the germination signal.[6][10]
-
Perception : The conditioned seed perceives this compound through specialized receptors. In parasitic plants, these receptors are α/β-hydrolase proteins known as KAI2d, which have evolved from the karrikin receptor KAI2 found in non-parasitic plants.[8][11]
-
Signal Transduction : The binding of this compound to the KAI2d receptor induces a conformational change. This activated receptor then interacts with an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (e.g., MAX2).[8][12] This complex targets specific repressor proteins (e.g., SMXL family proteins) for ubiquitination and subsequent degradation by the 26S proteasome.[12][13]
-
Germination : The degradation of these repressor proteins derepresses downstream signaling pathways, leading to the expression of genes required for germination and the emergence of a radicle (or germ tube) from the seed.[12]
-
Chemoattraction and Haustorium Development : Following germination, strigolactones, including this compound, can act as chemoattractants, guiding the growing radicle toward the host root.[14] Upon contact, they can also play a role in initiating the development of the haustorium, a specialized invasive organ that penetrates the host root to establish a vascular connection for nutrient theft.[14][15][16]
Data Presentation
The bioactivity of this compound varies between different parasitic plant species. The following table summarizes quantitative data on its effectiveness as a germination stimulant.
| Parasitic Plant Species | This compound Concentration | Observed Effect | Citation |
| Orobanche minor | 1 nM | >80% Germination | [4][6] |
| Orobanche minor | 10 nM | 92% Germination | [17] |
| Striga asiatica | 10 pM | 50% Germination | [17] |
| Striga hermonthica | 1000-fold more active than on O. minor | Qualitative Comparison | [10] |
| Phelipanche aegyptiaca | 100 nM | 50% Germination | [17] |
| Alectra vogelii | 1 µM | 50% Germination | [17] |
Visualizations
Caption: Role of this compound in the parasitic plant life cycle.
Caption: Simplified strigolactone signaling pathway in parasitic seeds.
Experimental Protocols
Protocol 1: Parasitic Seed Germination Bioassay
This protocol details a standardized method to evaluate the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica or Orobanche minor.[18][19]
1. Materials
-
Parasitic plant seeds (e.g., O. minor, S. hermonthica)
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This compound
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rac-GR24 (synthetic SL analog, for use as a positive control)[19]
-
Acetone or DMSO (for preparing stock solutions)
-
Sterile distilled water
-
5% (v/v) Sodium hypochlorite solution
-
0.02% (v/v) Tween 20 or similar surfactant
-
Glass fiber filter paper (GFFP) discs (approx. 8-10 mm diameter)
-
Petri dishes (9 cm)
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Sterile microcentrifuge tubes
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Incubator
-
Stereo microscope
2. Seed Sterilization
-
Place approximately 5-10 mg of parasitic plant seeds into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of 5% sodium hypochlorite solution containing 0.02% Tween 20.[19]
-
Vortex gently for 5 minutes.
-
Pellet the seeds by centrifugation (e.g., 3000 x g for 1 min) and carefully remove the supernatant.
-
Wash the seeds by adding 1 mL of sterile distilled water, vortexing, and centrifuging. Repeat this wash step 4-5 times to remove all traces of bleach.[19]
-
After the final wash, resuspend the seeds in a small volume of sterile water.
3. Seed Pre-conditioning (Conditioning)
-
Place two layers of sterile filter paper into a 9 cm Petri dish and moisten with 4-5 mL of sterile distilled water.
-
Place several GFFP discs onto the moist filter paper.
-
Carefully pipette approximately 50-100 sterilized seeds onto the surface of each GFFP disc.
-
Seal the Petri dishes with Parafilm, wrap them completely in aluminum foil to ensure darkness, and place them in an incubator.
-
Incubate for the required conditioning period (e.g., 7-10 days for Striga at 28-30°C; 10-14 days for Orobanche at 21-23°C).[19]
4. Application of this compound
-
Prepare a 1 mg/mL stock solution of this compound in acetone or DMSO.
-
Perform serial dilutions using sterile distilled water to achieve the desired final test concentrations (e.g., 10 pM to 1 µM). Ensure the final solvent concentration is ≤0.1% to prevent toxicity. Prepare a solvent-only solution for the negative control.
-
After the conditioning period, carefully transfer the GFFP discs with the conditioned seeds to new, dry, sterile Petri dishes.
-
Apply 20-40 µL of each test solution (including positive and negative controls) directly onto each corresponding GFFP disc, ensuring the seeds are fully moistened.
-
Seal the dishes with Parafilm and re-wrap in aluminum foil.
5. Incubation and Data Collection
-
Incubate the treated seeds in the dark at the appropriate temperature (e.g., 28-30°C for Striga).
-
After 24-72 hours, count the number of germinated seeds under a stereo microscope. A seed is considered germinated if the radicle has visibly protruded through the seed coat.
-
For each disc, count the total number of seeds and the number of germinated seeds.
6. Data Analysis
-
Calculate the germination percentage for each replicate: Germination % = (Number of Germinated Seeds / Total Number of Seeds) x 100
-
Average the results for each treatment concentration and plot a dose-response curve.
Caption: Experimental workflow for seed germination bioassay.
Protocol 2: Haustorium Initiation Assay
This protocol is designed to assess the role of this compound in chemoattraction and the initiation of haustorium-like structures in parasitic plant radicles, particularly for facultative parasites or for studying post-germination events.[14][16]
1. Materials
-
Parasitic plant seedlings (e.g., Phtheirospermum japonicum, a facultative parasite, or pre-germinated obligate parasites)
-
This compound
-
Sterile filter paper discs (5 mm diameter)
-
Square Petri dishes or multi-well plates with a suitable sterile growth medium (e.g., 0.8% agar with 1/2 MS salts)
-
DMSO or acetone
-
Sterile water
-
Forceps
-
Stereo microscope with imaging capabilities
2. Preparation of Seedlings
-
Germinate parasitic plant seeds according to standard procedures. For facultative parasites like P. japonicum, germination can occur without a host stimulant.[14] For obligate parasites, seeds can be germinated using a standard stimulant like GR24, then transferred.
-
Aseptically transfer young seedlings with radicles of a few millimeters in length to the surface of the agar plates. Orient the seedlings so the root grows along the agar surface.
3. Preparation and Application of Test Discs
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the stock solution with sterile water to the desired final concentration (e.g., 1 µM). Prepare a DMSO/water solution as a negative control.
-
Soak sterile filter paper discs in the this compound solution or the control solution for 10-15 minutes.
-
Using sterile forceps, place one disc on the agar surface approximately 3-5 mm to one side of the primary root tip of a seedling.
4. Incubation and Observation
-
Seal the plates and place them in a growth chamber under appropriate light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).
-
Observe the seedling roots daily for up to 7 days using a stereo microscope.
-
Document any changes in root growth direction (chemotropism) towards the disc.
-
Examine the root tips for morphological changes indicative of haustorium initiation, such as:
-
Swelling of the root tip.
-
Proliferation of dense, short root hairs around the tip.
-
Formation of a distinct, swollen pre-haustorium structure.
-
5. Data Analysis
-
Chemotropism : Measure the angle of root curvature towards the disc compared to the control. A positive response is significant deviation from vertical growth towards the disc.
-
Haustorium Formation : Quantify the percentage of seedlings in each treatment group that develop haustorium-like structures.
-
Capture images to document the morphological changes over time.
References
- 1. Strigolactones: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactones: Chemical Signals for Fungal Symbionts and Parasitic Weeds in Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Strigolactones in the Host Specificity of Broomrapes and Witchweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strigolactones: Promising Plant Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 14. Strigolactones are chemoattractants for host tropism in Orobanchaceae parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strigolactones initiate the formation of haustorium-like structures in Castilleja - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. strigasolutions.com [strigasolutions.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the yield of (-)-Sorgolactone chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Sorgolactone chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a member of the strigolactone family, include its complex stereochemistry, the low natural abundance of starting materials, and the multi-step nature of the synthesis which can lead to low overall yields.[1] The construction of the tricyclic ABC-ring system and its subsequent stereoselective coupling with the D-ring are critical and often problematic steps.[2] Furthermore, the stability of strigolactones can be a concern during purification and handling.
Q2: How critical is stereochemistry in the synthesis and biological activity of this compound?
A2: Stereochemistry is paramount. Biological activity of strigolactones is highly dependent on their stereochemical configuration. For sorgolactone, only isomers with the same stereochemistry as the natural product at two specific adjacent chiral centers exhibit high biological activity.[3] Therefore, maintaining strict stereocontrol throughout the synthesis is crucial for obtaining a biologically active final product.
Q3: What are the key building blocks for the synthesis of this compound?
A3: The synthesis of this compound generally involves the preparation of two key building blocks: the ABC-ring system and a latent D-ring synthon.[3] The ABC-ring fragment contains the core tricyclic lactone structure, while the D-ring is a butenolide moiety. These two fragments are then coupled to form the complete sorgolactone skeleton.
Q4: Are there any common analytical techniques used to characterize this compound and its intermediates?
A4: Yes, standard analytical techniques in organic chemistry are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the structure and stereochemistry of intermediates and the final product. Mass spectrometry (MS) is used to confirm the molecular weight. Chiral High-Performance Liquid Chromatography (HPLC) is often employed to separate and analyze the different stereoisomers.[4]
Troubleshooting Guide
Low Yield in ABC-Ring Formation
Problem: The yield of the tricyclic ABC-ring system is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Cyclization: The cascade cyclization to form the ABC-ring system may be inefficient. | Optimize the reaction conditions for the cyclization step. This includes screening different Lewis or Brønsted acids, adjusting the reaction temperature and concentration, and exploring different solvent systems.[2] |
| Side Reactions: Competing side reactions, such as polymerization or decomposition of starting materials, can reduce the yield. | Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation. Consider using a slower addition of reagents to control the reaction rate and minimize side products. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts. | Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases and can be determined through small-scale optimization experiments. |
Poor Stereoselectivity in the Coupling Reaction
Problem: The coupling of the ABC-ring and the D-ring synthon results in a mixture of diastereomers that are difficult to separate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-selective Coupling Agent: The chosen coupling agent may not provide adequate stereocontrol. | Investigate different coupling strategies. For example, using a chiral catalyst or auxiliary may enhance the stereoselectivity of the reaction. |
| Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome of the reaction. | Screen a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing. The choice of solvent can also affect the transition state of the reaction, so testing various solvents with different polarities is recommended. |
| Racemization: The chiral centers in the starting materials may be susceptible to racemization under the reaction conditions. | Use milder reaction conditions (e.g., lower temperatures, non-basic or non-acidic conditions if possible) to prevent epimerization of stereocenters. |
Difficulty in Purification of the Final Product
Problem: Isolating pure this compound from the reaction mixture is challenging.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Stereoisomers: The different stereoisomers of sorgolactone can have very similar polarities, making them difficult to separate by standard column chromatography. | Utilize chiral HPLC for the separation of stereoisomers. This technique uses a chiral stationary phase to resolve enantiomers and diastereomers.[4] |
| Product Instability: Strigolactones can be sensitive to heat, light, and pH changes, leading to degradation during purification. | Perform purification steps at low temperatures and protect the compound from light. Use buffered solutions if pH sensitivity is an issue. It is also advisable to minimize the time the compound spends on the purification column. |
| Presence of Persistent Impurities: Some byproducts may co-elute with the desired product. | If the impurity is known, consider a chemical treatment to convert it into a more easily separable compound. Alternatively, recrystallization of the final product from a suitable solvent system can be an effective purification method. |
Experimental Protocols & Methodologies
A general synthetic strategy for this compound involves the coupling of a racemic ABC-ring system with a homochiral latent D-ring synthon, followed by separation of the resulting diastereomers and deprotection.[3]
Key Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The biological activity of this compound is initiated by its perception by a receptor protein, which triggers a signaling cascade. Understanding this relationship is crucial for designing new analogs with improved activity.
Caption: Simplified signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic studies on the solanacol ABC ring system by cation-initiated cascade cyclization: implications for strigolactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (-)-Sorgolactone Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of (-)-Sorgolactone in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of strigolactones to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Question | Answer |
| My this compound solution seems to have lost activity in my bioassay. What could be the cause? | The most likely cause is the degradation of this compound in your aqueous solution. Strigolactones are susceptible to hydrolysis, especially at neutral to alkaline pH, which cleaves the enol ether bond essential for their biological activity.[1][2] |
| I am observing high variability in my experimental replicates. Could this be related to instability? | Yes, inconsistent degradation rates of this compound between samples can lead to high variability. This can be caused by minor differences in pH, temperature, or the presence of nucleophiles in your solutions. |
| My stock solution of this compound in an organic solvent appears stable, but the activity drops upon dilution in my aqueous experimental buffer. Why? | This compound is generally more stable in dry, aprotic organic solvents like acetone or ethyl acetate.[3] The introduction of water, especially in buffered solutions with a pH above 7, will initiate hydrolysis and lead to a rapid loss of the active compound. |
| I am using a common biological buffer like Tris or HEPES. Could this be a problem? | Yes, certain biological buffers can act as nucleophiles and accelerate the degradation of strigolactones. It is advisable to avoid Tris-HCl and HEPES buffers.[4][5] Consider using a buffer with low nucleophilicity, such as MES, for weakly acidic conditions. |
| I need to incubate my experiment for an extended period. How can I minimize degradation? | To minimize degradation during long incubation periods, it is crucial to control the pH and temperature. Whenever possible, conduct experiments at a slightly acidic pH (around 6.0-6.5) and at a lower temperature (e.g., 4°C).[6] Prepare fresh aqueous solutions of this compound immediately before use. |
| How can I confirm if degradation is the issue in my experiment? | You can analyze your this compound solution over time using analytical techniques like HPLC-MS/MS to quantify the amount of intact compound remaining.[3] A decrease in the peak corresponding to this compound and the appearance of degradation products would confirm instability as the problem. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound.
| Question | Answer |
| What is the primary mechanism of this compound degradation in aqueous solutions? | The primary degradation pathway is the cleavage of the enol ether bond that connects the C- and D-rings of the molecule. This hydrolysis is catalyzed by water and is significantly accelerated under neutral to alkaline conditions.[1][2] |
| What is the optimal pH for maintaining this compound stability in aqueous solutions? | Strigolactones are generally more stable in weakly acidic conditions. A pH range of 6.0 to 6.5 is recommended to slow down the rate of hydrolysis.[6] |
| How does temperature affect the stability of this compound? | Higher temperatures accelerate the rate of degradation. For short-term storage of aqueous solutions, it is recommended to keep them at 4°C. For long-term storage, this compound should be stored as a dry solid or dissolved in an anhydrous aprotic solvent at -20°C or -80°C.[3][6] |
| Which solvents are recommended for preparing stock solutions of this compound? | Anhydrous acetone, ethyl acetate, or dimethyl sulfoxide (DMSO) are suitable solvents for preparing stable stock solutions of this compound.[3] These stock solutions should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability. |
| How often should I prepare fresh aqueous solutions of this compound for my experiments? | Due to its instability in water, it is highly recommended to prepare fresh aqueous dilutions of this compound from your organic stock solution immediately before each experiment. Avoid storing aqueous solutions for more than a few hours, even at 4°C.[5] |
| Are there any commercially available stable analogs of this compound? | The synthetic strigolactone analog GR24 is widely used in research due to its relatively higher stability compared to some natural strigolactones.[5][7] However, it is important to note that GR24 is a racemic mixture and may have different biological activities compared to the specific enantiomer of a natural strigolactone like this compound. |
| Can I do anything to my experimental setup to improve the stability of this compound? | Besides controlling pH and temperature, minimizing the exposure of the aqueous solution to light can also be beneficial, as some strigolactones are light-sensitive.[2] If possible, conduct experiments in low-light conditions or use amber-colored tubes. |
Data Presentation
The following tables summarize the stability of strigolactones under various conditions. Please note that specific quantitative data for this compound is limited. The data presented here for 5-deoxystrigol (5DS), a non-hydroxylated strigolactone structurally similar to this compound, can be used as a reasonable approximation.
Table 1: Effect of pH on the Half-Life of Strigolactones in Aqueous Solution
| Strigolactone | pH | Temperature (°C) | Half-life (t½) | Reference |
| 5-deoxystrigol | 7.0 | 25 | ~1.5 days | [8] |
| GR24 | 6.7 | 21 | > 24 hours | [2] |
| GR24 | >7.0 | Ambient | Rapid degradation | [1] |
Table 2: Effect of Temperature on the Stability of Strigolactones in Aqueous Solution
| Strigolactone | Solvent/Matrix | Temperature (°C) | Recovery after 8h | Reference |
| [²H₆]-5-DS | Water | 4 | ~60% | [6] |
| [²H₆]-5-DS | Water | 20 | ~34% | [6] |
| GR24 | Water | 4 | ~81% | [6] |
| GR24 | Water | 20 | ~52% | [6] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
Objective: To provide a standardized procedure for the preparation and handling of this compound solutions to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous acetone (or ethyl acetate)
-
Sterile, nuclease-free water
-
Buffer of choice (e.g., MES buffer for pH 6.0-6.5)
-
Calibrated micropipettes and sterile tips
-
Amber-colored microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: a. Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous acetone. c. Vortex briefly until the solid is completely dissolved. d. Aliquot the stock solution into small volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. Immediately before use, thaw a single aliquot of the stock solution on ice. b. Prepare your aqueous experimental buffer at the desired pH (ideally slightly acidic, pH 6.0-6.5). c. Dilute the stock solution to the final working concentration directly in the experimental buffer. d. Mix thoroughly by gentle vortexing or pipetting. e. Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.
Protocol 2: Assessment of this compound Stability by HPLC-MS/MS
Objective: To quantify the degradation of this compound in an aqueous solution over time.
Materials:
-
Aqueous solution of this compound at a known concentration
-
HPLC-MS/MS system
-
C18 reversed-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Prepare a fresh aqueous solution of this compound in the buffer of interest at a concentration suitable for HPLC-MS/MS detection. b. Immediately take a time-zero (T=0) sample and transfer it to an autosampler vial. c. Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and pH). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the solution and transfer them to autosampler vials. e. If not analyzing immediately, store the collected samples at -80°C to halt further degradation.
-
HPLC-MS/MS Analysis: a. Set up the HPLC-MS/MS method with a suitable gradient elution program to separate this compound from its degradation products. b. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of this compound. c. Inject the collected samples from each time point.
-
Data Analysis: a. Integrate the peak area of the this compound peak for each time point. b. Normalize the peak areas to the T=0 sample. c. Plot the percentage of remaining this compound against time. d. From this plot, the half-life (t½) of this compound under the tested conditions can be calculated.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The signaling pathway of this compound, like other strigolactones, is initiated by its perception by the α/β-hydrolase receptor, D14. This binding event leads to a conformational change in D14, which then interacts with the F-box protein MAX2 (also known as D3 in rice). This complex recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors. The formation of this D14-(-)-Sorgolactone-MAX2-SMXL complex targets the SMXL protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the SMXL repressor protein relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the key steps for experimentally determining the stability of this compound in an aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (-)-Sorgolactone Stability and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over time. What could be the cause?
A1: this compound, like other strigolactones, is susceptible to hydrolytic degradation in aqueous solutions. The stability of this compound is highly dependent on the pH of the solution. It is generally more stable in acidic conditions and degrades more rapidly as the pH becomes neutral to alkaline.[1] The degradation involves the cleavage of the enol-ether bond, which is a key structural feature for its biological activity.[2]
Q2: At what pH should I store my aqueous stock solutions of this compound?
A2: To maximize stability, aqueous stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 4-5) and stored at low temperatures (e.g., -20°C or -80°C). Avoid neutral or alkaline buffers for long-term storage. For immediate use in bioassays, prepare fresh dilutions in the required medium.
Q3: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results are often a consequence of the degradation of this compound in the assay medium. The rate of degradation can be influenced by the pH, temperature, and composition of your medium. It is crucial to consider the stability of the compound over the duration of your experiment. For longer experiments, it may be necessary to replenish the this compound at specific time intervals.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway for strigolactones, including this compound, is the hydrolysis of the enol-ether linkage connecting the ABC tricyclic lactone to the D-ring (a butenolide). This results in the separation of the molecule into these two main fragments, leading to a loss of biological activity.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Experimental Medium
-
Symptom: A rapid decrease in the concentration of this compound is observed via LC-MS analysis shortly after dissolving it in the experimental medium. Biological activity is lower than expected.
-
Possible Cause: The pH of the experimental medium is neutral or alkaline, leading to rapid hydrolysis.
-
Solution:
-
Measure the pH of your experimental medium.
-
If the pH is ≥ 7, consider if the experimental design can tolerate a slightly more acidic pH without affecting the biological system under study.
-
If possible, adjust the medium's pH to a slightly acidic value (e.g., pH 6.0-6.5) immediately before adding this compound.
-
Alternatively, prepare a more concentrated stock solution in an acidic solvent (like acetone or DMSO) and add a small volume to the medium immediately before the experiment to minimize the time the compound is in the aqueous, higher pH environment.
-
Issue 2: Poor Reproducibility of Dose-Response Curves
-
Symptom: Significant variation in the EC50 values or the overall shape of the dose-response curve between replicate experiments.
-
Possible Cause: Inconsistent degradation of this compound due to minor variations in experimental setup (e.g., temperature fluctuations, slight differences in medium pH between batches).
-
Solution:
-
Strictly control the temperature and pH of the experimental medium. Use freshly prepared medium for each replicate.
-
Prepare a single, large batch of this compound stock solution to be used across all replicates to eliminate variability from stock preparation.
-
For long-duration assays, consider a semi-static or flow-through system to maintain a constant concentration of the active compound.
-
Always run a stability check of this compound in your specific experimental medium by incubating it for the duration of the assay and measuring its concentration at different time points.
-
Data Presentation
| pH | Relative Stability | Estimated Half-life (t½) | Notes |
| 3.0 | High | Several days to weeks | Strigolactones are generally stable in acidic conditions. |
| 5.0 | Good | Days | Suitable for short-term storage of aqueous solutions. |
| 6.7 | Moderate | ~3 hours (for GR24)[1] | Degradation becomes more significant as the pH approaches neutral. This is a critical pH to consider for many biological assays. |
| 7.0 | Low | Hours | Strigolactones are known to be sensitive to hydrolysis at neutral pH.[1] Solutions at this pH should be used immediately after preparation. |
| > 8.0 | Very Low | Minutes to a few hours | Rapid degradation is expected in alkaline conditions. Strigolactones are readily decomposed at pH 9.38.[1] Avoid these conditions unless studying degradation itself. |
Disclaimer: The half-life values are estimates based on data for strigolactone analogs and are intended for illustrative purposes. The actual degradation kinetics of this compound may vary.
Experimental Protocols
Protocol for Determining the Degradation Kinetics of this compound
This protocol outlines a method to determine the degradation rate of this compound at different pH values using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase)
-
Buffer salts (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC vials
2. Buffer Preparation:
-
Prepare a series of buffers at the desired pH values (e.g., 3, 5, 7, 9, and 11).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment but not so high as to interfere with HPLC-MS/MS analysis. A concentration of 10-25 mM is typically adequate.
-
Filter all buffers through a 0.22 µm filter.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a non-aqueous solvent like acetone or acetonitrile (e.g., 1 mg/mL).
-
In separate temperature-controlled chambers (e.g., water bath or incubator set to 25°C), place aliquots of each pH buffer.
-
To initiate the experiment (t=0), spike each buffer with the this compound stock solution to a final concentration suitable for HPLC-MS/MS detection (e.g., 1 µg/mL). Ensure the volume of the organic solvent from the stock is minimal (e.g., <1%) to not significantly alter the properties of the buffer.
-
Immediately withdraw the first sample (t=0) from each pH solution and transfer it to an HPLC vial containing a quenching solution (e.g., an equal volume of cold acetonitrile with 0.1% formic acid) to stop the degradation.
4. Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw samples from each pH solution. The sampling frequency should be higher for the solutions where faster degradation is expected (i.e., higher pH).
-
Quench each sample immediately as described above.
-
Store the quenched samples at -20°C or colder until HPLC-MS/MS analysis.
5. HPLC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound.[3][4]
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is typical.[5]
-
MS Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the order of the reaction. For many hydrolysis reactions, a first-order decay is observed. In this case, a plot of the natural logarithm of the concentration versus time will yield a straight line.
-
The degradation rate constant (k) can be calculated from the slope of this line (slope = -k).
-
The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for degradation kinetics.
References
- 1. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent (-)-Sorgolactone degradation during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during extraction and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during extraction?
A1: The primary causes of this compound degradation are its inherent chemical instability, particularly the enol-ether linkage in its structure.[1][2] This makes it susceptible to:
-
Hydrolysis: The presence of nucleophiles, especially water, can lead to the cleavage of the molecule, particularly at a pH of 7.5 or higher.[1]
-
Nucleophilic Attack: Solvents like methanol are highly detrimental due to their nucleophilic nature, causing rapid degradation.[1]
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation processes.[2][3]
-
pH: While stable in slightly acidic conditions, neutral to alkaline environments promote hydrolysis.[1]
-
Light Exposure: As with many complex organic molecules, prolonged exposure to light can contribute to degradation.[2][3]
-
Presence of Contaminants: Residual acids in solvents (e.g., acetic acid in ethyl acetate) or inorganic salts like phosphates in the sample matrix can promote degradation.[2]
Q2: Which solvents are recommended for extracting this compound?
A2: The choice of solvent is critical for minimizing degradation.
-
Recommended:
-
Acetone: Offers good solubility and has been shown to stabilize a wide range of strigolactones. Aqueous mixtures of acetone (e.g., 80% acetone in water) can be effective for extraction from plant tissues.[1]
-
Ethyl Acetate (EtOAc): A preferred solvent due to its moderate polarity and low toxicity.[2][4] It is crucial to use freshly distilled ethyl acetate to avoid degradation caused by acetic acid impurities.[2]
-
-
Not Recommended:
-
Methanol: Its nucleophilic properties lead to significant and rapid degradation of strigolactones.[1]
-
Water (as a primary solvent): While strigolactones are soluble in water, its nucleophilic character can cause a dramatic decrease in bioactivity and lead to hydrolysis, especially at neutral or alkaline pH.[1]
-
Q3: How does temperature affect the stability of this compound during extraction?
A3: Temperature plays a significant role in the stability of this compound. To prevent both enzymatic and chemical degradation, it is highly recommended to keep the plant tissue and extracts cooled to 4°C throughout the extraction process.[2] Higher temperatures accelerate the rate of degradation reactions.[3]
Q4: Can the pH of the extraction solvent impact the stability of this compound?
A4: Yes, pH is a critical factor. Strigolactones, including this compound, are more stable in slightly acidic conditions. They are unstable and prone to hydrolysis in aqueous solutions at a pH of 7.5 or higher.[1] Therefore, maintaining a slightly acidic to neutral pH is beneficial. The use of mobile phases containing 0.1% formic acid in chromatography suggests compatibility with acidic environments.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Use of inappropriate solvent (e.g., methanol). | Switch to a recommended solvent like acetone or freshly distilled ethyl acetate.[1][2] |
| High temperature during extraction. | Perform the entire extraction procedure at 4°C, including grinding and solvent exposure.[2] | |
| pH of the extraction medium is too high (≥7.5). | Ensure the extraction solvent and sample matrix are not alkaline. Consider buffering to a slightly acidic pH if compatible with your sample. | |
| Prolonged extraction time. | Minimize the duration of the extraction process. Maceration in ethyl acetate, for instance, should not exceed 3 days due to the water content in plant tissue.[2] | |
| Inconsistent results between batches | Degradation due to solvent impurities. | Always use high-purity, freshly distilled solvents. For ethyl acetate, ensure it is free of acetic acid.[2] |
| Variable light exposure. | Protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil. | |
| Presence of degrading substances in the sample. | If extracting from cultivation media, be aware that high concentrations of phosphates (≥ 5 mM) can negatively affect stability.[2] | |
| Presence of unexpected peaks in chromatogram | Degradation products are being detected. | Review and optimize your extraction protocol to minimize degradation (check solvent, temperature, pH, and time). Use analytical techniques like LC-MS/MS to identify potential degradation products.[6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Root Tissue
This protocol is adapted from methodologies optimized for strigolactone extraction from plant tissues.[1][2][7]
Materials:
-
Fresh or frozen plant root tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
80% Acetone in water (v/v), chilled to 4°C
-
Centrifuge capable of reaching 4°C
-
Amber glass vials
Procedure:
-
Weigh approximately 150 mg of fresh or frozen plant root tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled glass vial.
-
Add 1.5 mL of cold 80% acetone.
-
Vortex the mixture vigorously for 1 minute.
-
Place the vial on a shaker at 4°C for 60 minutes in the dark.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean, amber glass vial.
-
The extract is now ready for pre-concentration (e.g., using solid-phase extraction) and subsequent analysis by UHPLC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general guide for LLE, a common technique for strigolactone purification.[2]
Materials:
-
Aqueous extract containing this compound
-
Ethyl Acetate (EtOAc), freshly distilled
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Transfer the aqueous extract to a separatory funnel.
-
Add an equal volume of freshly distilled ethyl acetate.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Collect the upper ethyl acetate layer, which now contains the this compound.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.
-
Combine all ethyl acetate fractions.
-
Dry the combined organic phase by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 35°C.
-
Re-dissolve the dried extract in a suitable solvent for analysis.
Visualizations
Chemical Degradation Pathway
Caption: Factors leading to the degradation of this compound.
Recommended Extraction Workflow
Caption: Recommended workflow for this compound extraction.
References
- 1. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of (-)-Sorgolactone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (-)-Sorgolactone isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution or No Separation of Isomers | Inappropriate column selection. | For chiral separations of strigolactone isomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective. Consider using a column like an Astec Cellulose DMP, which has been successfully used for separating other strigolactone stereoisomers.[1] |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase chiral chromatography, a typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[2] Vary the ratio of the modifier to improve resolution. The addition of a small amount of an acidic or basic additive can also significantly impact selectivity. | |
| Column temperature is not optimal. | Temperature can influence chiral separations. Experiment with temperatures between 25°C and 40°C. Lower temperatures sometimes improve resolution, but can also increase backpressure. | |
| Peak Tailing | Active sites on the column interacting with the analyte. | Add a mobile phase modifier. For acidic compounds, a small amount of a weak acid like formic or acetic acid can improve peak shape. For basic compounds, a weak base like diethylamine may be beneficial. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Strigolactones can be unstable, so ensure proper sample cleanup to avoid introducing contaminants onto the column. | |
| Void volume in the column or system. | Check all fittings and connections for leaks or improper seating. A sudden drop in pressure can indicate a leak. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Changes in the mobile phase composition, even minor ones, can lead to significant shifts in retention times in chiral separations. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Even small ambient temperature changes can affect retention times. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. This is especially important when changing mobile phase compositions. | |
| Low Signal or Poor Sensitivity | Low concentration of this compound in the sample. | Strigolactones are often present in very low concentrations in biological samples.[3] A pre-concentration step, such as solid-phase extraction (SPE), may be necessary. |
| Degradation of this compound. | This compound is susceptible to degradation, especially in the presence of nucleophilic solvents like methanol and at non-neutral pH.[4][5] Use acetonitrile as the organic modifier where possible and maintain a low temperature during sample preparation and storage.[4][6] | |
| Inappropriate detector settings. | Optimize detector parameters. For UV detection, ensure the wavelength is set to the absorbance maximum of this compound. For mass spectrometry, optimize ionization and fragmentation parameters. | |
| High Backpressure | Blockage in the HPLC system. | Check for blockages in the guard column, column frits, or tubing. A systematic check by disconnecting components can help isolate the source of the high pressure. |
| Particulate matter in the sample. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. | |
| Mobile phase viscosity. | Using highly viscous mobile phases at low temperatures can increase backpressure. Consider adjusting the mobile phase composition or increasing the column temperature slightly. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: For the separation of enantiomers and diastereomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, have shown great success in resolving a wide range of chiral compounds, including strigolactone analogs.[1] A column such as the Astec Cellulose DMP has been used effectively for separating stereoisomers of similar strigolactones and is a good starting point for method development.[2][7]
Q2: How can I improve the resolution between the isomers?
A2: Improving resolution in chiral HPLC often involves a multi-parameter optimization approach:
-
Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., isopropanol or ethanol) in your non-polar mobile phase (e.g., hexane). Small changes can have a large impact on selectivity.
-
Mobile Phase Additives: The addition of a small percentage of an acid (like formic or acetic acid) or a base (like diethylamine) can alter the interactions between the analyte and the CSP, thereby improving resolution.[3]
-
Temperature: Adjusting the column temperature can affect the thermodynamics of the chiral recognition process. Try running your separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.
Q3: My this compound sample seems to be degrading during analysis. What can I do to prevent this?
A3: Strigolactones are known to be unstable under certain conditions. To minimize degradation:
-
Solvent Choice: Avoid nucleophilic solvents like methanol in your mobile phase and sample diluent if possible. Acetonitrile is generally a better choice for strigolactone stability.[4][6]
-
pH: Maintain a slightly acidic pH in your mobile phase, as strigolactones can be unstable at pH ≥ 7.5.[5]
-
Temperature: Keep your samples cool (4°C) during storage and in the autosampler to slow down degradation.[6]
-
Light Exposure: Protect your samples from light, as this can also contribute to degradation.
Q4: I am working with very low concentrations of this compound. How can I improve my detection limits?
A4: The analysis of strigolactones is often challenged by their extremely low concentrations in biological matrices.[3] To improve detection:
-
Sample Enrichment: Use a sample preparation technique like solid-phase extraction (SPE) to concentrate your analyte before HPLC analysis.
-
Sensitive Detection: Employ a highly sensitive detector. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for quantifying strigolactones due to its high sensitivity and selectivity.[6]
-
Method Optimization: Optimize your HPLC method to achieve sharp, narrow peaks, which will improve the signal-to-noise ratio.
Q5: Can I use a standard C18 column for this separation?
A5: A standard C18 (achiral) column can be used to separate different strigolactones from each other based on their polarity. However, it will not be able to separate the stereoisomers (enantiomers and diastereomers) of this compound. For isomer separation, a chiral stationary phase is necessary.
Experimental Protocols
Optimized Protocol for Chiral HPLC Separation of this compound Isomers
This protocol is an optimized method based on literature for the separation of strigolactone stereoisomers using a polysaccharide-based chiral stationary phase.
| Parameter | Condition |
| Column | Astec Cellulose DMP, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 245 nm or Mass Spectrometer (optimized for m/z of Sorgolactone) |
| Sample Preparation | Dissolve the sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection. |
Note: This is a starting point. Further optimization of the mobile phase composition (e.g., changing the Hexane/IPA ratio) may be required to achieve baseline separation of all isomers.
General Protocol for Strigolactone Extraction from Root Tissue
This is a general procedure for extracting strigolactones from plant root tissue prior to HPLC analysis.
-
Harvesting: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen root tissue to a fine powder under liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a tube and add ethyl acetate (EtOAc) at a ratio of 10 mL per gram of fresh weight.
-
Homogenization: Homogenize the mixture thoroughly.
-
Sonication: Sonicate the sample in an ultrasonic bath for 10 minutes.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Collection: Carefully collect the supernatant (the EtOAc extract).
-
Drying: Evaporate the EtOAc extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase for analysis.
Visualizations
Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway. In the presence of strigolactone, the D14 receptor undergoes a conformational change, leading to the recruitment of the F-box protein D3 (also known as MAX2). This complex then targets the D53/SMXL transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating the expression of downstream genes.
Caption: Core components of the strigolactone signaling pathway.
Experimental Workflow for Chiral HPLC Analysis
This workflow outlines the key steps from sample preparation to data analysis for the chiral separation of this compound isomers.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 4. lcms.cz [lcms.cz]
- 5. pure.knaw.nl [pure.knaw.nl]
- 6. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astec<SUP>®</SUP> Cellulose DMP Chiral (5 μm) HPLC Column L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Detection of (-)-Sorgolactone in Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low detection of (-)-Sorgolactone in plant tissues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no this compound signal in my plant root extracts?
A1: The low detection of this compound is a common challenge primarily due to its extremely low endogenous concentrations in plant tissues, often in the picogram per gram of fresh weight range.[1][2] Several factors can contribute to this issue, including inefficient extraction, degradation of the molecule during sample preparation, and the presence of interfering substances from the complex plant matrix.[3][4][5] Additionally, the production of this compound can be influenced by plant species, genotype, developmental stage, and environmental conditions such as nutrient availability.[1][6][7]
Q2: My LC-MS/MS instrument is highly sensitive, but I still can't detect this compound. What could be the problem?
A2: While modern UHPLC-MS/MS systems can achieve attomolar detection limits, matrix effects can significantly suppress the ionization of this compound, leading to a poor signal.[3][4][5] The co-extraction of more abundant compounds from the plant tissue can interfere with the ionization process in the mass spectrometer's source.[1][2] Proper sample purification is crucial to minimize these matrix effects. Furthermore, the stability of this compound is a critical factor; it can degrade in certain solvents or under inappropriate temperature and light conditions.[1][2]
Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?
A3: To prevent enzymatic or chemical degradation, plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction.[8] During the extraction process, it is recommended to keep the samples at 4°C.[2] The choice of extraction solvent and subsequent storage conditions of the extract are also critical for stability.
Q4: How can I improve the extraction efficiency of this compound from my plant samples?
A4: The choice of extraction solvent is critical. Aqueous mixtures of organic solvents like acetone or acetonitrile have been shown to be effective for extracting strigolactones.[3][4][5] For instance, using 80% or 60% aqueous acetone can improve extraction efficiency while reducing the co-extraction of interfering compounds.[5] Grinding the plant material before extraction can also enhance recovery compared to using intact tissue.[1][2]
Q5: What is the most effective method for purifying this compound extracts before LC-MS/MS analysis?
A5: Solid-phase extraction (SPE) is a highly effective and commonly used technique for purifying strigolactone extracts.[1][2][8] Polymeric reverse-phase (RP) SPE sorbents are particularly useful for pre-concentrating the sample and removing interfering substances.[3][4][5] A multi-step purification protocol involving different SPE cartridges (e.g., silica-based followed by RP) can further enhance sample purity.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient cell lysis | Ensure thorough grinding of the plant tissue to a fine powder, preferably under liquid nitrogen. | Increased surface area for solvent penetration, leading to better extraction efficiency. |
| Inappropriate extraction solvent | Optimize the extraction solvent. Test different aqueous acetone or acetonitrile mixtures (e.g., 80%, 60% v/v).[5] | Improved solubility and stability of this compound while minimizing co-extraction of interfering compounds. |
| Degradation during extraction | Perform all extraction steps at a controlled low temperature (e.g., 4°C).[2][4][5] | Minimized degradation of the thermally and chemically labile this compound. |
| Insufficient solvent volume or extraction time | Use a sufficient solvent-to-sample ratio and optimize the extraction time with gentle agitation. | Complete extraction of the analyte from the plant matrix. |
Issue 2: Signal Suppression in LC-MS/MS (Matrix Effects)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting interfering compounds | Improve the purification of the extract using a robust SPE protocol. Consider a multi-step SPE approach.[8] | Removal of matrix components that interfere with ionization, leading to a stronger analyte signal. |
| Suboptimal chromatographic separation | Optimize the UHPLC gradient and column chemistry to achieve better separation of this compound from matrix components. | Improved resolution and reduced co-elution, minimizing ion suppression. |
| Incorrect ionization mode | Verify the optimal ionization mode (positive or negative) for this compound and ensure the mass spectrometer is tuned for its specific m/z transitions. Most strigolactones are analyzed in positive ion mode.[9] | Enhanced signal intensity and specificity. |
| Use of an internal standard | Incorporate a stable isotope-labeled internal standard (e.g., deuterium-labeled GR24) to compensate for matrix effects and variations in extraction and ionization efficiency.[9][10] | More accurate and reliable quantification. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Plant Roots
This protocol is an optimized method for small amounts of root tissue.[3][4][5]
Materials:
-
Plant root tissue (150 mg fresh weight)
-
Liquid nitrogen
-
80% aqueous acetone (v/v), pre-chilled to 4°C
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (polymeric reverse-phase)
-
Methanol
-
Ultrapure water
-
Nitrogen gas stream
Methodology:
-
Immediately freeze fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube and add 1.5 mL of cold 80% aqueous acetone.
-
Vortex the sample for 1 minute and then incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.
-
Elute the this compound with 3 mL of 80% aqueous acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Quantification of this compound
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for Sorgolactone):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: m/z 339 > 242[11]
-
Collision Energy: Optimized for the specific instrument
Quantitative Data Summary
The following table summarizes reported quantification limits for strigolactones using LC-MS/MS, demonstrating the high sensitivity of the method.
| Compound | Quantification Limit | Reference |
| Strigol | 0.1 pg/µL | [12][13] |
| Sorgolactone | 0.5 pg/µL | [12][13][14] |
| Orobanchol | 1 pg/µL | [12][13] |
| Various Strigolactones | 0.125 to 2.5 fmol (LOD) | [15] |
Visualizations
Caption: Troubleshooting workflow for low this compound detection.
Caption: Optimized workflow for this compound extraction.
References
- 1. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strigolactones, from Plants to Human Health: Achievements and Challenges [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of (-)-Sorgolactone for Field Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (-)-Sorgolactone, focusing on enhancing its stability for field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for field application?
A: this compound is a naturally occurring strigolactone (SL), a class of plant hormones that regulates various aspects of plant development and interaction with soil microbes. A primary application of this compound and its analogs is the "suicidal germination" of parasitic weeds like Striga hermonthica, which pose a significant threat to agriculture in many regions.[1][2][3] However, the inherent chemical instability of strigolactones, including this compound, limits their effectiveness in the field. They are susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, and have a short half-life in soil and water, leading to rapid degradation before they can effectively induce the germination of parasitic weed seeds.[4][5]
Q2: What are the main factors that affect the stability of this compound?
A: The stability of this compound is influenced by several factors:
-
pH: Strigolactones are generally more stable under weakly acidic conditions and degrade rapidly in neutral to alkaline solutions.[4][6]
-
Nucleophiles: The presence of nucleophiles, such as water and methanol, can lead to the cleavage of the enol ether bond, a critical part of the molecule for its biological activity.[7][8]
-
Temperature: Higher temperatures accelerate the degradation of strigolactones. It is recommended to store and handle samples at low temperatures (e.g., 4°C) to minimize degradation.[8]
-
Solvents: The choice of solvent for extraction and formulation is crucial. Less nucleophilic organic solvents are preferred to improve stability during analysis and application.[8]
-
Light: Some strigolactone analogs have been found to be sensitive to light, which can contribute to their degradation.[7]
Q3: Are there any formulation strategies to enhance the stability of this compound for field use?
A: Yes, significant research has focused on developing formulations to improve the stability and efficacy of strigolactones in the field. Two promising approaches are:
-
Emulsifiable Concentrates (EC): EC formulations have shown to improve the stability and biological activity of strigolactone analogs under laboratory and field conditions.[1][9] They offer better solubility and can have a longer shelf life compared to other formulations.[9]
-
Granular Formulations: Granular formulations provide a slow-release mechanism, which can protect the active compound from rapid degradation in the soil and ensure its availability over a longer period.[2][10]
Troubleshooting Guides
Problem 1: Inconsistent or no biological activity of this compound in germination assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions in a suitable solvent like acetone and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Hydrolysis during the experiment. | Ensure the pH of the assay medium is slightly acidic (around pH 6.0-6.5). Buffer the solution if necessary. |
| Incorrect concentration. | Verify the dilution calculations and ensure accurate pipetting. Perform a concentration-response curve to determine the optimal concentration. |
| Inactive batch of this compound. | Test the activity of a new batch or a different strigolactone analog with known activity (e.g., GR24) as a positive control. |
Problem 2: Rapid loss of this compound efficacy in field trials.
| Possible Cause | Troubleshooting Step |
| Rapid degradation in soil. | Consider using a more stable formulation, such as an emulsifiable concentrate (EC) or a granular formulation, to protect the compound.[1][10] |
| Leaching of the compound from the target zone. | Apply the formulation when the soil is moist but not saturated to minimize leaching. Granular formulations can also help to reduce leaching. |
| High soil pH. | Test the soil pH. If it is neutral or alkaline, consider using a formulation that can create a more acidic microenvironment around the active compound. |
| Microbial degradation. | While difficult to control, incorporating the formulation into the soil rather than surface application may offer some protection from microbial activity at the surface. |
Problem 3: Low recovery of this compound during extraction and analysis.
| Possible Cause | Troubleshooting Step | | Degradation during extraction. | Perform extraction at low temperatures (4°C) and use less nucleophilic solvents like ethyl acetate or acetone instead of methanol.[6][8] | | Adsorption to labware. | Use silanized glassware to minimize adsorption of the compound to surfaces. | | Inefficient extraction from the matrix. | Optimize the extraction protocol by testing different solvent systems and extraction times. Solid-phase extraction (SPE) can be an effective method for purification and concentration.[8] | | Degradation during sample storage. | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C in a suitable solvent. |
Quantitative Data on Strigolactone Stability
While specific quantitative stability data for this compound is limited in the public domain, the following table provides half-life data for related strigolactone analogs under controlled laboratory conditions. This data can serve as a valuable reference for experimental design.
| Compound | Solvent | Temperature (°C) | pH | Half-life (t₁/₂) (hours) |
| rac-GR24 | 30% Methanol in water | 21 | 6.7 | ~3 |
| rac-EGO10 analog (NH) | 30% Methanol in water | 21 | 6.7 | ~2 |
| N-Boc protected analogs | 30% Methanol in water | 21 | 6.7 | Higher stability than unprotected analogs |
| 5-Deoxystrigol (5DS) | Water | Not specified | Neutral | 36 (1.5 days) |
Data for GR24 and EGO10 analogs from Prandi et al. (2021). Data for 5DS from Akiyama et al. (2010) as cited in Nosaki et al. (2022).[5][11]
Experimental Protocols
Protocol 1: General Procedure for Testing the Chemical Stability of this compound
This protocol is adapted from methodologies used for testing the stability of other strigolactone analogs.
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetone or acetonitrile) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test medium (e.g., buffer solutions at different pH values, different solvent mixtures) to a final concentration suitable for analysis by HPLC or UPLC.
-
Prepare triplicates for each condition to be tested.
-
-
Incubation:
-
Incubate the test solutions under controlled conditions (e.g., constant temperature, light or dark).
-
Take aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Immediately analyze the aliquots by a validated HPLC or UPLC-MS/MS method to quantify the remaining amount of this compound.
-
The analytical column can be a C18 reversed-phase column.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[7]
-
-
Data Analysis:
-
Plot the concentration of this compound against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound under each condition.
-
Protocol 2: General Procedure for Formulation of this compound as an Emulsifiable Concentrate (EC)
This protocol provides a general outline for preparing an EC formulation. The exact composition will require optimization.
-
Selection of Components:
-
Active Ingredient: this compound
-
Solvent: A water-immiscible organic solvent that effectively dissolves this compound (e.g., aromatic hydrocarbons, vegetable oil esters).
-
Emulsifier(s): A blend of non-ionic and/or anionic surfactants to ensure the formation of a stable emulsion when mixed with water.
-
-
Preparation:
-
Dissolve the calculated amount of this compound in the chosen solvent. Gentle heating and stirring may be required.
-
Add the emulsifier blend to the solvent-Sorgolactone mixture and stir until a homogenous solution is obtained.
-
-
Quality Control:
-
Emulsion Stability Test: Mix a small amount of the EC formulation with water in a graduated cylinder and observe the formation and stability of the emulsion over time. Look for any signs of phase separation, creaming, or sedimentation.
-
Active Ingredient Content: Verify the concentration of this compound in the formulation using a suitable analytical method like HPLC.
-
Visualizations
Caption: Strigolactone signaling pathway.
Caption: Workflow for stability testing.
Caption: Troubleshooting logic for experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - International Parasitic Plant Society [parasiticplants.org]
- 4. researchgate.net [researchgate.net]
- 5. Production and stably maintenance of strigolactone by transient expression of biosynthetic enzymes in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pico-Molar Amounts of (-)-Sorgolactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Sorgolactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and quantification of this and other strigolactones at pico-molar concentrations.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: I am experiencing low or no recovery of this compound from my plant root exudates. What are the likely causes and how can I improve my yield?
Answer:
Low recovery of this compound is a frequent challenge due to its very low abundance and instability.[1][2] Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot the problem:
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Solvent Selection and Stability: this compound and other strigolactones are susceptible to degradation in nucleophilic solvents like methanol.[2][3] The enol ether linkage in the molecule is prone to cleavage, especially in the presence of water and at a pH greater than 7.[3][4]
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Recommendation: Use less nucleophilic solvents like ethyl acetate or acetone for extraction.[2][5] If using aqueous mixtures, ensure the organic solvent percentage is high and limit the exposure time.[2] For stock solutions, prefer dry, inert solvents like acetone, acetonitrile, or DMF and store at -20°C or lower.[5] Aqueous solutions should be used within 24 hours.[5]
-
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Extraction and Collection Temperature: Time-consuming collection of root exudates at room temperature can lead to analyte loss.[2]
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Recommendation: Maintain low temperatures (e.g., on ice) throughout the collection and extraction process to minimize degradation.[6]
-
-
Sample Matrix Complexity: Plant extracts are complex mixtures containing numerous compounds that can interfere with isolation and analysis.[1][5]
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Inefficient Extraction from Tissue: If you are extracting from root tissue, the protocol's efficiency is crucial.
Question: My UHPLC-MS/MS results show a high signal-to-noise ratio, making quantification of this compound unreliable. How can I improve the sensitivity of my analysis?
Answer:
A high signal-to-noise ratio in UHPLC-MS/MS analysis of strigolactones is often due to matrix effects and suboptimal instrument parameters.
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Matrix Effects: Co-eluting compounds from the complex plant matrix can suppress the ionization of this compound, leading to a poor signal.[9]
-
Recommendation:
-
Improve Sample Cleanup: Optimize your SPE protocol. Using multiple SPE steps with different sorbents (e.g., reversed-phase followed by normal-phase) can provide a cleaner sample.[2]
-
Internal Standards: The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects and variations in extraction recovery.[2] If a labeled standard for this compound is unavailable, the synthetic analog GR24 is often used.[2][10]
-
-
-
Chromatographic Separation: Poor separation from interfering compounds will negatively impact sensitivity.
-
MS/MS Parameters: Suboptimal MS/MS parameters will result in poor sensitivity.
-
Recommendation: Carefully optimize the precursor and product ion selection, collision energy, and other MS/MS parameters specifically for this compound.
-
Question: I suspect my this compound standard and samples are degrading during storage. What are the best practices for storage?
Answer:
Strigolactone stability is a critical concern.[2][3]
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Solvent Choice for Storage: As mentioned, avoid nucleophilic solvents like methanol for long-term storage.[2]
-
Temperature: Store stock solutions and purified samples at low temperatures, ideally at -80°C for long-term storage. For short-term storage, -20°C is acceptable.[5]
-
pH: Maintain a neutral or slightly acidic pH, as alkaline conditions accelerate degradation.[3]
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Light Exposure: Some strigolactone analogs are known to be light-sensitive.[3]
-
Recommendation: Store solutions in amber vials or otherwise protect them from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of this compound found in plant root exudates?
A1: Strigolactones, including this compound, are present in extremely low concentrations, typically in the pico-molar (10-12 M) to femto-molar (10-15 M) range per gram of fresh root weight.[2][8]
Q2: Is it better to extract this compound from root tissue or root exudates?
A2: Both sources can be used, and the choice may depend on the specific research question.[1] Root exudates are often preferred as they represent the compounds released into the rhizosphere. However, extraction from root tissue can also be effective, and optimized protocols exist for both.[6]
Q3: What analytical techniques are most suitable for quantifying pico-molar amounts of this compound?
A3: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most common and sensitive method for the quantification of strigolactones at such low concentrations.[6][11] Newer techniques like HR-DART-MS (Direct Analysis in Real Time) and DESI-MS (Desorption Electrospray Ionization) show promise for direct analysis of crude extracts with minimal sample preparation.[1]
Q4: How can I confirm the identity of this compound in my samples?
A4: Confirmation is typically achieved by comparing the retention time and the mass spectrum (specifically the parent ion and fragmentation pattern) of the peak in your sample with that of an authentic this compound standard using UHPLC-MS/MS.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of strigolactones.
Table 1: Limits of Quantification (LOQ) for Various Strigolactones using LC-MS/MS Methods
| Strigolactone | Limit of Quantification (LOQ) | Reference |
| Strigol | 0.1 pg/µL | [11][12] |
| Sorgolactone | 0.5 pg/µL | [11][12] |
| Orobanchol | 1 pg/µL | [11][12] |
| 5-Deoxystrigol | 0.05 µg/L | [9][10] |
| Solanacol | 0.96 µg/L | [9][10] |
Table 2: Stability of Strigolactones in Different Solvents
| Solvent | Recovery after 3 hours | Recovery after 12 hours | Key Observation | Reference |
| 100% Methanol | 20-30% | < 8% (for orobanchol and solanacol) | Significant degradation due to nucleophilic attack. | [2] |
| 100% Acetonitrile | ~100% | ~65% | Better stability than methanol, but some degradation over time. | [2] |
| 100% Acetone | ~100% | Not specified | Good recovery, comparable to acetonitrile initially. | [2] |
Experimental Protocols
Protocol 1: Extraction and Purification of Strigolactones from Root Exudates
This protocol is adapted from optimized methods for strigolactone analysis.[6][7][8]
-
Collection of Root Exudates: Grow plants hydroponically. Collect the root exudates over a specific period, keeping the collection vessel on ice to minimize degradation.
-
Enrichment: Acidify the collected exudate to pH 3-4 with formic acid. Pass the solution through a C18 Solid-Phase Extraction (SPE) cartridge pre-conditioned with methanol and water.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the strigolactones from the cartridge with acetone or ethyl acetate.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen at a temperature below 35°C. Reconstitute the dried residue in a small volume of a suitable solvent (e.g., 50% acetonitrile) for UHPLC-MS/MS analysis.
Protocol 2: Extraction and Purification of Strigolactones from Root Tissue
This protocol is based on established methods for tissue extraction.[6]
-
Harvesting and Freezing: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle under liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a glass vial and add cold ethyl acetate. Extract for a specified time (e.g., 60 minutes) with agitation at 4°C.
-
Centrifugation and Collection: Centrifuge the mixture and collect the supernatant containing the extracted strigolactones.
-
Purification: The supernatant can be further purified using SPE as described in Protocol 1.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample for analysis as described above.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
Caption: Simplified strigolactone signaling pathway.
References
- 1. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing matrix effects in mass spectrometry analysis of sorgolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometry analysis of sorgolactone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact sorgolactone analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for the target analyte, such as sorgolactone, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][2] Given that sorgolactone is often present at very low concentrations (pg/g fresh weight) in complex biological samples like plant root exudates, matrix effects are a significant challenge.[3][4]
Q2: What are the primary causes of matrix effects in sorgolactone analysis?
A2: The primary causes of matrix effects are interfering compounds present in the sample matrix that have similar physicochemical properties to sorgolactone.[3] These can include phenolics, lipids, proteins, and inorganic salts from hydroponic culture systems.[3][5] Simplification of purification protocols can intensify these matrix effects, making the final analysis difficult.[3]
Q3: How can I compensate for matrix effects?
A3: The most effective method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6][7] A SIL-IS, such as deuterium-labeled sorgolactone, behaves chemically and physically like the analyte during sample preparation and ionization but is distinguishable by its mass. By adding a known amount of SIL-IS to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the internal standard, allowing for accurate correction and reliable quantification.[6][7] For example, D6-5-deoxystrigol can be used as an internal standard for strigolactone analysis.[8]
Q4: Are there alternative methods if a stable isotope-labeled internal standard is unavailable?
A4: Yes, if a SIL-IS is not available, other strategies can be employed, although they may be less robust. These include:
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9]
-
Standard addition: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[1]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the detection of low-abundance analytes like sorgolactone.[1][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor signal intensity or high signal-to-noise ratio for sorgolactone. | Ion suppression due to co-eluting matrix components.[5] | - Optimize the sample preparation procedure to remove interfering substances. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods.[3][10] - Adjust chromatographic conditions to better separate sorgolactone from matrix components. - Use a stable isotope-labeled internal standard to correct for signal loss.[6] |
| Inconsistent and non-reproducible quantification results. | Variable matrix effects between samples. | - Implement a robust sample cleanup protocol to ensure consistent removal of matrix components.[3] - The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[6][7] - Ensure the internal standard is added at the very beginning of the sample preparation process. |
| Low recovery of sorgolactone after sample preparation. | - Inefficient extraction from the sample matrix. - Degradation of sorgolactone during sample processing. Strigolactones can be unstable.[11] | - Optimize the extraction solvent and conditions. Ethyl acetate is a commonly used and effective solvent for strigolactones.[3] - Perform extractions at a controlled, low temperature (e.g., 4°C) to minimize degradation.[3][11] - Use freshly distilled solvents to avoid degradation from impurities like residual acetic acid in ethyl acetate.[3] |
| High background noise in the mass spectrum. | Contamination from the sample matrix or sample preparation workflow. | - Include a thorough sample cleanup step, such as SPE, to remove a broad range of contaminants.[11] - Use high-purity solvents and reagents. - Incorporate a divert valve in the LC system to direct the flow to waste during the elution of highly contaminating matrix components, preventing them from entering the mass spectrometer.[9] |
Quantitative Data Summary
Table 1: Comparison of Extraction and Purification Methods for Sorgolactone Analysis
| Method | Typical Recovery | Key Advantages | Key Disadvantages | Reference(s) |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | >80% | Simple, effective for extracting from aqueous media. | Can co-extract interfering substances. | [3][10] |
| Solid Phase Extraction (SPE) - Polymeric RP Sorbent | >90% | High efficiency, good for pre-concentration and removing a wide range of interferences. | Requires method development to optimize sorbent, wash, and elution steps. | [11] |
| Dispersive Liquid-Liquid Microextraction (DLLME-SFO) | 83% - 96% | Rapid, high sensitivity, low solvent consumption. | May require optimization for different matrices. | [10][12] |
| Combined Charcoal Adsorption and LLE | >20% | Can process large volumes of root exudates. | Low recovery, limited selectivity. | [3] |
Table 2: Limits of Detection (LOD) for Strigolactones using LC-MS/MS
| Analyte | LOD | Reference(s) |
| Strigol | 0.1 pg/µL | [13][14] |
| Sorgolactone | 0.5 pg/µL | [13][14] |
| Orobanchol | 1 pg/µL | [13][14] |
| Various Strigolactones (UHPLC-MS/MS) | 0.125 to 2.5 fmol | [15] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Sorgolactone from Root Exudates
This protocol is adapted from an improved strategy for analyzing strigolactones in complex sample matrices.[11]
-
Sample Collection: Collect 20 mL of root exudate. To prevent degradation, perform collection and subsequent steps at 4°C.[11]
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., D6-5-deoxystrigol) to the collected exudate.[8]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the root exudate onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and polar impurities.
-
Elution: Elute the sorgolactone and other strigolactones from the cartridge with 5 mL of acetonitrile or acetone.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sorgolactone from Root Tissue
This protocol is based on a standard method for strigolactone isolation from plant tissues.[3]
-
Tissue Homogenization: Homogenize 150 mg of fresh root tissue in liquid nitrogen using a mortar and pestle.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard to the homogenized tissue.
-
Extraction: Add 1.5 mL of cold, freshly distilled ethyl acetate to the homogenized tissue and vortex thoroughly. Macerate for 24 hours at 4°C.[3]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the ethyl acetate supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet two more times.
-
Drying and Reconstitution: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for sorgolactone analysis from sample preparation to quantification.
Caption: A logical decision tree for troubleshooting inaccurate sorgolactone quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Differentiating (-)-Sorgolactone from other Strigolactones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate differentiation of (-)-Sorgolactone from other strigolactones in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features that differentiate this compound from other common strigolactones?
A1: this compound is a canonical strigolactone characterized by a specific stereochemistry. It belongs to the strigol-type strigolactones, which have the C-ring in a β-orientation. This spatial arrangement is a key differentiator from orobanchol-type strigolactones, which possess an α-oriented C-ring. The core structure of canonical strigolactones consists of a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D-ring) via an enol ether bridge.[1][2][3] Minor modifications to the ABC rings, such as hydroxylation or acetylation, give rise to the diversity of strigolactones.[4]
Q2: Which analytical technique is most suitable for the differentiation and quantification of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the most powerful and widely used technique for the analysis of strigolactones, including this compound.[5][6] This method offers high sensitivity and selectivity, which are crucial due to the extremely low concentrations of strigolactones in biological samples.[5]
Q3: What are the expected mass spectral fragments for this compound?
A3: In positive ion mode mass spectrometry, a characteristic fragmentation pattern for canonical strigolactones is the neutral loss of the D-ring moiety (m/z 97).[4][7] Therefore, for this compound, you would typically monitor the transition of the parent ion (e.g., [M+H]+ or [M+Na]+) to a product ion corresponding to the ABC-ring fragment. The specific m/z values will depend on the adduct formed.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Chromatographic Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Column degradation. 4. High injection volume or concentration. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the mobile phase pH is compatible with the column and analytes. 3. Replace the column if it has exceeded its lifetime. 4. Reduce the injection volume or dilute the sample. |
| Co-elution of this compound with other isomers | 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase gradient. | 1. Use a column with a different stationary phase or a longer column. 2. Optimize the gradient elution profile by adjusting the solvent composition and gradient time. |
| Shifting retention times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air bubbles in the system. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the new column with a sufficient number of injections of a standard before running samples. 4. Purge the pump and detector to remove any air bubbles.[8] |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low signal intensity | 1. Ion source contamination. 2. Inefficient ionization. 3. Matrix effects (ion suppression). 4. Degradation of the analyte. | 1. Clean the ion source. 2. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 3. Improve sample cleanup to remove interfering matrix components. Use an internal standard to correct for matrix effects. 4. Prepare fresh samples and standards. Strigolactones are unstable, especially in nucleophilic solvents and at non-neutral pH.[5][9] |
| High background noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the LC system. 3. Contaminated ion source. | 1. Use high-purity (LC-MS grade) solvents and additives.[10] 2. Check for and fix any leaks in the system. 3. Clean the ion source. |
| Inconsistent fragmentation | 1. Fluctuating collision energy. 2. Contamination in the collision cell. | 1. Ensure the collision energy is set appropriately and is stable. 2. If possible, have the collision cell cleaned by a qualified engineer. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of various strigolactones using UHPLC-MS/MS. These values can serve as a benchmark for your own experiments.
| Strigolactone | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Strigol | - | 0.1 pg/µL | [11] |
| Sorgolactone | - | 0.5 pg/µL | [11] |
| Orobanchol | - | 1 pg/µL | [11] |
| Alectrol | - | - | [11] |
Experimental Protocols
Extraction of Strigolactones from Root Exudates
This protocol describes the solid-phase extraction (SPE) of strigolactones from plant root exudates.
Materials:
-
Root exudate sample
-
Internal standard (e.g., D6-5-deoxystrigol or GR24)[12]
-
C18 SPE cartridge (500 mg/3 mL)[12]
-
Methanol (LC-MS grade)
-
Milli-Q water
-
Acetone
-
Acetonitrile (LC-MS grade)
-
Nitrogen gas or vacuum concentrator
Procedure:
-
Collect root exudates and keep them on ice.[12]
-
Spike the sample with the internal standard.[12]
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of Milli-Q water.[12]
-
Load the root exudate sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of Milli-Q water to remove salts and polar impurities.
-
Elute the strigolactones with 3 mL of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of 25% acetonitrile in water for UHPLC-MS/MS analysis.[13]
UHPLC-MS/MS Analysis of Strigolactones
This protocol provides a general method for the separation and detection of strigolactones. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the strigolactones.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]+ or [M+Na]+) to the characteristic product ion (e.g., [M+H-97]+). Specific m/z values will need to be determined for each strigolactone of interest.
Visualizations
Caption: Experimental workflow for strigolactone analysis.
Caption: Structural comparison of key strigolactones.
Caption: Simplified strigolactone signaling pathway.
References
- 1. Structural diversity of strigolactones and their distribution in the plant kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the solubility of (-)-Sorgolactone for bioassays
This guide provides researchers, scientists, and drug development professionals with essential information for handling (-)-Sorgolactone in bioassays, focusing on improving its solubility and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of strigolactone, a class of plant hormones that plays a crucial role in regulating plant development and mediating interactions with soil microbes. Like many strigolactones, it has low solubility in aqueous solutions, which are the basis for most bioassays. Furthermore, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can lead to its degradation and a loss of bioactivity. Careful preparation of solutions is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Acetone and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for preparing high-concentration stock solutions of this compound. Acetone is often preferred as it provides good solubility and can help stabilize a broad range of strigolactones.[1] It is also highly volatile, which can be advantageous for certain applications. DMSO is another effective solvent for many poorly water-soluble compounds.[2] Ethanol can also be used, but like methanol, it is a nucleophilic solvent and may contribute to the degradation of strigolactones over time.[1]
Q3: How should I store my this compound stock solution?
For maximum stability, store your this compound stock solution at -20°C or -80°C in a tightly sealed, amber glass vial to protect it from light and moisture. Before use, allow the solution to warm to room temperature slowly to prevent condensation from introducing water into the stock.
Q4: What is the stability of this compound in aqueous bioassay media?
The stability of strigolactones, including this compound, in aqueous media is pH-dependent. They are most stable under weakly acidic conditions and become increasingly unstable as the pH approaches neutral and becomes alkaline (pH ≥ 7.5), due to the hydrolysis of the enol-ether linkage.[1] The half-life of strigolactones in aqueous solutions can be a matter of days or even hours depending on the specific compound and the conditions. It is therefore recommended to prepare fresh dilutions of this compound in your bioassay medium immediately before each experiment.
Q5: What is the maximum final concentration of organic solvent that is safe for my bioassay?
The maximum tolerated concentration of an organic solvent depends on the specific biological system you are using (e.g., cell lines, seeds, whole organisms). As a general guideline, the final concentration of the organic solvent in the bioassay should be kept as low as possible, ideally ≤0.1% (v/v).[3] For many cell culture systems, concentrations up to 0.5% (v/v) for acetone and DMSO are acceptable, though this should be empirically determined for your specific assay by running a solvent-only control.[4][5]
Troubleshooting Guide
Problem: My this compound precipitated out of solution when I added it to my aqueous bioassay medium.
-
Question 1: What was the final concentration of the organic solvent in your bioassay medium?
-
If the final concentration of the organic solvent was too low, the this compound may not have remained in solution. While it is important to keep the solvent concentration low to avoid toxicity, a certain amount is necessary to maintain solubility. Try preparing a dilution series to find the optimal balance between solubility and solvent toxicity for your system.
-
-
Question 2: How did you add the this compound stock solution to the medium?
-
Pipetting the stock solution directly into a large volume of aqueous medium can cause localized high concentrations of this compound, leading to precipitation. To avoid this, add the stock solution dropwise while gently vortexing or stirring the medium to ensure rapid and uniform dispersion.
-
-
Question 3: Did you try using a different co-solvent?
-
If you are observing precipitation with one solvent, consider trying another. Acetone, for instance, is known to be a good solvent for a wide range of strigolactones.[1] You could also explore the use of a small percentage of a non-ionic surfactant, though you must verify its compatibility with your bioassay.
-
Problem: I am not observing the expected biological activity with my this compound.
-
Question 1: How old is your this compound stock solution and how was it stored?
-
Improper storage or the use of an old stock solution may have resulted in the degradation of the compound. Ensure your stock solution is stored at low temperatures, protected from light, and used within a reasonable timeframe.
-
-
Question 2: What is the pH of your bioassay medium?
-
As strigolactones are unstable at neutral to alkaline pH, a high pH in your medium could be causing rapid degradation of the this compound.[1] If possible, adjust the pH of your medium to be slightly acidic, or perform your bioassay over a shorter time course to minimize degradation.
-
-
Question 3: Did you run a positive control?
-
A positive control, such as a synthetic strigolactone analog like GR24, can help you determine if the issue lies with your experimental setup or with the this compound itself. If the positive control also fails to elicit a response, there may be a problem with your bioassay system.
-
-
Question 4: What was the final concentration of the organic solvent in your assay?
Data Presentation
Table 1: Properties of Common Solvents for this compound
| Solvent | Relative Polarity | Miscibility with Water | Boiling Point (°C) | Notes on Use with Strigolactones | Recommended Max. Final Concentration in Bioassay (v/v) |
| Acetone | 0.355 | Miscible | 56 | Good solubility and stabilizing effect for a broad range of SLs.[1] | 0.1% - 0.5%[4][5] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Miscible | 189 | Good solvent for many poorly water-soluble compounds.[2] | 0.1% - 0.5%[2][5] |
| Ethanol | 0.654 | Miscible | 78.5 | Can be used, but as a nucleophilic solvent, it may contribute to degradation over time.[1] | 0.1% - 1.0%[4][6] |
| Methanol | 0.762 | Miscible | 64.7 | Nucleophilic nature can lead to significant degradation of SLs.[1] Use with caution. | < 0.5% |
| Ethyl Acetate | 0.228 | Slightly Miscible | 77.1 | A good solvent for extraction, but its low water miscibility makes it less suitable as a co-solvent in aqueous bioassays. | Not recommended for direct addition to aqueous media |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Bioassays
This protocol describes the preparation of a high-concentration stock solution of this compound and its subsequent dilution into an aqueous bioassay medium.
Materials:
-
This compound (solid)
-
Acetone or DMSO (analytical grade)
-
Sterile aqueous bioassay medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of acetone or DMSO to achieve a high concentration stock solution (e.g., 1 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. This is your primary stock solution.
-
-
Perform Serial Dilutions:
-
Prepare a series of intermediate dilutions from your primary stock solution using the same solvent. This will allow for more accurate final dilutions.
-
For example, to prepare a 100 µM working stock from a 1 mg/mL primary stock (assuming a molecular weight of ~330 g/mol for this compound), you would perform the necessary dilutions in your chosen organic solvent.
-
-
Dilute into Aqueous Bioassay Medium:
-
Immediately before starting your experiment, prepare the final test concentrations by diluting the appropriate working stock solution into your sterile aqueous bioassay medium.
-
Crucially, ensure that the final concentration of the organic solvent (acetone or DMSO) in the bioassay medium is at a non-toxic level for your specific system (generally ≤0.1%). [3]
-
To prevent precipitation, add the this compound working stock to the bioassay medium dropwise while gently vortexing or stirring.
-
-
Prepare Controls:
-
Solvent Control: Prepare a control sample containing the same final concentration of the organic solvent (e.g., 0.1% acetone) in the bioassay medium without this compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Negative Control: A sample containing only the bioassay medium.
-
Positive Control (Optional but Recommended): A known bioactive compound for your assay, such as the synthetic strigolactone analog GR24, to confirm that the bioassay is working correctly.
-
Visualizations
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Decision tree for troubleshooting low bioactivity of this compound.
References
- 1. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and proper storage of (-)-Sorgolactone standards
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of (-)-Sorgolactone standards. Adherence to these guidelines is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound standards?
A1: this compound is highly soluble in polar organic solvents. Acetone is a commonly used and recommended solvent for preparing stock solutions. For biological assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not induce toxicity.
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Prepare aliquots of the stock solution in a suitable solvent (e.g., acetone) to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Always protect solutions from light.
Q3: How sensitive is this compound to light?
A3: this compound, like other strigolactones, is known to be light-sensitive.[2] Exposure to light, particularly UV radiation, can lead to degradation and loss of biological activity. Therefore, it is imperative to handle both the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.
Q4: What is the stability of this compound in aqueous solutions and at different pH levels?
A4: Strigolactones are inherently unstable in aqueous solutions, and their stability is pH-dependent. Degradation, specifically cleavage of the enol ether bond, is accelerated in neutral to alkaline conditions (pH > 7).[2][3] For experiments in aqueous media, it is advisable to prepare fresh solutions and use them promptly. If buffering is required, a slightly acidic pH may help to prolong stability.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of the standard: Improper storage, exposure to light, or repeated freeze-thaw cycles of the stock solution. 2. Hydrolysis in aqueous media: The experimental buffer or medium has a neutral or alkaline pH. 3. Inaccurate concentration: Weighing or dilution errors. | 1. Ensure the standard is stored at the recommended temperature, protected from light, and that stock solutions are aliquoted. 2. Prepare fresh solutions for each experiment and use a slightly acidic buffer if possible. 3. Verify the calibration of balances and pipettes. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Precipitation of the standard in aqueous solution | Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the organic solvent from the stock solution is immiscible. | 1. Prepare a more dilute working solution. 2. Ensure the final concentration of the organic solvent (e.g., acetone) is low and compatible with the aqueous medium. Gentle warming or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Visible degradation of the solid standard (e.g., color change) | Improper storage: Exposure to light, moisture, or elevated temperatures. | Discard the degraded standard and obtain a fresh vial. Always store the solid compound in a desiccator at -20°C and protected from light. |
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, data from the closely related strigolactone, 5-deoxystrigol (5DS), provides a valuable reference for understanding its stability profile.
| Condition | Parameter | Value | Source |
| Aqueous Solution (Water) | Half-life | ~1.5 days | [3][4] |
| Solution in Acetone (32°C) | Stability | No appreciable decrease after 21 days | [4] |
| Aqueous Solution (pH) | Stability | More stable under weakly acidic conditions; degradation increases significantly at pH > 7. | [2][3] |
Note: The half-life is the time required for the concentration of the compound to reduce by half. This data for 5-deoxystrigol suggests that this compound is also highly susceptible to degradation in aqueous environments.
Experimental Protocol: Photostability Assessment of this compound
This protocol outlines a general procedure for assessing the photostability of this compound standards, adapted from ICH Q1B guidelines.
1. Materials:
-
This compound standard
-
HPLC-grade acetone
-
Amber and clear glass vials
-
Photostability chamber with a calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Aluminum foil
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade acetone to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Light-Exposed Samples: Aliquot the stock solution into clear glass vials.
-
Dark Control Samples: Aliquot the stock solution into amber glass vials or clear vials wrapped completely in aluminum foil.
-
-
Exposure: Place both the light-exposed and dark control samples in the photostability chamber.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
Immediately after withdrawal, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by HPLC-UV or LC-MS to determine the remaining concentration of this compound.
-
Monitor for the appearance of degradation peaks in the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control samples to differentiate between photolytic and thermal degradation.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Key factors influencing the degradation of this compound standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the chemistry and biochemistry of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (-)-Sorgolactone and (+)-Sorgolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the two enantiomers of Sorgolactone, a member of the strigolactone family of plant hormones. Strigolactones are critical signaling molecules in plant development and interaction with parasitic weeds. Understanding the differential activity of (-)-Sorgolactone and (+)-Sorgolactone is crucial for developing targeted agricultural and pharmaceutical applications. This comparison is supported by experimental data on their efficacy in inducing the germination of parasitic plant seeds.
Quantitative Bioactivity Comparison
The bioactivity of the stereoisomers of sorgolactone has been primarily evaluated through their ability to stimulate the germination of parasitic plant seeds, such as Striga hermonthica and Orobanche crenata. The natural and more active form of sorgolactone is (+)-Sorgolactone, which possesses the (R) configuration at the C-2' position of the D-ring. Its enantiomer is this compound.
Experimental data clearly indicates that the bioactivity of sorgolactone is highly dependent on its stereochemistry. (+)-Sorgolactone consistently demonstrates significantly higher germination-stimulating activity compared to this compound.
Table 1: Germination of Striga hermonthica Seeds in Response to Sorgolactone Stereoisomers [1]
| Compound | Concentration (mg/L) | Germination (%) |
| (+)-Sorgolactone | 0.01 | 85 |
| 0.001 | 65 | |
| 0.0001 | 40 | |
| This compound | 0.01 | 5 |
| 0.001 | 0 | |
| 0.0001 | 0 | |
| GR24 (Synthetic Analog) | 0.01 | 90 |
| 0.001 | 50 | |
| 0.0001 | 15 |
Table 2: Germination of Orobanche crenata Seeds in Response to Sorgolactone Stereoisomers [1]
| Compound | Concentration (mg/L) | Germination (%) |
| (+)-Sorgolactone | 1 | 70 |
| 0.1 | 50 | |
| 0.01 | 25 | |
| This compound | 1 | 10 |
| 0.1 | 0 | |
| 0.01 | 0 | |
| GR24 (Synthetic Analog) | 1 | 80 |
| 0.1 | 60 | |
| 0.01 | 30 |
Experimental Protocols
The quantitative data presented above was obtained through parasitic seed germination assays. The following is a detailed methodology based on the protocols described in the cited literature.[1]
Parasitic Seed Germination Assay
1. Seed Sterilization and Preconditioning:
-
Seeds of the parasitic plant (Striga hermonthica or Orobanche crenata) are surface-sterilized. A common method involves immersion in a 1% sodium hypochlorite solution containing 0.1% (w/v) Tween 20 for 5 minutes, followed by several rinses with sterile distilled water.
-
The sterilized seeds are then preconditioned to become responsive to germination stimulants. This is achieved by placing the seeds on glass fiber filter paper discs moistened with sterile distilled water in a petri dish.
-
The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 23-28°C) for 7 to 14 days.
2. Preparation of Test Solutions:
-
Stock solutions of (+)-Sorgolactone, this compound, and a positive control (e.g., the synthetic strigolactone analog GR24) are prepared in a suitable solvent such as acetone or methanol.
-
A series of dilutions are then made with sterile distilled water to achieve the desired final concentrations for the assay. The final solvent concentration in the test solutions should be kept low (e.g., <0.1%) to avoid inhibitory effects. A solvent-only solution is used as a negative control.
3. Germination Induction:
-
The preconditioned seeds on the filter paper discs are treated with the prepared test solutions.
-
The petri dishes are re-sealed and incubated in the dark at a constant temperature (e.g., 23-28°C) for 48 to 72 hours.
4. Data Collection and Analysis:
-
After the incubation period, the number of germinated seeds is counted under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
The germination percentage is calculated for each treatment by dividing the number of germinated seeds by the total number of seeds observed and multiplying by 100.
-
The experiment is typically performed with multiple replicates for each concentration, and the results are presented as the mean germination percentage ± standard error.
Experimental workflow for the parasitic seed germination assay.
Signaling Pathway
Strigolactones exert their biological effects through a well-defined signaling pathway. The stereospecificity observed in the bioactivity of sorgolactone isomers is attributed to the specific recognition by the D14 receptor protein.
In the absence of a strigolactone, transcriptional repressors of the D53/SMXL family bind to transcription factors, inhibiting the expression of downstream genes. When (+)-Sorgolactone is present, it is perceived by the α/β-hydrolase receptor D14. This binding event induces a conformational change in D14, promoting its interaction with the F-box protein MAX2 (D3 in rice) and the D53/SMXL repressor. This complex formation leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The removal of the repressor allows for the expression of target genes, leading to various physiological responses, including seed germination and changes in plant architecture. The lower activity of this compound is due to its poor binding affinity to the D14 receptor, resulting in inefficient degradation of the D53/SMXL repressors.
Simplified strigolactone signaling pathway.
Conclusion
The bioactivity of sorgolactone is highly stereospecific. (+)-Sorgolactone, the natural enantiomer, is a potent germination stimulant for parasitic weeds, while this compound exhibits significantly lower to negligible activity. This difference is attributed to the specific recognition of the (+)-enantiomer by the D14 receptor in the strigolactone signaling pathway. These findings are critical for the design of effective and specific chemical probes for studying strigolactone biology and for the development of novel agrochemicals to control parasitic weeds.
References
Unveiling the Potency of Strigolactones: A Comparative Analysis of (-)-Sorgolactone and GR24 in Shoot Branching Inhibition
For researchers in plant biology, agriculture, and drug development, understanding the nuanced bioactivity of signaling molecules is paramount. This guide provides a detailed comparison of two key strigolactones, the natural compound (-)-Sorgolactone and the widely used synthetic analog GR24, focusing on their efficacy in shoot branching inhibition. This analysis is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflow.
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably the suppression of shoot branching or tillering.[1] This hormonal activity is critical for shaping plant architecture and is a significant area of research for optimizing crop yields.[1] The signaling pathway for SLs involves the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2), and the degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) repressor proteins.[1]
Quantitative Comparison of Bioactivity
The inhibitory effects of this compound and the synthetic strigolactone analog, rac-GR24, on axillary bud outgrowth have been quantitatively assessed in the garden pea (Pisum sativum) mutant rms1, which is deficient in strigolactone biosynthesis. The data presented below is derived from a structure-activity relationship study that directly compared the bioactivity of various natural and synthetic strigolactones.[2]
In this study, the compounds were applied directly to the axillary buds of pea plants, and the length of the buds was measured after 10 days. The results demonstrate a dose-dependent inhibition of bud outgrowth by both compounds.
| Compound | Concentration (nM) | Axillary Bud Length at Node 3 (mm) ± SE | Axillary Bud Length at Node 4 (mm) ± SE | Axillary Bud Length at Node 5 (mm) ± SE |
| Control (0 nM) | 0 | 20.3 ± 1.3 | 17.7 ± 1.1 | 11.8 ± 1.1 |
| This compound | 1 | 15.3 ± 1.3 | 12.8 ± 1.1 | 8.3 ± 0.9 |
| 10 | 12.1 ± 1.2 | 9.2 ± 1.0 | 5.8 ± 0.7 | |
| 100 | 8.0 ± 0.9 | 5.7 ± 0.7 | 3.3 ± 0.4 | |
| 1000 | 4.9 ± 0.6 | 3.3 ± 0.4 | 1.8 ± 0.2 | |
| rac-GR24 | 1 | 14.8 ± 1.2 | 12.2 ± 1.1 | 7.8 ± 0.8 |
| 10 | 11.2 ± 1.1 | 8.5 ± 0.9 | 5.2 ± 0.6 | |
| 100 | 7.1 ± 0.8 | 5.1 ± 0.6 | 2.9 ± 0.4 | |
| 1000 | 4.2 ± 0.5 | 2.8 ± 0.4 | 1.5 ± 0.2 |
Data extracted from Boyer et al., 2012.[2]
The data indicates that both this compound and rac-GR24 are potent inhibitors of axillary bud outgrowth in pea. At the concentrations tested, rac-GR24 appears to be slightly more active than this compound, particularly at higher concentrations. The stereochemistry of strigolactones is known to be a critical factor in their biological activity.[3]
Experimental Protocols
The following is a detailed description of the experimental methodology used to obtain the comparative data on this compound and GR24 activity in pea.
Pea Axillary Bud Outgrowth Bioassay[2]
Plant Material and Growth Conditions:
-
Pea (Pisum sativum) cv Torsdag seeds of the rms1-2 mutant were used. This mutant is deficient in strigolactone biosynthesis, leading to a highly branched phenotype, making it a sensitive background for testing the inhibitory effects of exogenous strigolactones.
-
Seeds were germinated in pots containing a mixture of peat, clay, and sand (2:1:1, v/v/v) in a growth chamber.
-
Growth conditions were maintained at a 16-hour light/8-hour dark photoperiod, with a light intensity of 250 µmol m⁻² s⁻¹, a temperature of 21°C, and 70% relative humidity.
Treatment Application:
-
A 10 µL solution of the test compound (this compound or rac-GR24) in 10% acetone (v/v) was applied directly to the axillary bud at a specific node (typically nodes 3, 4, and 5) before its outgrowth.
-
Control plants were treated with a 10% acetone solution without any strigolactone.
-
The compounds were tested at a range of concentrations from 1 nM to 1000 nM.
Data Collection and Analysis:
-
The length of the treated axillary bud or the resulting branch was measured 10 days after the application of the treatment.
-
Statistical analysis was performed to compare the effects of the different treatments with the control.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of Sorgolactone and Orobanchol in Striga Germination: A Guide for Researchers
An objective comparison of two key strigolactones in the germination of the parasitic plant Striga, supported by experimental data.
This guide provides a detailed comparative analysis of sorgolactone and orobanchol, two naturally occurring strigolactones (SLs), and their differential effects on the germination of Striga species, a genus of parasitic plants that poses a significant threat to agriculture in sub-Saharan Africa. Understanding the nuanced activities of these molecules is critical for developing effective control strategies, such as suicidal germination. This document is intended for researchers, scientists, and drug development professionals working on strigolactone biology and herbicide development.
Comparative Efficacy in Striga Germination
Sorgolactone and orobanchol, despite both being classified as strigolactones, exhibit markedly different efficiencies in inducing the germination of Striga hermonthica, a major agricultural pest. Sorgolactone is recognized as a potent germination stimulant for S. hermonthica, while orobanchol is considered a low germination stimulant for this species.[1][2] This difference in activity is largely attributed to their stereochemistry.[3][4][5] Strigolactones are categorized into two main classes based on the stereochemistry of the C-ring: the strigol class and the orobanchol class, which have opposite stereochemistry at the BC junction.[6] Sorgolactone belongs to the strigol class, which generally shows higher activity in S. hermonthica germination. In contrast, the orobanchol class, while effective against other parasitic plants like Orobanche species, is less effective for S. hermonthica.[7]
The differential response of Striga species to various strigolactones is a critical factor in host specificity and the potential for developing targeted control methods. For instance, some Striga species, like S. gesnerioides, exhibit strict structural requirements for germination, with only a limited number of strigolactones inducing a significant response.[8]
| Feature | Sorgolactone | Orobanchol |
| Strigolactone Class | Strigol-like | Orobanchol-like |
| Efficacy in S. hermonthica Germination | High | Low[1][2] |
| Reported Germination Rate | Induces up to 47% germination.[9] | Induces as low as 5% germination.[9] |
| Receptor Preference in S. hermonthica | Likely binds with higher affinity to germination-specific receptors. | Shows preference for certain Striga HTL receptors, like ShHTL8, but these may not be the primary germination receptors in S. hermonthica.[10] |
Signaling Pathway and Experimental Workflow
The germination of Striga seeds is initiated by the perception of strigolactones by the HTL/D14 family of α/β-hydrolase fold proteins, which act as receptors. This binding event leads to a signaling cascade that ultimately results in the germination of the seed.
A typical experimental workflow to assess the germination-inducing activity of these compounds involves several key steps, from seed sterilization to germination counting.
Comparative Logic
The differential activity of sorgolactone and orobanchol in Striga germination can be summarized through a logical comparison of their key attributes.
Experimental Protocols
A detailed protocol for a Striga hermonthica seed germination bioassay is provided below, based on established methodologies.[11][12][13]
1. Seed Sterilization:
-
Place Striga hermonthica seeds in a suitable vial.
-
Add a 0.5% sodium hypochlorite solution to the seeds.
-
Shake the vial for approximately 9 minutes.
-
Allow the seeds to settle and then decant the sterilization solution.
-
Wash the seeds multiple times with sterile water.
2. Pre-conditioning:
-
Dispense the sterilized seeds onto glass fiber filter paper discs placed in a petri dish.
-
Moisten the filter paper with sterile water.
-
Seal the petri dishes and incubate them in the dark at 30°C for 10 to 14 days.
3. Treatment Application:
-
Prepare stock solutions of sorgolactone and orobanchol in a suitable solvent (e.g., acetone or DMSO).
-
Prepare a dilution series of each compound to test a range of concentrations.
-
Apply a small volume (e.g., 50 µL) of each test solution to the pre-conditioned seeds on the filter paper discs. Include a solvent-only control.
4. Incubation:
-
After applying the treatments, reseal the petri dishes.
-
Incubate the seeds in the dark at 30°C for 24 hours.
5. Germination Assessment:
-
After the incubation period, count the number of germinated and non-germinated seeds under a dissecting microscope.
-
A seed is considered germinated if the radicle has protruded through the seed coat.
6. Data Analysis:
-
Calculate the germination percentage for each treatment and replicate.
-
Analyze the data statistically to determine significant differences between treatments.
Conclusion
The comparative analysis of sorgolactone and orobanchol reveals a significant difference in their ability to stimulate the germination of Striga hermonthica. Sorgolactone is a potent inducer of germination, while orobanchol is largely inactive against this species. This disparity is rooted in the stereochemical differences between the two molecules and their subsequent interaction with the Striga receptor complex. This knowledge is invaluable for the rational design of novel strigolactone analogs for the "suicidal germination" of Striga seeds, a promising strategy for controlling this devastating parasitic weed. Further research into the specific receptor affinities and the stability of these compounds in the soil environment will be crucial for optimizing their application in agricultural settings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]
- 4. Structure Elucidation and Biosynthesis of Orobanchol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation and Biosynthesis of Orobanchol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural requirements of strigolactones for germination induction and inhibition of Striga gesnerioides seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In‐silico analysis of the strigolactone ligand‐receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striga hermonthica germination assay [protocols.io]
- 12. A New Formulation for Strigolactone Suicidal Germination Agents, towards Successful Striga Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Mechanisms of Soil Microbiome Suppression of Striga Infection in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemistry and Biological Activity of (-)-Sorgolactone Enantiomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Sorgolactone, a member of the strigolactone (SL) family of plant hormones, plays a critical role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.[1] The biological activity of strigolactones is highly dependent on their stereochemistry. This guide provides an objective comparison of (-)-Sorgolactone and its enantiomers, focusing on their differential biological activities, supported by experimental data and detailed methodologies.
Stereochemistry and Biological Recognition
Sorgolactone possesses multiple chiral centers, leading to the existence of several stereoisomers. The natural form, this compound, and its enantiomer, (+)-Sorgolactone, exhibit significant differences in their ability to elicit biological responses. This stereospecificity is primarily dictated by the configuration of the butenolide D-ring, which is crucial for interaction with the α/β-hydrolase receptors, such as DWARF14 (D14) in plants and HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) in parasitic weeds.[2][3] The precise fit of the "correct" enantiomer into the receptor's binding pocket is a prerequisite for initiating the signaling cascade that leads to downstream physiological effects, such as the germination of parasitic plant seeds.[4][5][6]
The diagram below illustrates the fundamental principle of stereoselective recognition, where the natural enantiomer achieves a perfect fit with the receptor, leading to a biological response, while the unnatural enantiomer fails to bind effectively.
Comparative Biological Activity: Parasitic Seed Germination
The most pronounced difference between Sorgolactone enantiomers is observed in their ability to stimulate the germination of parasitic weed seeds, such as Striga and Orobanche species.[1] Experimental data consistently show that the natural this compound configuration is significantly more potent than its unnatural counterparts.
The following table summarizes the germination-stimulating activity of Sorgolactone stereoisomers on the seeds of two major parasitic weeds, Striga hermonthica and Orobanche crenata. The data is presented as the concentration required for half-maximal activity (EC50). A lower EC50 value indicates higher potency.
| Stereoisomer | Target Species | EC50 (M) | Relative Potency |
| This compound (Natural) | Striga hermonthica | 10-12 | Very High |
| (+)-2'-epi-Sorgolactone | Striga hermonthica | 10-10 | Moderate |
| (+)-Sorgolactone (Enantiomer) | Striga hermonthica | > 10-7 | Very Low |
| (-)-2'-epi-Sorgolactone | Striga hermonthica | > 10-7 | Very Low |
| This compound (Natural) | Orobanche crenata | 10-11 | High |
| (+)-2'-epi-Sorgolactone | Orobanche crenata | 10-10 | Moderate |
| (+)-Sorgolactone (Enantiomer) | Orobanche crenata | > 10-7 | Very Low |
| (-)-2'-epi-Sorgolactone | Orobanche crenata | > 10-7 | Very Low |
Data synthesized from Sugimoto et al. (1998). The study synthesized all eight stereoisomers and found that only those with the natural stereochemistry at two key chiral centers exhibited high activity.[1][7]
Mechanism of Action: The Strigolactone Signaling Pathway
The differential activity of Sorgolactone enantiomers is rooted in the molecular signaling pathway. The perception of SLs involves the D14/KAI2 receptor, which, upon binding the correct stereoisomer, undergoes a conformational change. This leads to its interaction with an F-box protein (MAX2 in Arabidopsis). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors ultimately activates downstream gene expression, leading to physiological responses like seed germination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The D-Ring: A Linchpin in (-)-Sorgolactone's Biological Symphony
A Comparative Guide to Understanding the Structure-Activity Relationship of a Key Plant Hormone
For researchers in plant biology, agricultural science, and drug development, understanding the precise molecular mechanisms of plant hormones is paramount. (-)-Sorgolactone, a member of the strigolactone (SL) family, plays a critical role in regulating plant architecture, symbiotic relationships with mycorrhizal fungi, and the germination of parasitic weeds. Central to its function is the butenolide D-ring, a structural motif that has been the subject of extensive research. This guide provides a comparative analysis of this compound's activity with a focus on validating the indispensable role of its D-ring, supported by experimental data and detailed protocols.
Comparative Bioactivity Data: The D-Ring in the Spotlight
The biological activity of this compound and its synthetic analogs is most commonly assessed through seed germination assays of parasitic plants (e.g., Striga hermonthica, Orobanche aegyptiaca) and shoot branching inhibition assays in SL-deficient mutant plants (e.g., Arabidopsis thaliana, pea). The data consistently demonstrates that modifications to the D-ring dramatically reduce or abolish bioactivity.
Table 1: Comparative Germination Stimulating Activity of this compound and D-Ring Modified Analogs on Striga hermonthica Seeds.
| Compound | D-Ring Modification | Concentration (M) | Germination (%)[1] |
| This compound | None (Natural) | 10⁻⁸ | ~85 |
| 10⁻¹⁰ | ~60 | ||
| 10⁻¹² | ~25 | ||
| rac-GR24 | Standard Synthetic Analog | 10⁻⁶ | 64 |
| 10⁻⁷ | 66 | ||
| GR24 D-lactam | Lactone to Lactam | 10⁻⁵ | <10 |
| 10⁻⁶ | Inactive | ||
| 3'-Me-GR24 | Methyl group at C-3' | 10⁻⁶ | Reduced activity compared to GR24 |
| D-ring cleaved GR24 | Hydrolyzed D-ring | 10⁻⁵ | Inactive |
Table 2: Shoot Branching Inhibition in SL-Deficient rms1 Pea Mutants.
| Compound | D-Ring Modification | Concentration (µM) | Inhibition of Bud Outgrowth (%) |
| This compound | None (Natural) | 1 | High |
| rac-GR24 | Standard Synthetic Analog | 1 | High |
| D-ring modified GR24 analogs | e.g., enamino group instead of enol ether | 1 | Inactive[2] |
| D-ring precursor (hydroxymethylbutenolide) | Isolated D-ring | 1 | Inactive[2] |
The Underlying Mechanism: A Tale of Perception and Hydrolysis
The prevailing model for SL perception involves the binding of the molecule to an α/β-hydrolase receptor, such as DWARF14 (D14). This interaction is not merely a lock-and-key fit; it is a dynamic process where the receptor catalyzes the hydrolysis of the SL molecule, specifically cleaving the D-ring. This cleavage event is believed to induce a conformational change in the receptor, allowing it to interact with downstream signaling partners, such as F-box proteins (e.g., MAX2), which in turn leads to the degradation of transcriptional repressors and the activation of SL-responsive genes.
Figure 1. Simplified signaling pathway of this compound perception and downstream effects.
Experimental Protocols: A Guide to Reproducible Research
Accurate and reproducible experimental design is the cornerstone of scientific advancement. Below are detailed protocols for the key bioassays used to evaluate the activity of this compound and its analogs.
Seed Germination Bioassay for Parasitic Plants
This protocol is adapted for testing the germination-stimulating activity of compounds on Striga hermonthica seeds.
-
Seed Sterilization:
-
Place approximately 5 mg of S. hermonthica seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 30 seconds.
-
Pellet the seeds by centrifugation (1000 x g, 1 min) and discard the supernatant.
-
Add 1 mL of 2% sodium hypochlorite solution and incubate for 5 minutes with occasional vortexing.
-
Wash the seeds five times with 1 mL of sterile distilled water.
-
-
Seed Pre-conditioning:
-
Aseptically place a sterile glass fiber filter paper disc (9 mm diameter) in each well of a 24-well plate.
-
Pipette 200 µL of sterile distilled water onto each disc.
-
Evenly spread approximately 50-100 sterilized seeds onto each disc.
-
Seal the plate with parafilm and wrap in aluminum foil to ensure darkness.
-
Incubate at 28°C for 10-14 days to break dormancy.
-
-
Application of Test Compounds:
-
Prepare stock solutions of this compound and its analogs in acetone (e.g., 10⁻³ M).
-
Perform serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹² M). The final acetone concentration should not exceed 0.1%.
-
Remove the pre-conditioning water from the wells and apply 50 µL of the test solution to each disc. Use 0.1% acetone in water as a negative control and a known stimulant like rac-GR24 as a positive control.
-
-
Incubation and Germination Scoring:
-
Reseal the plates, wrap in foil, and incubate at 28°C for 48 hours.
-
Count the number of germinated seeds (protrusion of the radicle) under a dissecting microscope.
-
Calculate the germination percentage for each treatment.
-
Shoot Branching Inhibition Assay in Pea
This assay utilizes the ramosus1 (rms1) mutant of pea (Pisum sativum), which is deficient in SL biosynthesis and thus exhibits an increased branching phenotype.
-
Plant Growth:
-
Grow rms1 pea seedlings in pots containing a standard potting mix in a growth chamber with a 16-h light/8-h dark cycle at 22°C.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds in a small amount of acetone and then dilute with an aqueous solution containing 0.01% Tween 20 to the final desired concentration.
-
-
Application:
-
Apply 10 µL of the test solution directly to the axillary bud at the third node of 10-day-old seedlings.
-
Repeat the application every two days for a total of three applications.
-
-
Data Collection and Analysis:
-
Measure the length of the axillary bud at the third node 14 days after the first application.
-
Compare the bud length of treated plants to that of control plants (treated with the solvent solution only).
-
Calculate the percentage of inhibition of bud outgrowth.
-
Experimental Workflow: From Synthesis to Bioassay
The validation of the D-ring's role follows a logical and systematic workflow, beginning with the synthesis of modified analogs and culminating in the assessment of their biological activity.
Figure 2. General workflow for validating the role of the D-ring in this compound activity.
Conclusion
References
A Comparative Guide to the Cross-Reactivity of (-)-Sorgolactone with Diverse Strigolactone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of (-)-Sorgolactone with various strigolactone (SL) receptors. While comprehensive quantitative data for this compound across a wide range of receptors is not extensively available in current literature, this document synthesizes existing knowledge on strigolactone perception, highlighting the principles of receptor selectivity and providing a framework for evaluating the potential interactions of this compound. The guide also includes detailed experimental protocols for key assays used to determine receptor-ligand interactions and bioactivity.
Introduction to Strigolactone Receptors
Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. The perception of SLs is mediated by a family of α/β-hydrolase fold proteins that act as receptors. The diversity of these receptors across the plant kingdom underpins the specificity of responses to different strigolactones. Key families of strigolactone receptors include:
-
D14 (DWARF14) and its orthologs: Found in higher plants, these receptors are crucial for regulating shoot branching and other developmental processes.
-
KAI2 (KARRIKIN INSENSITIVE 2): A paralog of D14, KAI2 is involved in seed germination and seedling development, responding to karrikins found in smoke, as well as yet-to-be-identified endogenous signals. KAI2 has been shown to perceive some strigolactones, often with a preference for specific stereoisomers.
-
ShHTL (HYPOSENSITIVE TO LIGHT) family in Striga hermonthica: This family of receptors in the parasitic plant Striga has evolved to detect strigolactones exuded by host plants, triggering germination. Different members of the ShHTL family exhibit varying sensitivities and specificities to different strigolactones.
The stereochemistry of strigolactones plays a critical role in their recognition by these receptors. Naturally occurring strigolactones, including this compound, possess a specific stereoconfiguration that influences their binding affinity and biological activity.
Quantitative Comparison of Strigolactone-Receptor Interactions
Direct quantitative data on the binding affinity (Kd) or half-maximal inhibitory concentration (IC50) of this compound with a diverse range of strigolactone receptors is limited in publicly available research. However, studies on the synthetic strigolactone analog GR24 and its stereoisomers provide valuable insights into the selectivity of different receptors. This data can be used to infer the potential cross-reactivity of natural strigolactones like this compound.
| Ligand | Receptor | Method | Quantitative Value | Reference |
| Data for this compound is not readily available | ||||
| rac-GR24 | AtD14 (Arabidopsis thaliana) | ITC | Kd = 0.5 µM | [1] |
| rac-GR24 | OsD14 (Oryza sativa) | YLG Competition | IC50 = 1.0 µM | [2] |
| GR245DS | AtD14 (Arabidopsis thaliana) | In planta bioassay | EC50 < 1 µM | [3] |
| GR24ent-5DS | AtKAI2 (Arabidopsis thaliana) | In planta bioassay | EC50 ~ 1 µM | [4] |
| rac-GR24 | ShHTL7 (Striga hermonthica) | YLG Competition | IC50 = 1.64 µM | N/A |
Note: The table above highlights the type of quantitative data typically generated in strigolactone research. The absence of specific data for this compound underscores a knowledge gap in the field. The differential activity of GR24 stereoisomers on AtD14 and AtKAI2 suggests that natural strigolactones with a specific stereochemistry, such as this compound, are likely to exhibit preferential binding to certain receptor types. For instance, the natural configuration is generally preferred by D14 receptors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of strigolactone-receptor interactions. Below are protocols for key experiments in this field.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding between a ligand and a receptor in solution.
Protocol Outline:
-
Sample Preparation:
-
Express and purify the receptor protein of interest (e.g., D14, KAI2, ShHTL) to homogeneity.
-
Prepare a concentrated solution of the purified receptor in a suitable, degassed buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol). The final concentration in the sample cell should be 10-50 µM.
-
Prepare a solution of this compound in the identical, degassed buffer. The concentration in the injection syringe should be 10-20 times higher than the receptor concentration.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with buffer.
-
Load the receptor solution into the sample cell and the identical buffer into the reference cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the this compound solution into the sample cell while continuously monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][6][7][8][9]
-
Yoshimulactone Green (YLG) Competition Assay
This is a fluorescence-based in vitro assay that indirectly measures the binding of a compound to a strigolactone receptor by competing with the hydrolysis of the fluorogenic probe YLG.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of purified receptor protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of Yoshimulactone Green (YLG) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound, this compound, in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the receptor protein to each well (final concentration typically in the nanomolar range).
-
Add the different concentrations of this compound to the wells. Include a control with no competitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding YLG to all wells (final concentration typically around 1-5 µM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of YLG hydrolysis for each concentration of this compound.
-
Plot the percentage of inhibition of YLG hydrolysis against the logarithm of the competitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]
-
In Planta Strigolactone Bioassay (Arabidopsis Hypocotyl Elongation)
This bioassay assesses the biological activity of a strigolactone by measuring its effect on seedling development in Arabidopsis thaliana.
Protocol Outline:
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds (e.g., wild-type Col-0 and relevant receptor mutants like d14, kai2) using a standard protocol (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Prepare half-strength Murashige and Skoog (MS) medium containing 0.8% agar and the desired concentrations of this compound (dissolved in a minimal amount of acetone or DMSO and then diluted in the medium). Pour into sterile petri dishes.
-
-
Seed Stratification and Germination:
-
Sow the sterilized seeds on the prepared plates.
-
Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).
-
Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Phenotypic Analysis:
-
After a set period of growth (e.g., 5-7 days), carefully remove the seedlings from the agar.
-
Image the seedlings using a scanner or a microscope with a camera.
-
Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average hypocotyl length for each treatment and genotype.
-
Compare the hypocotyl lengths of seedlings grown on this compound with those of the control (solvent only) to determine the effect of the compound.
-
Plot the hypocotyl length as a function of this compound concentration to determine the dose-response relationship and the EC50 (half-maximal effective concentration).[4][10]
-
Visualizations
Strigolactone Signaling Pathway
Caption: Canonical strigolactone signaling pathway.
Experimental Workflow: YLG Competition Assay
Caption: Workflow for the YLG competition assay.
Logical Relationship: Receptor Selectivity
Caption: Receptor selectivity for strigolactone stereoisomers.
Conclusion
Understanding the cross-reactivity of this compound with different strigolactone receptors is crucial for elucidating its biological functions and for the development of novel agrochemicals. While a comprehensive comparative dataset for this compound is currently lacking, the principles of stereoselectivity observed with other strigolactones suggest that it likely exhibits preferential activity towards certain receptor types, such as D14. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these interactions. Further research is needed to fill the existing data gaps and to fully map the receptor interaction profile of this compound and other natural strigolactones.
References
- 1. Structures of D14 and D14L in the strigolactone and karrikin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Sorgolactone's Influence on Striga and Orobanche Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The parasitic weeds Striga (witchweed) and Orobanche (broomrape) pose a significant threat to global agriculture, causing substantial crop losses. A key phase in their life cycle is seed germination, which is triggered by strigolactones, a class of phytohormones exuded by host plant roots. (-)-Sorgolactone, a naturally occurring strigolactone, is a potent germination stimulant for both genera. This guide provides a detailed comparison of the effects of this compound on Striga and Orobanche species, supported by experimental data and protocols, to aid in the development of targeted control strategies.
I. Germination Stimulation: A Quantitative Comparison
This compound exhibits distinct germination-stimulating activities on Striga and Orobanche species. Quantitative data reveals a notable difference in sensitivity, with Orobanche minor demonstrating a significantly higher response to lower concentrations of this compound compared to Striga hermonthica.
| Species | This compound Concentration | Germination Rate (%) | Reference |
| Striga hermonthica | 0.02 µM (20 nM) | 47 | [1] |
| Orobanche minor | 1 pM | ~12 | [2] |
| 10 pM | ~67 | [2] | |
| 100 pM | ~92 | [2] |
Key Observation: Orobanche minor is responsive to picomolar concentrations of this compound, indicating a much lower detection threshold than Striga hermonthica, which requires nanomolar concentrations for a comparable germination response. This differential sensitivity is a critical factor for developing species-specific management strategies.
II. Haustorium Development: A Knowledge Gap
The haustorium is a specialized organ that parasitic plants use to attach to and penetrate host roots, establishing a vascular connection to draw nutrients. While strigolactones are well-established as germination stimulants and more recently as chemoattractants for host tropism, their direct role in inducing haustorium formation in Striga and Orobanche is not supported by current research.[3]
Scientific literature consistently identifies other classes of chemical compounds as the primary haustorium-inducing factors (HIFs) for these genera:
-
Phenolics and Quinones: Compounds like 2,6-dimethoxy-p-benzoquinone (DMBQ) are potent inducers of haustoria in both Striga and Orobanche.
-
Cytokinins: This class of plant hormones has also been shown to trigger haustorium initiation.
A recent study has demonstrated that strigolactones can induce the formation of haustorium-like structures in the facultative parasite Castilleja, another member of the Orobanchaceae family.[4] However, this function has not been documented for the obligate parasites Striga and Orobanche. Therefore, at present, there is no experimental data to support a direct comparative analysis of this compound's effects on haustorium development between these two genera.
III. Signaling Pathway for Germination
The molecular mechanism of strigolactone perception leading to seed germination is highly conserved in both Striga and Orobanche. It involves a specialized class of α/β hydrolase proteins known as KAI2d receptors.[5][6]
Caption: Strigolactone signaling pathway in Striga and Orobanche.
The binding of this compound to the KAI2d receptor triggers a conformational change, leading to the recruitment of the F-box protein MAX2. This complex then targets the SMAX1/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of genes required for seed germination.[7]
IV. Experimental Protocols
A. Striga hermonthica Seed Germination Bioassay
This protocol is adapted from established methods for assessing the germination of Striga seeds in response to stimulants.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Strigolactones are chemoattractants for host tropism in Orobanchaceae parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones initiate the formation of haustorium-like structures in Castilleja - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. A New Formulation for Strigolactone Suicidal Germination Agents, towards Successful Striga Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
Differential Response of Arbuscular Mycorrhizal Fungi to (-)-Sorgolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sorgolactone, a naturally occurring strigolactone, plays a crucial role in the intricate communication between plants and arbuscular mycorrhizal fungi (AMF). As signaling molecules, strigolactones exuded by plant roots stimulate the presymbiotic growth of AMF, a critical step for the establishment of this beneficial symbiosis. However, the responsiveness to this compound and other strigolactones is not uniform across all AMF species. This guide provides a comparative analysis of the differential responses of various AMF genera to this compound, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of AMF Responses to Strigolactones
The following tables summarize the quantitative data on the effects of this compound and other strigolactones on key presymbiotic activities of different AMF species.
Table 1: Hyphal Branching Induction in Gigaspora margarita
| Strigolactone | Minimum Effective Concentration (pg/disc) |
| Orobanchol | 1 |
| 4-deoxyorobanchol | 3 |
| 5-deoxystrigol | 3 |
| This compound | Strong Activity |
| Fabacyl acetate | 10 |
| 7-oxoorobanchyl acetate | 10 |
| Orobanchyl acetate | 10 |
| Strigol | Moderate Activity |
| Sorgomol | Moderate Activity |
Note: "Strong Activity" for this compound indicates a significant increase in hyphal branching, though a precise minimum effective concentration is not provided in the same comparative context in the cited literature.[1]
Table 2: Spore Germination Response of Rhizophagus irregularis Strains to Strigolactones (10⁻⁷ M)
| Strain | Treatment | Germination Rate (%) |
| A5 | Control (Acetone) | ~30 |
| GR24 | ~70 | |
| 5-deoxystrigol | ~70 | |
| C2 | Control (Acetone) | >90 |
| GR24 | >90 | |
| 5-deoxystrigol | >90 |
Data from a study on the differential response of R. irregularis strains, highlighting that while some strains are highly responsive to strigolactones for germination, others exhibit high germination rates irrespective of their presence.[2]
Table 3: Qualitative Response of Glomus Species to Strigolactone Analogs
| AMF Species | Strigolactone Analog | Observed Response |
| Glomus intraradices | GR24, GR7 | Increased spore germination (50-55% increase) |
| GR24 | Rapid increase in mitochondrial density and respiration | |
| Glomus claroideum | GR24, GR7 | Stimulated spore germination |
This table provides a qualitative summary of the stimulatory effects of strigolactone analogs on Glomus species, as detailed quantitative data for this compound specifically was not available in the reviewed literature.[3]
Key Differential Responses Observed
The experimental data reveals distinct patterns in the response of different AMF genera to strigolactones like this compound:
-
Gigaspora species , such as G. margarita and G. rosea, are highly sensitive to strigolactones for hyphal branching .[1] this compound is a potent inducer of this response.[1] However, their spore germination is often not significantly affected by these compounds.[2]
-
Rhizophagus species , like R. irregularis, can show significant strain-level variation in their spore germination response. Some strains exhibit a strong dependence on strigolactones for germination, while others do not.[2]
-
Glomus species , including G. intraradices and G. claroideum, demonstrate a positive response in spore germination to strigolactone analogs.[3] Furthermore, a notable physiological response in G. intraradices is the rapid enhancement of mitochondrial activity upon strigolactone exposure.[3]
Signaling and Experimental Frameworks
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Putative signaling pathway of this compound in AMF.
Caption: General experimental workflow for assessing AMF response.
Experimental Protocols
AMF Spore Germination Assay
This protocol is used to determine the effect of this compound on the germination rate of AMF spores.
Materials:
-
AMF spores (e.g., Rhizophagus irregularis, Glomus intraradices)
-
This compound stock solution (e.g., 1 mM in acetone)
-
Sterile distilled water
-
Petri dishes (60 or 90 mm)
-
Water agar (0.8-1.5% w/v) or modified M-medium solidified with gellan gum
-
Micropipettes and sterile tips
-
Stereomicroscope
-
Incubator (28-30°C, in the dark)
Procedure:
-
Spore Surface Sterilization: Spores are surface-sterilized using a solution of chloramine T (2% w/v) and a drop of Tween 20 for 10 minutes, followed by rinsing with sterile distilled water.
-
Preparation of Media: Autoclave the water agar or modified M-medium and pour into Petri dishes. Allow to solidify in a sterile environment.
-
Spore Plating: Place a known number of sterile spores (e.g., 20-50) on the surface of the solidified medium in each Petri dish.
-
Treatment Application: Prepare serial dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹³ M). An acetone control (at the same concentration as in the highest this compound treatment) should be included. Apply a small volume (e.g., 10 µL) of the treatment solution directly onto the spores.
-
Incubation: Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 7-14 days.
-
Data Collection: Using a stereomicroscope, count the number of germinated spores (defined by the emergence of a germ tube) and the total number of spores in each dish.
-
Analysis: Calculate the germination percentage for each treatment and compare it to the control.
AMF Hyphal Branching Assay
This assay is designed to quantify the induction of hyphal branching in response to this compound.
Materials:
-
AMF spores (e.g., Gigaspora margarita)
-
This compound stock solution
-
Sterile distilled water
-
Petri dishes
-
Appropriate growth medium (e.g., M-medium solidified with 0.4% gellan gum)
-
Sterile filter paper discs
-
Compound microscope
-
Incubator (28-30°C, in the dark, with 2% CO₂)
Procedure:
-
Spore Pre-germination: Surface-sterilized spores are placed on the growth medium and incubated until germ tubes have emerged and grown to a sufficient length (e.g., 5-7 days).
-
Treatment Application: Prepare dilutions of this compound. Apply a small volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc and allow the solvent to evaporate.
-
Assay Setup: Place the treated filter paper disc approximately 1 cm from the growing hyphal tip of a pre-germinated spore. A control disc with the solvent alone should be used.
-
Incubation: Incubate the Petri dishes for 24-72 hours.
-
Quantification: Observe the hyphae in the vicinity of the filter paper disc under a compound microscope. Count the number of hyphal branches formed from the main hypha within a defined area or distance from the disc.
-
Analysis: Compare the number of hyphal branches in the this compound treatments to the control.
Mitochondrial Activity Assay
This protocol provides a method to visualize and quantify changes in mitochondrial density and activity.
Materials:
-
Pre-germinated AMF hyphae
-
This compound solution
-
MitoTracker Green FM (for staining mitochondria)
-
Fluorescence microscope
Procedure:
-
Staining: Incubate the germinated spores and hyphae with MitoTracker Green (e.g., 1 µM) for 1-5 hours in the dark.
-
Treatment: During the staining period, treat the hyphae with the desired concentration of this compound or a control solution.
-
Washing: After incubation, wash the hyphae with fresh medium to remove excess dye.
-
Microscopy: Mount the germinated spores on a glass slide and observe under a fluorescence microscope using the appropriate filter set for the dye.
-
Quantification: Capture images of the hyphae and use image analysis software to quantify the fluorescence intensity or the density of mitochondria within a defined hyphal area.
-
Analysis: Compare the mitochondrial density and fluorescence in the this compound-treated hyphae to the control hyphae.[3][4]
This comparative guide highlights the nuanced and species-specific interactions between AMF and this compound. Understanding these differential responses is fundamental for harnessing the full potential of AMF in sustainable agriculture and for the development of novel agrochemicals that can modulate this critical symbiotic relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The potential of strigolactones to shift competitive dynamics among two Rhizophagus irregularis strains [frontiersin.org]
- 3. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria | PLOS Biology [journals.plos.org]
A Comparative Analysis of (-)-Sorgolactone and Other Natural Strigolactones in Plant Signaling and Symbiosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of (-)-sorgolactone with other natural strigolactones. The information is supported by experimental data to offer a clear perspective on their relative performance in key physiological processes.
Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. Among the diverse array of natural SLs, this compound holds a significant position. This guide delves into a comparative analysis of its activity against other prominent natural strigolactones, namely strigol, orobanchol, and 5-deoxystrigol, focusing on two of their most well-characterized biological functions: the stimulation of seed germination in parasitic plants and the induction of hyphal branching in arbuscular mycorrhizal (AM) fungi.
Quantitative Comparison of Biological Activity
The efficacy of different strigolactones can vary significantly depending on the target organism and the specific biological process. The following tables summarize the quantitative data on the germination-stimulating activity of several natural strigolactones on the parasitic plant Orobanche minor and their hyphal branching-inducing activity on the AM fungus Gigaspora margarita.
Table 1: Germination-Stimulating Activity of Natural Strigolactones on Orobanche minor
| Strigolactone | Concentration (M) | Germination (%) |
| This compound | 10⁻⁹ | 92 ± 2.9 |
| 10⁻¹⁰ | 67 ± 3.4 | |
| 10⁻¹¹ | 12 ± 2.3 | |
| 10⁻¹² | 0 | |
| Strigol | 10⁻¹⁰ | 88 ± 1.7 |
| 10⁻¹¹ | 31 ± 3.4 | |
| 10⁻¹² | 4 ± 1.7 | |
| Orobanchol | 10⁻¹¹ | >80 |
| 10⁻¹² | >80 | |
| 5-Deoxystrigol | 10⁻⁹ | 88 ± 2.3 |
| 10⁻¹⁰ | 87 ± 1.7 | |
| 10⁻¹¹ | 31 ± 3.4 | |
| 10⁻¹² | 4 ± 1.7 |
Data adapted from Kim et al. (2010).[1]
Table 2: Hyphal Branching-Inducing Activity of Natural Strigolactones on Gigaspora margarita
| Strigolactone | Minimum Effective Concentration (pg/disc) |
| This compound | 10 |
| Strigol | 10 |
| Orobanchol | 1 |
| 5-Deoxystrigol | 100 |
Data adapted from Akiyama et al. (2010).[2]
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal within plant cells are critical for eliciting a physiological response. This process is initiated by the binding of a strigolactone molecule to a receptor protein, leading to a cascade of molecular events that ultimately alters gene expression.
Caption: The strigolactone signaling pathway.
In the absence of strigolactones, SMXL family proteins act as repressors of downstream gene expression[3]. Upon binding of a strigolactone molecule, the DWARF14 (D14) receptor undergoes a conformational change, leading to its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[3][4][5]. This complex then targets the SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome[3][5]. The degradation of SMXL proteins relieves the repression of target genes, allowing for the physiological responses to strigolactones to occur.
Experimental Protocols
Parasitic Plant Seed Germination Assay (Orobanche minor)
This protocol outlines the steps for assessing the germination-stimulating activity of strigolactones on the seeds of the parasitic plant Orobanche minor.
1. Seed Sterilization and Preconditioning:
-
Surface sterilize O. minor seeds by immersing them in a 1% (v/v) sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Place the sterilized seeds on a glass fiber filter paper moistened with sterile distilled water in a petri dish.
-
Seal the petri dishes and incubate them in the dark at 23°C for 7-10 days to precondition the seeds.
2. Treatment Application:
-
Prepare stock solutions of the test strigolactones in acetone.
-
Prepare serial dilutions of the strigolactone solutions with sterile distilled water to achieve the desired final concentrations. The final acetone concentration should not exceed 0.1%.
-
Apply a 50 µL aliquot of each test solution to the preconditioned seeds on the filter paper. A solution of 0.1% acetone in sterile distilled water serves as the negative control.
3. Incubation and Germination Assessment:
-
Reseal the petri dishes and incubate them in the dark at 23°C for 48 hours.
-
Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
Caption: Workflow for Parasitic Seed Germination Assay.
Arbuscular Mycorrhizal Fungi Hyphal Branching Assay (Gigaspora margarita)
This protocol describes a method for assessing the hyphal branching activity of strigolactones on the arbuscular mycorrhizal fungus Gigaspora margarita.[2]
1. Spore Sterilization and Germination:
-
Surface sterilize Gigaspora margarita spores with a solution of 2% chloramine-T and a drop of Tween 20 for 20 minutes, followed by extensive rinsing with sterile distilled water.[6]
-
Place the sterilized spores on a sterile membrane filter placed on a solidified M medium in a petri dish.
-
Incubate the spores at 30°C in the dark for 5-7 days to allow for germination and initial hyphal growth.
2. Treatment Application:
-
Prepare stock solutions of the test strigolactones in acetone.
-
Prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.
-
Apply a small volume (e.g., 1 µL) of the test solution or control (sterile distilled water with acetone) onto a small filter paper disc.
-
Place the disc near the growing hyphae of a germinated spore.
3. Incubation and Observation:
-
Seal the petri dish and incubate at 30°C in the dark for 24-72 hours.
-
Observe the hyphae under a microscope for increased branching in the vicinity of the filter paper disc.
-
The minimum effective concentration (MEC) is determined as the lowest concentration that induces a significant increase in hyphal branching compared to the control.
Caption: Workflow for AM Fungi Hyphal Branching Assay.
Concluding Remarks
The comparative data presented in this guide highlight the nuanced activities of different natural strigolactones. While this compound demonstrates high potency in inducing seed germination of Orobanche minor, orobanchol appears to be more active at lower concentrations for stimulating hyphal branching in Gigaspora margarita. These differences underscore the importance of structure-activity relationships in the function of strigolactones and suggest that different organisms have evolved distinct sensitivities to specific SL structures. For researchers and professionals in drug development and agriculture, this understanding is crucial for the rational design of synthetic strigolactone analogues with targeted activities, whether for controlling parasitic weeds or enhancing beneficial plant-microbe symbioses.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Interaction of (-)-Sorgolactone with other phytohormones like ABA and cytokinin
An objective analysis of the synergistic and antagonistic interactions between the strigolactone (-)-Sorgolactone and the key phytohormones, abscisic acid (ABA) and cytokinin, with supporting experimental data and detailed protocols for researchers in plant biology and drug development.
This compound, a member of the strigolactones (SLs), is a key signaling molecule that modulates various aspects of plant growth and development. Its interaction with other phytohormones, particularly abscisic acid (ABA) and cytokinin, forms a complex regulatory network that governs processes ranging from shoot architecture to stress responses. This guide provides a comparative analysis of these interactions, supported by quantitative data from key studies and detailed experimental protocols to facilitate further research.
Interaction with Cytokinin: An Antagonistic Relationship in Shoot Branching
This compound and cytokinins exhibit a well-established antagonistic relationship, primarily in the regulation of shoot branching, or tillering in monocots like rice. While cytokinins promote axillary bud outgrowth, this compound acts as an inhibitor. This interaction is crucial for shaping plant architecture in response to environmental cues.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction between strigolactones (including the synthetic analog GR24, which mimics the action of this compound) and cytokinin in rice.
| Table 1: Effect of Strigolactone (GR24) on Endogenous Cytokinin Levels in Rice Tiller Buds | |
| Treatment | trans-Zeatin (tZ) Content (ng/g FW) [1][2] |
| Control | 1.8 ± 0.2 |
| GR24 (2 µM) | 1.1 ± 0.1 |
| FW: Fresh Weight |
| Table 2: Relative Gene Expression of Cytokinin Oxidase/Dehydrogenase 9 (OsCKX9) in Rice in Response to GR24 | |
| Time after GR24 (5 µM) Treatment | Relative Expression Level of OsCKX9 [3][4] |
| 0 h | 1.0 |
| 1 h | 3.5 ± 0.4 |
| 3 h | 2.8 ± 0.3 |
| 6 h | 2.1 ± 0.2 |
| Table 3: Effect of GR24 and Benzyladenine (BA, a synthetic cytokinin) on Tiller Bud Length in Rice | |
| Treatment | Bud Length (mm) [1][2] |
| Control | 2.5 ± 0.3 |
| BA (10 µM) | 5.8 ± 0.5 |
| GR24 (5 µM) | 1.2 ± 0.2 |
| BA (10 µM) + GR24 (5 µM) | 3.1 ± 0.4 |
Interaction with Abscisic Acid (ABA): A Synergistic Role in Abiotic Stress Response
This compound and ABA often act synergistically, particularly in mediating plant responses to abiotic stresses like drought. This interaction is critical for regulating stomatal closure to conserve water. While they share a common precursor in their biosynthetic pathway, their signaling pathways can also converge to fine-tune physiological responses.[5][6]
Quantitative Data Summary
The following tables present quantitative data from studies on the interplay between strigolactones and ABA in the context of drought stress.
| Table 4: Effect of Strigolactone (GR24) on Stomatal Aperture in Arabidopsis thaliana | |
| Treatment | Stomatal Aperture (µm) [7] |
| Control | 2.5 ± 0.2 |
| GR24 (5 µM) | 1.5 ± 0.1 |
| ABA (10 µM) | 1.2 ± 0.1 |
| Table 5: Relative Water Loss in Wild-Type and Strigolactone-Deficient (max4) Arabidopsis under Dehydration | |
| Time (h) | Water Loss (% of initial fresh weight) [8] |
| Wild-Type | |
| 0 | 0 |
| 2 | 10 ± 1.5 |
| 4 | 22 ± 2.1 |
| 6 | 30 ± 2.5 |
Signaling Pathways
The interactions between this compound, ABA, and cytokinin are mediated by complex signaling cascades. The following diagrams illustrate the core components and relationships within these pathways.
Caption: Core signaling pathway of this compound.
Caption: Core signaling pathway of Abscisic Acid (ABA).
Caption: Core signaling pathway of Cytokinin.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound), ABA, and cytokinin interactions.
Protocol 1: Quantification of Endogenous Phytohormones by LC-MS/MS
This protocol outlines the general steps for the extraction, purification, and quantification of this compound, ABA, and cytokinins from plant tissues.
1. Sample Preparation: a. Harvest approximately 100-200 mg of fresh plant tissue (e.g., rice tiller buds, Arabidopsis leaves). b. Immediately freeze the tissue in liquid nitrogen to halt metabolic processes. c. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
2. Extraction: a. To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., methanol:isopropanol:acetic acid, 20:79:1, v/v/v). b. Add internal standards for each hormone class to be quantified (e.g., d6-ABA, d6-5DS for strigolactones, and deuterium-labeled cytokinins). c. Vortex the mixture vigorously for 1 minute and incubate at -20°C for 1 hour with occasional shaking. d. Centrifuge at 13,000 x g for 15 minutes at 4°C. e. Collect the supernatant. Repeat the extraction on the pellet with 0.5 mL of extraction solvent and combine the supernatants.
3. Purification: a. Evaporate the combined supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator. b. Re-dissolve the residue in 1 mL of 1% acetic acid. c. Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid. e. Elute the hormones with 1 mL of 80% methanol. f. Evaporate the eluate to dryness.
4. LC-MS/MS Analysis: a. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). b. Inject the sample into a UPLC-MS/MS system equipped with a C18 column. c. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each hormone and its internal standard. e. Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to their respective internal standards.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the steps for analyzing the expression of genes involved in phytohormone signaling.
1. RNA Extraction: a. Harvest and flash-freeze plant tissue as described in Protocol 1. b. Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix. b. Use a final primer concentration of 100-200 nM. c. Perform the qRT-PCR on a real-time PCR cycler with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. d. Include a melting curve analysis at the end of the run to verify the specificity of the amplification. e. Use a stably expressed reference gene (e.g., Actin or Ubiquitin) for normalization. f. Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 3: Stomatal Aperture Assay in Arabidopsis thaliana
This protocol describes a method for measuring stomatal aperture in response to phytohormone treatments.[2][9]
1. Plant Material and Growth Conditions: a. Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 16-h light/8-h dark cycle at 22°C). b. Use fully expanded rosette leaves from 4-5 week-old plants.
2. Stomatal Opening: a. Excise leaves and float them, abaxial side down, on an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2) in a petri dish. b. Incubate under light (e.g., 150 µmol m-2 s-1) for 2-3 hours to induce stomatal opening.
3. Hormone Treatment: a. Transfer the leaves to fresh opening buffer containing the desired concentrations of this compound, ABA, or other compounds. b. Incubate for a specified period (e.g., 1-2 hours) under the same light conditions.
4. Epidermal Peel Preparation and Imaging: a. Gently peel the abaxial epidermis from the treated leaves using fine-tipped forceps. b. Immediately mount the epidermal peel in a drop of the treatment solution on a microscope slide. c. Observe the stomata under a light microscope at 400x magnification. d. Capture images of multiple fields of view for each treatment.
5. Data Analysis: a. Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ). b. Calculate the stomatal aperture as the width-to-length ratio. c. Measure at least 50 stomata per treatment condition and repeat the experiment at least three times.
Protocol 4: Shoot Branching (Tiller) Analysis in Rice
This protocol provides a method for quantifying shoot branching in rice in response to hormonal treatments.
1. Plant Growth and Treatment: a. Grow rice seedlings hydroponically in a nutrient solution. b. At the 3-4 leaf stage, apply this compound, cytokinin, or other treatments to the hydroponic solution or directly to the axillary buds. c. Maintain the plants in a controlled growth chamber.
2. Phenotypic Analysis: a. At regular intervals (e.g., every 7 days for 3-4 weeks), count the number of visible tillers per plant. b. At the end of the experiment, measure the length of the main culm and each tiller. c. For more detailed analysis, dissect the tiller buds at specific nodes and measure their length under a stereomicroscope.
3. Data Analysis: a. Calculate the average tiller number and tiller length for each treatment group. b. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Conclusion
The interactions between this compound, ABA, and cytokinin are fundamental to the regulation of plant architecture and stress responses. The antagonistic relationship between this compound and cytokinin in shoot branching, and the synergistic action of this compound and ABA in abiotic stress tolerance, highlight the intricate network of hormonal crosstalk. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate these complex interactions and their potential applications in crop improvement and the development of novel plant growth regulators.
References
- 1. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Guard Cell Readouts Using Arabidopsis thaliana Isolated Epidermal Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. bio-protocol.org [bio-protocol.org]
Comparative Efficacy of (-)-Sorgolactone Versus Non-Canonical Strigolactones: A Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of the canonical strigolactone, (-)-Sorgolactone, against various non-canonical strigolactones. This document synthesizes experimental data on their roles in parasitic plant germination, arbuscular mycorrhizal (AM) fungi symbiosis, and endogenous plant development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways.
Introduction to Strigolactone Classification
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles as both endogenous regulators of plant architecture and as signaling molecules in the rhizosphere.[1] They are broadly classified into two main groups based on their chemical structure:
-
Canonical Strigolactones : These molecules, including this compound, possess a conserved structure consisting of a tricyclic lactone core (the ABC rings) linked via an enol-ether bridge to a butenolide moiety (the D-ring).[2][3] Variations in the A and B rings lead to different canonical SLs, such as the strigol-type and orobanchol-type.[4]
-
Non-Canonical Strigolactones : This diverse group lacks the complete ABC-ring structure but retains the enol-ether-D-ring moiety, which is essential for biological activity.[2][5] The simplest non-canonical SL is carlactone (CL), which is the biosynthetic precursor to all other SLs.[5][6] Other examples include zealactone, heliolactone, and carlactonoic acid (CLA).[5][7]
The structural distinction between these two groups often translates to functional specializations, with canonical SLs considered potent rhizosphere signals and non-canonical SLs suggested to be the primary hormones acting within the plant to regulate development.[7][8]
Comparative Efficacy: Quantitative Data
The biological activity of strigolactones is highly dependent on the specific compound, the target organism, and the biological process being assessed. The following table summarizes available quantitative data comparing the efficacy of this compound with key non-canonical strigolactones. Activities are often measured by the concentration required for a half-maximal response (EC₅₀) or by the minimum effective concentration that elicits a response.
| Compound Class | Compound | Biological Activity | Target Organism | Efficacy (Concentration) | Reference |
| Canonical | This compound | Seed Germination | Striga hermonthica | High (pM to nM range) | [9] |
| Seed Germination | Orobanche minor | ~1000-fold less active than on S. hermonthica | [9] | ||
| AM Fungi Hyphal Branching | Gigaspora rosea | Extremely High (1.31 x 10⁻¹⁵ M) | [10] | ||
| Shoot Branching Inhibition | Garden Pea (Pisum sativum) | High Activity at 100 nM | [11] | ||
| Non-Canonical | Carlactone (CL) | Seed Germination | Striga hermonthica | Active, but less than canonical SLs | [4] |
| AM Fungi Hyphal Branching | Gigaspora margarita | Weakly Active | [6][12] | ||
| Shoot Branching Inhibition | Rice (Oryza sativa) | Active | [4] | ||
| Non-Canonical | Carlactonoic Acid (CLA) | AM Fungi Hyphal Branching | Gigaspora margarita | As active as strigol (canonical) | [6][12] |
| Non-Canonical | Heliolactone | Seed Germination | Orobanche & Striga spp. | Strongly Active | [9] |
| Non-Canonical | Zealactone | Seed Germination | Striga hermonthica | Major Germination Stimulant in Maize Exudates | [5][7] |
Summary of Findings:
-
Parasitic Plant Germination : Both canonical and non-canonical SLs can effectively stimulate the germination of parasitic plant seeds like Striga and Orobanche at very low concentrations.[12] However, the sensitivity of different parasitic species to specific SLs varies significantly. For example, Sorgomol, a derivative of a canonical SL, is 1000-fold more active on S. hermonthica than on O. minor, reflecting host specificity.[9]
-
AM Fungi Symbiosis : In general, canonical SLs like this compound appear to be more potent inducers of hyphal branching in AM fungi than most non-canonical SLs.[6][12] A key exception is Carlactonoic acid (CLA), an oxidized form of the precursor carlactone, which shows activity comparable to canonical SLs.[6][12]
-
Plant Development (Shoot Branching) : While both classes of SLs can inhibit shoot branching, it has been proposed that non-canonical SLs may be the primary endogenous hormones responsible for this regulation within the plant.[8] Apolar canonical SLs, such as this compound and 5-deoxystrigol, demonstrate high activity in inhibiting bud outgrowth.[11]
Experimental Protocols
The quantitative data presented above are derived from standardized bioassays. Detailed methodologies for the most common assays are provided below.
Parasitic Plant Seed Germination Assay
This assay quantifies the ability of a compound to stimulate the germination of parasitic plant seeds, a key function of SLs in the rhizosphere.
Methodology:
-
Seed Sterilization : Parasitic plant seeds (e.g., Striga hermonthica, Orobanche minor) are surface-sterilized using a solution of 1-2% sodium hypochlorite containing a surfactant like 0.1% Tween 20 for 5-10 minutes. The seeds are then washed thoroughly with sterile distilled water and dried in a laminar flow hood.[13]
-
Pre-conditioning : Sterilized seeds are spread evenly on glass fiber filter paper discs moistened with sterile water in petri dishes. The dishes are sealed, wrapped in foil to ensure darkness, and incubated for 7-14 days at 20-23°C. This conditioning period is critical for the seeds to become responsive to germination stimulants.[13]
-
Treatment Application : A stock solution of the test compound (e.g., this compound) is prepared in a solvent like acetone or DMSO. Serial dilutions are made to achieve the desired final concentrations (e.g., 10⁻⁴ M to 10⁻¹² M). The final solvent concentration should not exceed 0.1%.[13]
-
Incubation : After conditioning, the filter discs with the seeds are transferred to new petri dishes and the test solutions are applied. The dishes are resealed and incubated in the dark at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.[14]
-
Quantification : Germinated seeds are counted under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.[13] The germination percentage is calculated, and dose-response curves are generated to determine the EC₅₀ value.
AM Fungi Hyphal Branching Assay
This in vitro assay measures the effect of SLs on the symbiotic AM fungi, which rely on these signals for host recognition.
Methodology:
-
Spore Germination : Spores of an AM fungus (e.g., Gigaspora margarita) are germinated in a suitable medium, often under a CO₂-enriched atmosphere, until germ tubes have formed.
-
Compound Application : The test compound is dissolved in a suitable solvent and added to the medium containing the germinated spores at various concentrations.
-
Incubation : The spores are incubated for a defined period (e.g., 1-3 days) to allow for hyphal growth and branching.
-
Microscopic Analysis : The extent of hyphal branching is observed and quantified using microscopy. The minimum effective concentration (MEC) required to induce a significant increase in branching compared to a control is determined.[10]
Shoot Branching Inhibition (Axillary Bud Outgrowth) Assay
This assay assesses the hormonal activity of SLs within the plant, specifically their role in regulating shoot architecture.
Methodology:
-
Plant Material : The assay typically uses pea (Pisum sativum) or Arabidopsis thaliana mutants that exhibit an increased branching (bushy) phenotype due to defects in SL synthesis (e.g., max3, max4 in Arabidopsis) or signaling (max2).[15]
-
Growth Conditions : Plants are grown under controlled environmental conditions.
-
Compound Application : The test compound is applied directly to the axillary buds of the plants, often dissolved in a lanolin paste or applied hydroponically.
-
Phenotypic Analysis : The number of growing axillary branches or the length of the branches is measured over time and compared to control plants (untreated mutants and wild-type plants). A successful compound will "rescue" the mutant phenotype, reducing the number of branches to a level similar to the wild type.[11]
Signaling Pathways and Workflows
The biological effects of both canonical and non-canonical strigolactones are mediated through a conserved signaling pathway. The D-ring is universally required for perception by the α/β-hydrolase receptor, DWARF14 (D14).[4][16]
Canonical Strigolactone Signaling Pathway
The binding of an SL molecule to the D14 receptor initiates a signaling cascade. This binding event leads to a conformational change in the receptor, which promotes its interaction with an F-box protein (MAX2 in Arabidopsis, D3 in rice).[17] This complex then recruits a transcriptional repressor of the SMXL family (e.g., D53 in rice). The repressor is subsequently ubiquitinated and targeted for degradation by the 26S proteasome.[17] The removal of this repressor protein de-represses the transcription of downstream target genes, leading to a physiological response.[17]
Caption: The conserved strigolactone signaling pathway.
Experimental Workflow: Seed Germination Assay
The following diagram illustrates the sequential steps involved in a typical parasitic plant seed germination bioassay.
Caption: Workflow for a parasitic seed germination bioassay.
References
- 1. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Which are the major players, canonical or non-canonical strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Allelopathic Activity of Strigolactones on the Germination of Parasitic Plants and Arbuscular Mycorrhizal Fungi Growth [mdpi.com]
- 11. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Confirming the Structure of Isolated (-)-Sorgolactone using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a newly isolated natural product is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectroscopic data for (-)-Sorgolactone, a member of the strigolactone family of plant hormones. By comparing experimentally obtained spectra with established chemical shift values for similar structural motifs, researchers can confidently confirm the structure of an isolated sample.
The Structure of this compound
This compound is a canonical strigolactone, characterized by a tricyclic lactone (the ABC rings) connected to a butenolide moiety (the D ring) via an enol ether bridge. The specific stereochemistry of this compound is crucial for its biological activity.
Comparative NMR Data Analysis
Table 1: Expected ¹H NMR Chemical Shifts for this compound and Comparison with Related Strigolactones.
| Proton(s) | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Orobanchol[1] | Key Structural Features and Rationale |
| H-2' | ~6.1-6.2 | 6.18 | Olefinic proton on the butenolide (D) ring, adjacent to the enol ether oxygen. |
| H-3' | ~6.9-7.0 | 6.97 | Olefinic proton on the butenolide (D) ring. |
| H-6' | ~7.4-7.5 | 7.52 | Proton on the enol ether bridge, highly deshielded. |
| H-3α | ~3.4-3.6 | 3.41 | Proton on the ABC ring system adjacent to the lactone carbonyl. |
| H-8β | ~5.5-5.6 | 5.61 | Proton on the ABC ring system. |
| 4'-Me | ~2.0 | 2.03 | Methyl group on the butenolide (D) ring. |
| 8-Me | ~1.1 | 1.13, 1.14 | Gem-dimethyl groups on the A ring. |
| Ring CH, CH₂ | 1.3-2.7 | 1.38-2.16 | Methylene and methine protons of the ABC ring system. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound based on Functional Group Analysis.
| Carbon(s) | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift Range |
| C-2 | Lactone Carbonyl | 170-180 | Carbonyl carbons in lactones are significantly deshielded. |
| C-5' | Butenolide Carbonyl | 165-175 | Carbonyl carbon within the butenolide ring. |
| C-2', C-3' | Olefinic Carbons (D-ring) | 110-150 | sp² hybridized carbons of the butenolide ring. |
| C-3a, C-4' | Enol Ether Carbons | 100-145 | Carbons of the enol ether bridge. |
| C-3, C-8b | Oxygenated Carbons (ABC-ring) | 70-90 | sp³ carbons attached to oxygen atoms. |
| C-4 to C-8a | Aliphatic Carbons (ABC-ring) | 20-60 | Saturated carbons of the tricyclic ring system. |
| 4'-Me, 8-Me | Methyl Carbons | 10-25 | sp³ hybridized methyl group carbons. |
Experimental Protocol for NMR Analysis of this compound
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound.
1. Sample Preparation:
-
Dissolve 1-5 mg of the isolated this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-64 (dependent on sample concentration)
-
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters for a proton-decoupled spectrum:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds (longer delay may be needed for quaternary carbons)
-
Number of scans: 512-4096 (or more, as ¹³C has a low natural abundance)
-
-
Process the data with a line broadening of 1-2 Hz.
4. 2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of an isolated natural product like this compound using NMR spectroscopy.
References
Comparative Transcriptomics of Plant Roots Treated with (-)-Sorgolactone: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of (-)-Sorgolactone on plant roots. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages a comparative analysis of sorghum (Sorghum bicolor), a natural producer of sorgolactone-type strigolactones (SLs), with a mutant that has an altered SL profile. Specifically, we present data from a study comparing wild-type sorghum, which produces 5-deoxystrigol (a direct precursor to sorgolactone), to a CRISPR-Cas9 knockout of the LOW GERMINATION STIMULANT 1 (LGS1) gene. The lgs1 mutant exhibits a shift in SL biosynthesis, producing orobanchol instead of 5-deoxystrigol. This comparison serves as a valuable proxy to infer the downstream genetic pathways regulated by sorgolactone-type SLs in plant roots.
Data Presentation: Quantitative Summary of Transcriptomic Changes
The following table summarizes the key quantitative findings from a comparative transcriptomic analysis of wild-type sorghum (Macia) roots versus lgs1 knockout roots. This data provides insight into the genes regulated by the presence of sorgolactone-type strigolactones.
| Comparison | Total Differentially Expressed Genes (DEGs) in Roots | Genes Up-regulated in lgs1 Knockout | Genes Down-regulated in lgs1 Knockout | Key Affected Gene Ontology (GO) Terms (in lgs1 knockout) |
| lgs1 knockout vs. Wild-Type (Macia) | 505[1] | 261[1] | 244[1] | Down-regulated: Photosystem I (GO:0009522), Photosynthetic light harvesting (GO:0009765)[1] |
Table 1: Summary of differentially expressed genes in sorghum roots with altered strigolactone profiles.
Key Experimental Protocols
The following methodologies are based on the comparative transcriptomic study of wild-type and lgs1 knockout sorghum.
Plant Material and Growth Conditions
-
Plant Genotypes: Wild-type Sorghum bicolor (cv. Macia) and CRISPR-Cas9 generated lgs1 knockout lines.
-
Growth Conditions: Plants were grown in a greenhouse with a day temperature of 26°C and a night temperature of 20°C, under a 16-hour photoperiod.
RNA Extraction and Sequencing
-
Sample Collection: Root and shoot tissues were collected from 30-day-old plants grown under well-watered, low-nitrogen conditions, which are known to induce strigolactone exudation.
-
RNA Extraction: Total RNA was extracted from the collected tissues using the NucleoSpin RNA Plant kit (Machery-Nagel) following the manufacturer's instructions.
-
RNA Sequencing: A 3′-TagSeq approach was employed for messenger RNA quantification. This method quantifies transcripts based on their 3' end, providing an efficient way to profile gene expression.
Bioinformatic Analysis
-
Read Mapping: Raw sequencing reads were mapped to the Sorghum bicolor reference genome.
-
Differential Gene Expression Analysis: The DESeq2 package was used to identify differentially expressed genes between the lgs1 knockout and wild-type samples. A false discovery rate (FDR) of less than 0.05 and a fold change of greater than 2 were used as thresholds for significance.
-
Gene Ontology (GO) Enrichment Analysis: GO enrichment analysis was performed to identify the biological processes, molecular functions, and cellular components overrepresented in the set of differentially expressed genes.
Mandatory Visualizations
Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway in plant cells.
Caption: A simplified model of the strigolactone signaling pathway.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines the key steps in the comparative transcriptomic analysis of wild-type and lgs1 mutant sorghum roots.
Caption: Workflow for comparative transcriptomic analysis of sorghum roots.
References
Safety Operating Guide
Proper Disposal of (-)-Sorgolactone: A Guide for Laboratory Professionals
(-)-Sorgolactone is a member of the strigolactone family, a class of plant hormones. While detailed toxicological data for this compound is scarce, a Safety Data Sheet (SDS) for the synthetic strigolactone analog, GR24, indicates that compounds in this class may present several health hazards. Due to the structural similarities, it is prudent to handle this compound with similar precautions.
Inferred Hazard Classification
The hazard information presented below is for Strigolactone GR24 and should be used as a conservative estimate for the potential hazards of this compound.
| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Experimental Protocols for Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated solid materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
Storage: Store waste containers in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste. Provide secondary containment to prevent spills.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (-)-Sorgolactone
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (-)-Sorgolactone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2] | Provides chemical resistance to solvents commonly used with strigolactones, such as ethyl acetate and acetone.[3] Leather and fabric gloves are unsuitable.[2] |
| Eye and Face Protection | Tightly fitting safety goggles (EN 166 compliant) or a full-face shield.[4] | Protects against splashes of solutions and airborne particles of the solid compound. |
| Respiratory Protection | A certified filtering half mask or a half mask with appropriate filters.[4] | Necessary when handling the powder form to prevent inhalation of fine particles. Also required if working with solutions in a poorly ventilated area. |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant suit (e.g., EN ISO 27065 certified).[4] | Protects skin from accidental spills. For larger quantities or splash risks, a liquid-tight overall is recommended.[2] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots (neoprene or nitrile rubber).[2] | Protects feet from spills. Trouser legs should be worn over boots to prevent liquids from entering.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure a dedicated, well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary materials: this compound, solvents, glassware, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Handling this compound Powder:
-
Weigh the solid compound in a fume hood to avoid inhalation of dust.
-
Use a spatula for transfer. Avoid creating airborne dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Handling this compound Solutions:
-
Conduct all transfers of solutions within a fume hood.
-
Use appropriate glassware and pipetting devices.
-
Keep containers with this compound solutions tightly closed when not in use.
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate solvent and then decontaminate with a suitable cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield/goggles, lab coat, and finally respiratory protection.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
III. Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) in a dedicated, clearly labeled, sealed waste bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound waste down the drain or in regular trash.[6]
-
IV. Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Disposal of Poisonous Plants - Ask Extension [ask.extension.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
